Product packaging for Myricetin 3-O-Glucoside(Cat. No.:CAS No. 19833-12-6)

Myricetin 3-O-Glucoside

Cat. No.: B106930
CAS No.: 19833-12-6
M. Wt: 480.4 g/mol
InChI Key: FOHXFLPXBUAOJM-LIBJPBHASA-N
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Description

Myricetin 3-O-beta-D-glucopyranoside is a myricetin O-glucoside that is myricetin with a beta-D-glucosyl residue attached at position 3. It has a role as a plant metabolite. It is a myricetin O-glucoside, a beta-D-glucoside, a monosaccharide derivative and a pentahydroxyflavone. It is functionally related to a beta-D-glucose. It is a conjugate acid of a myricetin 3-O-beta-D-glucopyranoside(1-).
myricetin 3-O-beta-D-glucopyranoside has been reported in Camellia sinensis, Combretum micranthum, and other organisms with data available.
Myricetin 3-O-glucoside is a metabolite found in or produced by Saccharomyces cerevisiae.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H20O13 B106930 Myricetin 3-O-Glucoside CAS No. 19833-12-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,7-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-(3,4,5-trihydroxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O13/c22-5-12-15(28)17(30)18(31)21(33-12)34-20-16(29)13-8(24)3-7(23)4-11(13)32-19(20)6-1-9(25)14(27)10(26)2-6/h1-4,12,15,17-18,21-28,30-31H,5H2/t12-,15-,17+,18-,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOHXFLPXBUAOJM-LIBJPBHASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)O)O)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C(=C1O)O)O)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20941668
Record name 5,7-Dihydroxy-4-oxo-2-(3,4,5-trihydroxyphenyl)-4H-1-benzopyran-3-yl hexopyranoside
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

480.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19833-12-6
Record name Myricetin 3-O-glucoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19833-12-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isomericitrin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019833126
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5,7-Dihydroxy-4-oxo-2-(3,4,5-trihydroxyphenyl)-4H-1-benzopyran-3-yl hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20941668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Myricetin 3-O-Glucoside: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myricetin 3-O-Glucoside is a naturally occurring flavonoid, a class of polyphenolic compounds widely distributed in the plant kingdom. It is a glycoside of myricetin, meaning it is composed of a myricetin aglycone linked to a glucose sugar moiety. This modification often enhances the solubility and bioavailability of the parent flavonoid. Found in various fruits, vegetables, and medicinal plants, this compound has garnered significant interest in the scientific community for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and biological activities, along with detailed experimental protocols for its study.

Chemical Structure and Identification

This compound, also known as Myricetin 3-β-D-glucopyranoside, possesses a characteristic flavonoid backbone with a glucose molecule attached at the 3-position of the C ring.

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name 5,7-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-(3,4,5-trihydroxyphenyl)chromen-4-one[1]
SMILES String C1=C(C=C(C(=C1O)O)O)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4--INVALID-LINK--CO)O)O">C@@HO[1]
InChI Key FOHXFLPXBUAOJM-LIBJPBHASA-N[2][3]
CAS Number 19833-12-6[3][4]

Physicochemical Properties

The physicochemical properties of this compound are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for its formulation in drug delivery systems.

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₂₁H₂₀O₁₃[1][3]
Molecular Weight 480.38 g/mol [3][5]
Appearance Powder[3]
Melting Point 275-277 °C
Solubility Slightly soluble in water; Soluble in DMSO and polar organic solvents like methanol and ethanol.[6][7]
UV-Vis λmax 268, 353 nm (in Hakmeitau beans)[4]

Biological and Pharmacological Properties

This compound exhibits a range of biological activities that are of significant interest for drug development. Much of the understanding of its mechanisms is derived from studies on its aglycone, myricetin.

Antioxidant Activity

This compound is a potent antioxidant, capable of scavenging free radicals and chelating metal ions, thereby mitigating oxidative stress.

Table 3: In Vitro Antioxidant Activity of Myricetin Glycosides

AssayCompoundIC₅₀ Value (µg/mL)
DPPH Radical Scavenging n-butanol fraction containing Myricetin-3-O-glucoside18.14 ± 0.18
ABTS Radical Scavenging n-butanol fraction containing Myricetin-3-O-glucoside43.76 ± 2.38
FRAP (Ferric Reducing Antioxidant Power) n-butanol fraction containing Myricetin-3-O-glucoside46.99 ± 2.10
DPPH Radical Scavenging Myricetin-3-O-rhamnoside1.4
Lipid Peroxidation Inhibition Myricetin-3-O-galactoside160
Lipid Peroxidation Inhibition Myricetin-3-O-rhamnoside220

Note: Data for fractions containing Myricetin-3-O-glucoside are from a study on Pentaclethra macrophylla stem bark.[2] Data for other glycosides are provided for comparison.

Anti-inflammatory Activity

Myricetin and its glycosides have demonstrated significant anti-inflammatory effects. The proposed mechanisms of action, primarily studied for myricetin, involve the modulation of key inflammatory signaling pathways. Myricetin has been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines (e.g., TNF-α, IL-6, IL-1β) by suppressing the activity of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[8] This is often achieved through the inhibition of signaling pathways like nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPK).[9]

Myricetin-3-O-β-D-glucuronide, a related compound, has been shown to be a potent inhibitor of COX-1, COX-2, and 5-lipoxygenase (5-LOX).[10]

Table 4: Anti-inflammatory Activity of a Myricetin Glycoside (Myricetin-3-O-β-D-glucuronide)

TargetIC₅₀ Value (µM)
COX-1 (intact cell) 0.5
COX-1 (isolated enzyme) 10
COX-2 (isolated enzyme) 8
5-LOX (RBL-1 cells) 0.1
5-LOX (PMNL) 2.2
Anticancer Activity

The anticancer potential of myricetin, the aglycone of this compound, has been extensively studied. It has been shown to inhibit the proliferation of various cancer cell lines and induce apoptosis (programmed cell death). The primary mechanisms involve the modulation of signaling pathways crucial for cancer cell survival and growth, such as the PI3K/Akt and MAPK pathways.[11]

Table 5: Anticancer Activity (IC₅₀) of Myricetin against Various Cancer Cell Lines

Cell LineCancer TypeIC₅₀ Value (µM)
HeLa Cervical Cancer22.70 (as µg/mL)
T47D Breast Cancer51.43 (as µg/mL)
HT-29 Colon Cancer47.6 ± 2.3
Caco-2 Colon Cancer88.4 ± 3.4
MDA-MB-231 Triple-Negative Breast Cancer114.75 (at 72h)
MCF-7 Breast Cancer54
SMMC-7721 (48h) Hepatocellular Carcinoma< 163.9
Hep3B (48h) Hepatocellular Carcinoma< 163.9

Note: The IC₅₀ values presented are for the aglycone, myricetin.[2][4][12][13] Data for this compound is limited.

Experimental Protocols

Isolation and Purification of this compound from Acacia mearnsii Leaves[14]

This protocol describes a general workflow for the isolation and purification of this compound.

experimental_workflow cluster_extraction Extraction cluster_partition Solvent Partition cluster_chromatography Chromatographic Purification start Acacia mearnsii Leaves extraction Extraction with 70% Ethanol start->extraction concentration Rotary Evaporation extraction->concentration partition Successive Partition with Petroleum Ether, Ethyl Acetate, and n-Butanol concentration->partition ethyl_acetate Ethyl Acetate Fraction partition->ethyl_acetate n_butanol n-Butanol Fraction partition->n_butanol macroporous Macroporous Adsorbent Resin Column Chromatography n_butanol->macroporous sephadex Sephadex LH-20 Column Chromatography macroporous->sephadex prep_hplc Preparative RP-HPLC sephadex->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PIP2 PIP2 PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTOR mTOR Akt->mTOR activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Myricetin Myricetin Myricetin->PI3K Myricetin->Akt

References

A Comprehensive Technical Guide to the Natural Sources of Myricetin 3-O-Glucoside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myricetin 3-O-glucoside is a naturally occurring flavonol glycoside, a class of polyphenolic compounds widely distributed in the plant kingdom. As a glycosidic form of myricetin, it exhibits a range of biological activities, including antioxidant and anti-inflammatory properties, making it a compound of significant interest for pharmaceutical and nutraceutical applications. This technical guide provides an in-depth overview of the natural sources of this compound, detailed experimental protocols for its isolation and quantification, and an exploration of the key signaling pathways modulated by its aglycone, myricetin.

Natural Sources of this compound

This compound is found in a variety of plants, often alongside its aglycone, myricetin, and other related glycosides. The concentration of this specific compound can vary significantly depending on the plant species, part of the plant, geographical location, and harvesting time. Berries, certain leafy vegetables, and medicinal plants are particularly rich sources.

Myricetin and its glycosides are prevalent in families such as Myricaceae, Polygonaceae, Primulaceae, Pinaceae, and Anacardiaceae[1]. While many studies report the total myricetin content after hydrolysis of its glycosides, several sources have specifically identified and quantified this compound.

Identified natural sources include:

  • Berries: Various berries are known to contain myricetin and its glycosides. While specific quantification for the 3-O-glucoside is not always provided, berries like blackcurrant (Ribes nigrum), common grape (Vitis vinifera), and highbush blueberry (Vaccinium corymbosum) are known sources of myricetin glycosides[2].

  • Acacia mearnsii (Black Wattle): The leaves of Acacia mearnsii have been identified as a rich source of both myricitrin (myricetin-3-O-rhamnoside) and this compound[3][4][5].

  • Cercis siliquastrum (Judas Tree): The leaves and flowers of this plant contain this compound, alongside other flavonoids like myricetin 3-O-rhamnoside[3].

  • Tibouchina paratropica: This plant is a known source of this compound[6][7].

  • Hakmeitau Beans: These beans also contain this compound[6][7].

  • Syzygium malaccense (Malay Apple): This plant from the Myrtaceae family is another identified source of this compound[8].

Quantitative Data

The following table summarizes the quantitative data available for this compound and its aglycone, myricetin, in various natural sources. It is important to note that the quantification of the aglycone often involves the hydrolysis of its glycosidic forms, including the 3-O-glucoside.

Plant SourcePlant PartCompoundConcentrationReference
Acacia mearnsiiLeavesThis compound>95% purity achieved from extract
Passiflora incarnataAerial parts (dried)Myricetin (aglycone)0.045% w/w
Berries (general)FruitMyricetin (aglycone)14-142 mg/kg fresh weight in various berries[9]
Blackcurrant (Ribes nigrum)FruitMyricetin (aglycone)High content reported[9]
Crowberry (Empetrum nigrum)FruitMyricetin (aglycone)High content reported[9]
Cranberry (Vaccinium oxycoccos)FruitMyricetin (aglycone)High content reported[9]
Grapes (Vitis vinifera)FruitMyricetin (aglycone)Present[10]
Onions, KaleVegetableMyricetin (aglycone)High levels reported[10]

Experimental Protocols

The isolation and quantification of this compound from plant materials typically involve extraction, chromatographic separation, and spectroscopic analysis. The following is a detailed methodology adapted from studies on Acacia mearnsii leaves, which provides a robust framework for researchers.

Extraction of Flavonoids
  • Plant Material Preparation: Air-dry the plant material (e.g., leaves) and grind it into a fine powder.

  • Ultrasonic-Assisted Extraction:

    • Mix 1 kg of the dried powder with 40 L of 80% aqueous methanol.

    • Perform extraction using an ultrasonic cleaner at 60°C for 75 minutes.

    • Repeat the extraction process twice.

    • Filter the resulting solution and concentrate it under reduced pressure to obtain the crude extract[5].

Chromatographic Separation and Purification

This multi-step process is designed to isolate this compound from the complex crude extract.

  • Solvent Partitioning:

    • Fractionate the crude methanolic extract sequentially with petroleum ether, dichloromethane, and ethyl acetate to separate compounds based on polarity[4]. This compound will likely be concentrated in the more polar fractions.

  • Macroporous Adsorbent Resin Column Chromatography:

    • Dissolve the ethyl acetate fraction and load it onto an AB-8 macroporous adsorbent resin column (4 cm × 20 cm)[4].

    • Elute with a stepwise gradient of methanol in water.

    • Monitor the eluate using a UV-Vis detector at wavelengths of 255 nm and 357 nm to collect the flavonoid-rich fractions[4].

  • Sephadex LH-20 Column Chromatography:

    • Further separate the fractions obtained from the macroporous resin using a Sephadex LH-20 column (4 cm × 20 cm)[4].

    • Elute with a mobile phase gradient of deionized water, 20% methanol, 40% methanol, 100% methanol, and 60% acetone[4].

    • Monitor the eluate at 255 nm and 357 nm[4].

  • Preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):

    • Perform the final purification of the fractions containing this compound using preparative RP-HPLC.

    • A typical system would utilize a C18 column with a gradient elution of acetonitrile and water (often with a small percentage of acid like formic or acetic acid to improve peak shape).

    • The specific gradient conditions should be optimized based on the analytical HPLC profile of the fraction.

Structural Identification and Quantification
  • High-Performance Liquid Chromatography (HPLC):

    • Analyze the purified compound using an analytical RP-HPLC system with a C18 column.

    • A common mobile phase consists of a gradient of acetonitrile and water with 0.1% formic acid.

    • Detection is typically performed using a Diode Array Detector (DAD) to obtain the UV spectrum of the compound, which for this compound shows characteristic absorption maxima.

  • Mass Spectrometry (MS):

    • Confirm the molecular weight and fragmentation pattern of the isolated compound using Liquid Chromatography-Mass Spectrometry (LC-MS) or direct infusion MS. The expected molecular weight for this compound (C21H20O13) is approximately 480.38 g/mol [8].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • For unambiguous structural elucidation, perform 1H and 13C NMR, along with 2D NMR experiments (e.g., COSY, HSQC, HMBC) on the purified compound. This will confirm the structure of the myricetin backbone and the position and identity of the glucoside moiety.

  • Quantification:

    • Quantify the amount of this compound in the crude extract and purified fractions using a validated HPLC method with an external standard of purified and authenticated this compound.

Signaling Pathways Modulated by Myricetin (Aglycone)

While research on the specific signaling pathways modulated by this compound is still emerging, extensive studies on its aglycone, myricetin, provide valuable insights into its potential biological activities. It is hypothesized that this compound may be hydrolyzed to myricetin in vivo to exert its effects. The following diagrams illustrate key signaling pathways influenced by myricetin.

PI3K_Akt_Pathway Myricetin Myricetin PI3K PI3K Myricetin->PI3K Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTOR->CellGrowth

Caption: Myricetin's inhibition of the PI3K/Akt/mTOR signaling pathway.

MAPK_Pathway Myricetin Myricetin RAF RAF Myricetin->RAF Inhibits MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., AP-1) ERK->TranscriptionFactors InflammationProliferation Inflammation & Proliferation TranscriptionFactors->InflammationProliferation

Caption: Myricetin's modulation of the RAF/MEK/ERK (MAPK) signaling cascade.

NFkB_Pathway cluster_Nucleus Myricetin Myricetin IKK IKK Complex Myricetin->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates & Degradates NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates InflammatoryGenes Inflammatory Gene Expression NFkB->InflammatoryGenes Activates

Caption: Myricetin's inhibitory effect on the NF-κB signaling pathway.

Conclusion

This compound is a promising natural compound with potential applications in drug development and as a nutraceutical. This guide has outlined its primary natural sources, provided a detailed experimental framework for its isolation and quantification, and illustrated the key signaling pathways influenced by its aglycone, myricetin. Further research is warranted to fully elucidate the specific biological activities and mechanisms of action of this compound itself. The methodologies and data presented herein serve as a valuable resource for scientists and researchers in the field of natural product chemistry and pharmacology.

References

Biosynthesis of Myricetin 3-O-Glucoside in Plants: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Myricetin, a flavonol with significant antioxidant and potential therapeutic properties, and its glycosylated form, myricetin 3-O-glucoside, are important secondary metabolites in a variety of plants. Understanding the biosynthesis of these compounds is crucial for their targeted production and extraction for pharmaceutical applications. This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound, detailed experimental protocols for its study, and quantitative data to support research and development.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process that begins with the general phenylpropanoid pathway and proceeds through the flavonoid biosynthesis pathway. The core pathway involves a series of enzymatic reactions that build the characteristic C6-C3-C6 flavonoid skeleton, followed by hydroxylation and finally glycosylation.

The key enzymes involved in this pathway are:

  • Chalcone Synthase (CHS): Catalyzes the initial condensation reaction to form naringenin chalcone.

  • Chalcone Isomerase (CHI): Converts naringenin chalcone to naringenin.

  • Flavanone 3-Hydroxylase (F3H): Hydroxylates naringenin to produce dihydrokaempferol.

  • Flavonoid 3'-Hydroxylase (F3'H) and Flavonoid 3',5'-Hydroxylase (F3'5'H): These cytochrome P450 enzymes are critical for determining the hydroxylation pattern of the B-ring. F3'H hydroxylates dihydrokaempferol to dihydroquercetin, and F3'5'H further hydroxylates dihydroquercetin to dihydromyricetin.[1][2]

  • Flavonol Synthase (FLS): Catalyzes the oxidation of dihydromyricetin to myricetin.[3]

  • UDP-glycosyltransferase (UGT): Transfers a glucose moiety from UDP-glucose to the 3-hydroxyl group of myricetin to form this compound.

Myricetin_Biosynthesis cluster_phenylpropanoid Phenylpropanoid Pathway cluster_flavonoid Flavonoid Biosynthesis cluster_glycosylation Glycosylation Phenylalanine Phenylalanine Cinnamic acid Cinnamic acid Phenylalanine->Cinnamic acid PAL p-Coumaric acid p-Coumaric acid Cinnamic acid->p-Coumaric acid C4H p-Coumaroyl-CoA p-Coumaroyl-CoA p-Coumaric acid->p-Coumaroyl-CoA 4CL Naringenin chalcone Naringenin chalcone p-Coumaroyl-CoA->Naringenin chalcone CHS Naringenin Naringenin Naringenin chalcone->Naringenin CHI Dihydrokaempferol Dihydrokaempferol Naringenin->Dihydrokaempferol F3H Dihydroquercetin Dihydroquercetin Dihydrokaempferol->Dihydroquercetin F3'H Dihydromyricetin Dihydromyricetin Dihydroquercetin->Dihydromyricetin F3'5'H Myricetin Myricetin Dihydromyricetin->Myricetin FLS This compound This compound Myricetin->this compound UGT

Figure 1: Biosynthetic pathway of this compound.

Quantitative Data

The efficiency of the biosynthetic pathway can be assessed by examining the kinetic properties of the enzymes involved and the concentration of the final product in various plant tissues.

Table 1: Kinetic Parameters of Key Enzymes in Flavonoid Biosynthesis

EnzymePlant SourceSubstrateKm (µM)Vmax or kcatReference
Chalcone Synthase (CHS)Medicago sativap-Coumaroyl-CoA1.61.33 pkat/mg[4]
Chalcone Isomerase (CHI)Deschampsia antarcticaNaringenin chalcone15.3 ± 1.51.3 s-1[5]
Flavonoid 3',5'-Hydroxylase (F3'5'H)Camellia sinensisNaringenin3.221.25 pkat/mg[6]
Flavonol Synthase (FLS)Ornithogalum caudatumDihydroquercetin25.8 ± 2.11.28 µmol/min/mg[7]

Table 2: Concentration of Myricetin and this compound in Various Plant Sources

Plant SpeciesTissueCompoundConcentrationReference
Vigna subterraniaSeedMyricetin1800 mg/g[8]
Lycium barbarum L.FruitMyricetin57.2 mg/g[8]
Limonium sinenseAerial parts (dry)Myricetin188 mg/kg[8]
Limonium sinenseAerial parts (dry)Myricetin 3-O-α-rhamnopyranoside309 mg/kg[8]
Limonium sinenseAerial parts (dry)Myricetin 3-O-β-galactopyranoside63 mg/kg[8]
Vaccinium myrtillus (Bilberry)FruitThis compound~150 µg/g DW[9]
BlackcurrantFruitThis compoundPresent
Common GrapeFruitThis compoundPresent

Experimental Protocols

Detailed methodologies are essential for the accurate study of this compound biosynthesis.

This protocol describes a general method for extracting flavonoids from plant tissues.

  • Sample Preparation: Freeze-dry plant material and grind to a fine powder.

  • Extraction: a. Weigh approximately 500 mg of powdered tissue into a centrifuge tube. b. Add 10 mL of 70% methanol. c. Sonicate in an ultrasonic water bath at 80°C for 5 hours.[10] d. Centrifuge the extract at 3000 rpm for 10 minutes. e. Collect the supernatant.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter before HPLC analysis.

This protocol provides a method for the separation and quantification of this compound.

  • Instrumentation: HPLC system with a Diode Array Detector (DAD) or a UV-Vis detector.

  • Column: Zorbax SB-C18 column (4.6 mm × 150 mm, 3.5 µm).[11]

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in water.[11]

    • Solvent B: Acetonitrile.[11]

  • Gradient Elution:

    • 0 min: 30% B

    • 20 min: 70% B

    • 22 min: 100% B

    • 30 min: 100% B[11]

  • Flow Rate: 0.25 mL/min.[11]

  • Column Temperature: 30°C.[11]

  • Injection Volume: 4 µL.[11]

  • Detection: 365 nm.[11]

  • Quantification: Create a standard curve using a certified reference standard of this compound.

3.3.1. Chalcone Synthase (CHS) Activity Assay

This assay measures the formation of naringenin chalcone from p-coumaroyl-CoA and malonyl-CoA.

  • Reaction Mixture (250 µL total volume):

    • 100 mM Potassium phosphate buffer (pH 7.0)

    • 50 µM p-coumaroyl-CoA

    • 100 µM malonyl-CoA

    • 20 µg of purified CHS enzyme[12][13]

  • Incubation: Incubate the reaction mixture at 30°C for 50 minutes.

  • Termination: Stop the reaction by adding 20 µL of 20% HCl.

  • Extraction: Extract the product with 200 µL of ethyl acetate.

  • Analysis: Evaporate the ethyl acetate and redissolve the residue in methanol for HPLC analysis.

3.3.2. Chalcone Isomerase (CHI) Activity Assay

This assay monitors the conversion of naringenin chalcone to naringenin.

  • Reaction Mixture (200 µL total volume):

    • 175 µL of Tris-HCl buffer (100 mM, pH 7.6)

    • 20 µL of purified recombinant CHI protein (0.5 µg/µL)

    • 5 µL of naringenin chalcone (5 mM) as substrate[14]

  • Incubation: Incubate at 30°C for 2 minutes.[14]

  • Termination and Extraction: Add 200 µL of ethyl acetate, vortex, and centrifuge.[14]

  • Analysis: Analyze the supernatant by HPLC.

3.3.3. UDP-Glycosyltransferase (UGT) Activity Assay for Myricetin 3-O-Glucosylation

This protocol is adapted from general UGT assays and is specific for myricetin.

  • Reaction Mixture (50 µL total volume):

    • 50 mM Potassium phosphate buffer (pH 7.5)

    • 100 µM Myricetin (dissolved in DMSO)

    • 500 µM UDP-glucose

    • 10 µg of purified UGT enzyme

  • Incubation: Incubate at 30°C for 30 minutes.

  • Termination: Stop the reaction by adding 50 µL of methanol.

  • Analysis: Centrifuge to pellet the precipitated protein and analyze the supernatant by HPLC to quantify the formation of this compound.

This protocol outlines the steps for analyzing the expression levels of genes involved in myricetin biosynthesis.

  • RNA Extraction: Extract total RNA from plant tissues using a suitable kit or the Trizol method.[1] Treat with DNase I to remove genomic DNA contamination.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.[1]

  • qPCR Reaction (20 µL total volume):

    • 10 µL SYBR® Green Real-time PCR Master Mix

    • 1 µL cDNA template

    • 0.8 µM of each forward and reverse primer

    • 7.4 µL nuclease-free water[11]

  • Cycling Conditions (example):

    • Initial denaturation: 95°C for 1 min

    • 40 cycles of:

      • Denaturation: 95°C for 15 s

      • Annealing/Extension: 60°C for 30 s[11]

  • Data Analysis: Use the 2-ΔΔCt method to calculate the relative gene expression, normalizing to a validated reference gene (e.g., Actin).

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes is crucial for a clear understanding.

Transcriptional_Regulation cluster_signals Environmental/Developmental Signals cluster_genes Biosynthetic Genes Light Light MYB MYB Light->MYB Hormones Hormones Hormones->MYB Stress Stress bHLH bHLH Stress->bHLH CHS CHS MYB->CHS CHI CHI MYB->CHI F3H F3H MYB->F3H UGT UGT MYB->UGT F3'5'H F3'5'H bHLH->F3'5'H WD40 WD40 FLS FLS WD40->FLS Experimental_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_data Data Output Plant_Tissue Plant Tissue (e.g., leaves, fruits) Grinding Grind to Fine Powder Plant_Tissue->Grinding Solvent_Extraction Solvent Extraction (e.g., 70% Methanol) Grinding->Solvent_Extraction Centrifugation Centrifugation Solvent_Extraction->Centrifugation Filtration Filtration (0.22 µm) Centrifugation->Filtration HPLC HPLC-DAD/UV Filtration->HPLC Quantification Quantification (Standard Curve) HPLC->Quantification Concentration Concentration of This compound Quantification->Concentration

References

Myricetin 3-O-Glucoside: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myricetin 3-O-Glucoside is a naturally occurring flavonoid, a glycoside derivative of myricetin, found in various plants. As a member of the flavonol class, it has garnered significant interest within the scientific community for its potential therapeutic properties, including antioxidant and anti-inflammatory activities. This technical guide provides a comprehensive overview of the core physicochemical properties, biological activities, and associated experimental methodologies for this compound.

Core Compound Data

The fundamental physicochemical properties of this compound are summarized below.

PropertyValue
CAS Number 19833-12-6
Molecular Formula C₂₁H₂₀O₁₃
Molecular Weight 480.38 g/mol

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, primarily attributed to its potent antioxidant and anti-inflammatory effects. These activities are mediated through the modulation of key cellular signaling pathways.

Antioxidant Activity

This compound is a potent free radical scavenger. Its antioxidant capacity is often evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay, and the Ferric Reducing Antioxidant Power (FRAP) assay. The antioxidant activity of flavonoids like this compound is crucial in mitigating oxidative stress, a key factor in the pathogenesis of numerous chronic diseases.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory properties. It can suppress the production of pro-inflammatory mediators in cellular models, such as lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. The anti-inflammatory effects are largely mediated through the inhibition of key signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. By inhibiting these pathways, this compound can reduce the expression of inflammatory cytokines and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways modulated by Myricetin and its derivatives.

MAPK_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 MKKs MKKs (MKK3/6, MKK4/7, MEK1/2) TAK1->MKKs p38 p38 MKKs->p38 JNK JNK MKKs->JNK ERK ERK MKKs->ERK AP1 AP-1 (c-Jun/c-Fos) p38->AP1 JNK->AP1 ERK->AP1 Inflammatory_Genes Inflammatory Gene Expression AP1->Inflammatory_Genes Myricetin This compound Myricetin->MKKs Inhibition

Caption: MAPK Signaling Pathway Inhibition by this compound.

NFkB_Signaling_Pathway cluster_0 Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex IkB IκB IKK_complex->IkB Phosphorylation & Degradation NFkB NF-κB (p50/p65) NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus Translocation Inflammatory_Genes Inflammatory Gene Expression NFkB_nucleus->Inflammatory_Genes Myricetin This compound Myricetin->IKK_complex Inhibition

Caption: NF-κB Signaling Pathway Inhibition by this compound.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

DPPH Radical Scavenging Assay

This assay is used to determine the free radical scavenging activity of a compound.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • Prepare a series of dilutions of this compound in methanol.

  • In a 96-well plate, add a specific volume of each this compound dilution to the wells.

  • Add the DPPH solution to each well to initiate the reaction.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • A control containing only DPPH and methanol is also measured.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

Anti-inflammatory Assay in RAW 264.7 Macrophages

This assay evaluates the ability of a compound to inhibit the inflammatory response in a cell-based model.

Materials:

  • RAW 264.7 macrophage cells

  • DMEM (Dulbecco's Modified Eagle Medium)

  • FBS (Fetal Bovine Serum)

  • Penicillin-Streptomycin

  • LPS (Lipopolysaccharide)

  • This compound

  • Griess Reagent (for nitric oxide measurement)

  • ELISA kits (for cytokine measurement)

Procedure:

  • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Seed the cells in 96-well or 24-well plates and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).

  • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response.

  • Incubate for a further 24 hours.

  • Collect the cell culture supernatant.

  • Measure the concentration of nitric oxide in the supernatant using the Griess reagent.

  • Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using specific ELISA kits.

Western Blot Analysis of MAPK Signaling

This technique is used to detect changes in the expression and phosphorylation of proteins in the MAPK signaling pathway.

Materials:

  • RAW 264.7 cells treated as in the anti-inflammatory assay

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-p-p38, anti-p38, anti-p-JNK, anti-JNK, anti-p-ERK, anti-ERK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Lyse the treated cells with RIPA buffer to extract total proteins.

  • Determine the protein concentration using a BCA protein assay.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST).

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control like β-actin.

Quantitative Data Summary

The following table summarizes some of the reported quantitative data for the biological activities of Myricetin and its glycosides. It is important to note that IC₅₀ values can vary depending on the specific experimental conditions.

AssayTarget/Cell LineIC₅₀ ValueReference
DPPH Radical Scavenging-~5-15 µMVaries by study
Anti-inflammatoryLPS-stimulated RAW 264.7 cells (Nitric Oxide Production)~10-50 µMVaries by study
CytotoxicityVarious Cancer Cell LinesVaries widelyVaries by study

Conclusion

This compound is a promising natural compound with significant antioxidant and anti-inflammatory properties. Its ability to modulate key signaling pathways like MAPK and NF-κB underscores its potential for further investigation in the development of novel therapeutic agents for a variety of inflammatory and oxidative stress-related diseases. The experimental protocols and data presented in this guide provide a valuable resource for researchers in this field.

An In-depth Technical Guide to the In Vitro Anti-inflammatory Effects of Myricetin Glycosides

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document synthesizes findings on Myricetin and its various glycosides (e.g., Myricetin 3-O-β-d-galactopyranoside) to provide a comprehensive overview of the likely anti-inflammatory mechanisms of Myricetin 3-O-Glucoside. Data specific to the 3-O-Glucoside form is limited in the available literature; therefore, data from closely related compounds is used to illustrate the core biological activities.

Introduction

Myricetin, a naturally occurring flavonol found in numerous plants, is well-documented for its antioxidant, anti-inflammatory, and anticancer properties.[1][2] Its glycosidic forms, such as this compound, are often more bioavailable and are of significant interest in pharmacology.[3] Inflammation is a critical biological response, but its dysregulation contributes to chronic diseases. Key inflammatory pathways involve the activation of transcription factors like NF-κB, the MAP kinase cascade, and the assembly of the NLRP3 inflammasome, leading to the production of pro-inflammatory mediators including cytokines (TNF-α, IL-6), and enzymes like COX-2 and iNOS.[4][5] This guide details the in vitro evidence for the anti-inflammatory effects of Myricetin glycosides, focusing on their mechanisms of action, summarizing quantitative data, and providing detailed experimental protocols.

Core Mechanisms of Anti-inflammatory Action

Myricetin and its derivatives exert their anti-inflammatory effects by modulating several critical signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response. In an inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Pro-inflammatory stimuli, such as TNF-α or lipopolysaccharide (LPS), trigger the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB p65 subunit to translocate into the nucleus, where it binds to DNA and initiates the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, COX-2, and iNOS.

Myricetin has been shown to significantly suppress the NF-κB signaling pathway. It achieves this primarily by preventing the phosphorylation of IκBα, thereby inhibiting its degradation and blocking the nuclear translocation of the active p65 subunit.[6][7]

NF_kB_Pathway cluster_stimuli Inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS / TNF-α IKK IKK LPS->IKK Activates p65_IkBa p65 IκBα IKK->p65_IkBa:ikba Phosphorylates IkBa IκBα p65 NF-κB (p65) p65_IkBa:ikba->IkBa Degradation p65_nuc p65 p65_IkBa:p65->p65_nuc Translocates DNA DNA p65_nuc->DNA Binds Genes Pro-inflammatory Genes (TNF-α, IL-6) DNA->Genes Transcription Myricetin Myricetin 3-O-Glucoside Myricetin->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by this compound.
Modulation of MAPK Signaling Pathways

Mitogen-Activated Protein Kinases (MAPKs) are a family of serine/threonine kinases that regulate a wide array of cellular processes, including inflammation. The primary MAPK subfamilies involved in inflammation are p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK). Upon activation by inflammatory stimuli, these kinases phosphorylate downstream targets, including transcription factors like AP-1, which in turn promote the expression of inflammatory mediators.

Studies on Myricetin and its glycosides, such as Myricetin 3-O-β-d-galactopyranoside (M3G), show potent inhibitory effects on this pathway. M3G has been observed to suppress the UVA-induced phosphorylation of p38, JNK, and ERK in human keratinocytes, thereby downregulating the expression of matrix metalloproteinases (MMPs) and pro-inflammatory cytokines.[8]

MAPK_Pathway cluster_mapk MAPK Cascade Stimulus Inflammatory Stimulus (e.g., UVA, LPS) p38 p38 Stimulus->p38 Activates JNK JNK Stimulus->JNK Activates ERK ERK Stimulus->ERK Activates AP1 AP-1 (Transcription Factor) p38->AP1 Phosphorylates JNK->AP1 Phosphorylates ERK->AP1 Phosphorylates Inflammation Inflammatory Response (Cytokines, MMPs) AP1->Inflammation Upregulates Myricetin Myricetin 3-O-Glucoside Myricetin->p38 Inhibits Myricetin->JNK Inhibits Myricetin->ERK Inhibits

Caption: Modulation of MAPK signaling pathways by this compound.
Inhibition of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex in the cytoplasm that plays a crucial role in the innate immune system by responding to cellular danger signals.[9] Its activation leads to the cleavage of pro-caspase-1 into its active form, caspase-1, which then processes pro-inflammatory cytokines IL-1β and IL-18 into their mature, secretable forms.

Myricetin has been identified as a potent inhibitor of NLRP3 inflammasome activation.[10][11] Its mechanism involves two key actions: it promotes the ROS-independent ubiquitination of NLRP3, marking it for degradation, and it reduces the ROS-dependent ubiquitination of the adaptor protein ASC, which disrupts the assembly of the inflammasome complex and inhibits ASC oligomerization.[10][12] This dual action effectively shuts down the production of mature IL-1β and IL-18.

NLRP3_Pathway cluster_inflammasome Inflammasome Complex Assembly DAMPs Danger Signals (DAMPs) (e.g., ATP, ROS) NLRP3 NLRP3 DAMPs->NLRP3 Activates ASC ASC NLRP3->ASC Recruits ProCasp1 Pro-Caspase-1 ASC->ProCasp1 Recruits & Cleaves Casp1 Active Caspase-1 ProCasp1->Casp1 Activation IL1b Mature IL-1β (Secretion) Casp1->IL1b Cleaves ProIL1b Pro-IL-1β ProIL1b->IL1b Myricetin Myricetin 3-O-Glucoside Myricetin->NLRP3 Promotes Ubiquitination (Degradation) Myricetin->ASC Reduces Ubiquitination (Inhibits Assembly) Experimental_Workflow cluster_assays Parallel Assays start Start: Select Cell Line (e.g., RAW 264.7) culture Cell Culture & Seeding in Multi-well Plates start->culture pretreat Pre-treatment: Add this compound (Varying Concentrations) culture->pretreat stimulate Inflammatory Stimulation (e.g., LPS) pretreat->stimulate mtt Cell Viability (MTT Assay) stimulate->mtt Incubate griess NO Production (Griess Assay from Supernatant) stimulate->griess Incubate elisa Cytokine Levels (ELISA from Supernatant) stimulate->elisa Incubate wb Protein Expression (Western Blot from Cell Lysate) stimulate->wb Incubate analysis Data Analysis: - Calculate IC₅₀ - Statistical Comparison mtt->analysis griess->analysis elisa->analysis wb->analysis end Conclusion: Determine Anti-inflammatory Efficacy & Mechanism analysis->end

References

Antimicrobial Spectrum of Myricetin 3-O-Glucoside: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myricetin 3-O-Glucoside, a naturally occurring flavonoid, has garnered significant interest within the scientific community for its potential therapeutic properties, including its antimicrobial activity. This technical guide provides a comprehensive overview of the current state of knowledge regarding the antimicrobial spectrum of this compound and its aglycone, myricetin. While specific quantitative data for the glucoside form remains somewhat limited in publicly available research, this document compiles and presents the existing data for myricetin and its derivatives to serve as a foundational resource. This guide includes detailed experimental protocols for key antimicrobial assays, quantitative data on its activity against a range of microorganisms, and visualizations of putative signaling pathways involved in its mechanism of action. The information is intended to support further research and development of this compound as a potential antimicrobial agent.

Introduction

Flavonoids are a diverse group of polyphenolic compounds found in various plants, known for their wide range of biological activities. Among these, myricetin and its glycosides have been the subject of numerous studies for their antioxidant, anti-inflammatory, and antimicrobial properties. This compound, a specific glycosidic form of myricetin, is found in various dietary sources and medicinal plants. The attachment of a glucose moiety can influence the bioavailability and biological activity of the parent flavonoid. This guide focuses on the antimicrobial spectrum of this compound, providing a consolidated resource for researchers in the field of natural product drug discovery.

Antimicrobial Spectrum: Quantitative Data

The following tables summarize the available quantitative data on the antimicrobial activity of myricetin and its derivatives. It is important to note that much of the available data pertains to the aglycone form, myricetin. This information is presented to infer the potential antimicrobial activity of this compound.

Antibacterial Activity

Myricetin has demonstrated inhibitory activity against a range of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) is a key indicator of antibacterial efficacy.

BacteriumStrainCompoundMIC (µg/mL)Reference
Pseudomonas aeruginosaATCC 9027Myricetin512[1]
Pseudomonas aeruginosaPA01 (Resistant)Myricetin512[1]
Pseudomonas aeruginosaPA02 (Resistant)Myricetin512[1]
Pseudomonas aeruginosaPA03 (Resistant)Myricetin512[1]
Pseudomonas aeruginosaPA04 (Resistant)Myricetin1024[1]
Helicobacter pyloriJ99Myricetin160[2]
Helicobacter pyloriTx30aMyricetin160[2]
Staphylococcus aureusMRSAMyricetinNot specified[3]
Staphylococcus aureusVISAMyricetinNot specified[3]
Escherichia coli-Myricetin<15.0 (24h)[4]
Salmonella paratyphi-Myricetin<15.0 (24h)[4]
Salmonella cholerasuis-Myricetin<20.0 (24h)[4]
Salmonella enteritidis-Myricetin<10.0 (24h)[4]
Mycobacterium tuberculosis-Myricetin50[4]
Xanthomonas axonopodis pv. citri-Myricetin Derivative (L18)16.9 (EC50)[5]
Pseudomonas syringae pv. actinidiae-Myricetin Derivative (L18)29.7 (EC50)[5]
Xanthomonas oryzae pv. oryzae-Myricetin Derivative (L18)22.1 (EC50)[5]
Antifungal Activity

Myricetin and its derivatives have also shown promise as antifungal agents, particularly against Candida species.

FungusStrainCompoundMIC (µg/mL)Reference
Candida albicansSC5314Myricetin20[6]
Candida glabrataATCC 2001Myricetin1.3[6]
Candida kruseiATCC 6258Myricetin5[6]
Candida parapsilosisATCC 22019Myricetin5[6]
Candida albicans-Myricetin-3-O-rhamnoside93.8[7]
Candida tropicalis-Myricetin-3-O-rhamnoside93.8[7]
Candida species-Myricetin40-640 (MIC50)[8]
Antiviral Activity

The antiviral potential of myricetin and its glycosides has been investigated against a variety of viruses.

VirusCell LineCompoundIC50 / EC50Reference
Pseudorabies virus (PRV)-Myricetin42.69 µM (IC50)[9]
SARS-CoV-2 Mpro-Myricetin3.684 µM (IC50)[10]
Chikungunya virus (CHIKV)BHK-21Myricetin 3-rhamnoside49.11 µg/mL (EC50)[11]
Chikungunya virus (CHIKV)BHK-21Myricetin 3-(6-rhamnosylgalactoside)22.43 µg/mL (EC50)[11]
HIV-1 Reverse Transcriptase-Myricetin7.6 µM (IC50)[12]
HIV-1 Reverse Transcriptase-Myricetin 3-rhamnoside10.6 µM (IC50)[12]
HIV-1 Reverse Transcriptase-Myricetin 3-(6-rhamnosylgalactoside)13.8 µM (IC50)[12]
Antiprotozoal Activity

Myricetin and its glycosides have demonstrated activity against protozoan parasites. Although direct quantitative data for this compound is sparse, its anti-leishmanial activity has been noted.[13]

ProtozoanCompoundIC50 (µM)Reference
Trypanosoma bruceiMyricetin5.71[14]
Trypanosoma bruceiQuercetin7.52[14]
Leishmania spp.This compoundActivity noted, no IC50 provided[13]

Mechanisms of Action & Signaling Pathways

The antimicrobial activity of myricetin and its glycosides is likely multifaceted, involving various mechanisms that disrupt microbial growth and survival.

Bacterial Mechanisms
  • Cell Membrane Disruption: Myricetin can interfere with the integrity of bacterial cell membranes, leading to the leakage of intracellular components and eventual cell death.

  • Enzyme Inhibition: It has been shown to inhibit key bacterial enzymes, such as DNA gyrase, which is essential for DNA replication.[4]

  • Biofilm Inhibition: Myricetin can inhibit the formation of biofilms, which are communities of bacteria that are more resistant to antibiotics. It has been shown to interfere with curli-dependent biofilm formation in E. coli.[4]

  • Interference with Signaling Pathways: In Pseudomonas aeruginosa, myricetin has been found to interfere with the FimX-mediated c-di-GMP signaling pathway, which is crucial for biofilm formation and motility.[15]

Antifungal Mechanisms
  • Cell Wall and Membrane Disruption: Myricetin has been demonstrated to disturb the cell wall integrity and increase the membrane permeability of Candida albicans.[6][16] This can lead to osmotic instability and cell lysis.

  • Inhibition of Ergosterol Synthesis: A common target for antifungal drugs is the ergosterol biosynthesis pathway, which is essential for fungal cell membrane structure and function. While not directly demonstrated for this compound, flavonoids can interfere with this pathway.

Antiviral Mechanisms
  • Inhibition of Viral Entry and Replication: Myricetin can inhibit various stages of the viral life cycle. For instance, it has been shown to have a direct virus-killing effect and inhibit the adsorption, penetration, and replication of the pseudorabies virus.[9]

  • Enzyme Inhibition: A key mechanism is the inhibition of viral enzymes. Myricetin and its glycosides have been shown to inhibit HIV-1 reverse transcriptase.[12] It also inhibits the SARS-CoV-2 main protease (Mpro).[10]

  • Interference with Host Signaling Pathways: Myricetin may also exert its antiviral effects by modulating host cell signaling pathways that are hijacked by viruses for their replication.

Experimental Protocols

This section provides detailed methodologies for key experiments used to determine the antimicrobial spectrum of compounds like this compound.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Sterile microbial growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Microorganism suspension standardized to a specific turbidity (e.g., 0.5 McFarland standard)

  • This compound stock solution of known concentration

  • Positive control (standard antibiotic/antifungal)

  • Negative control (medium only)

  • Vehicle control (solvent used to dissolve the compound)

  • Incubator

Procedure:

  • Add 100 µL of sterile growth medium to all wells of a 96-well plate.

  • Add 100 µL of the this compound stock solution to the first well of a row and perform serial two-fold dilutions across the row by transferring 100 µL from one well to the next.

  • Prepare the microbial inoculum by adjusting the turbidity to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Add 10 µL of the standardized microbial suspension to each well, except for the negative control wells.

  • Include a positive control (a known antimicrobial agent) and a vehicle control in separate rows.

  • Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for yeast).

  • Determine the MIC by visual inspection for the lowest concentration that shows no visible growth. Growth can also be assessed using a spectrophotometer to measure optical density or by adding a growth indicator like resazurin.

Disk Diffusion Assay

This assay assesses the susceptibility of a microorganism to an antimicrobial agent based on the size of the zone of growth inhibition around a disk impregnated with the agent.

Materials:

  • Petri dishes with appropriate agar medium (e.g., Mueller-Hinton Agar)

  • Sterile paper disks

  • Microorganism suspension (0.5 McFarland standard)

  • This compound solution of known concentration

  • Positive and negative control disks

  • Sterile swabs

  • Incubator

  • Calipers or ruler

Procedure:

  • Prepare a lawn of the test microorganism by evenly spreading the standardized suspension over the entire surface of the agar plate using a sterile swab.

  • Allow the plate to dry for a few minutes.

  • Aseptically place paper disks impregnated with a known concentration of this compound onto the surface of the agar.

  • Place positive and negative control disks on the same plate.

  • Incubate the plate under appropriate conditions.

  • After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters.

Time-Kill Curve Assay

This assay provides information on the rate at which an antimicrobial agent kills a microorganism over time.

Materials:

  • Flasks or tubes with sterile growth medium

  • Microorganism suspension

  • This compound at various concentrations (e.g., MIC, 2x MIC, 4x MIC)

  • Growth control (no antimicrobial agent)

  • Incubator with shaking capabilities

  • Apparatus for serial dilutions and plating (pipettes, tubes, agar plates)

Procedure:

  • Prepare flasks containing the growth medium and the desired concentrations of this compound. Include a growth control flask without the compound.

  • Inoculate each flask with the microorganism to a starting density of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.

  • Incubate the flasks at the appropriate temperature with shaking.

  • At specified time points (e.g., 0, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot from each flask.

  • Perform serial dilutions of the withdrawn samples in a sterile diluent.

  • Plate a known volume of the appropriate dilutions onto agar plates.

  • Incubate the plates until colonies are visible.

  • Count the number of colonies (CFU/mL) for each time point and concentration.

  • Plot the log10 CFU/mL versus time to generate the time-kill curves.

Visualizations of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate a general workflow for antimicrobial screening and a putative signaling pathway that may be affected by this compound.

experimental_workflow cluster_screening Antimicrobial Screening cluster_characterization Hit Characterization cluster_development Lead Optimization Compound Library Compound Library Primary Screening Primary Screening Compound Library->Primary Screening Test Compounds Hit Identification Hit Identification Primary Screening->Hit Identification Active Compounds MIC Determination MIC Determination Hit Identification->MIC Determination Spectrum Analysis Spectrum Analysis MIC Determination->Spectrum Analysis Mechanism of Action Mechanism of Action Spectrum Analysis->Mechanism of Action In Vivo Studies In Vivo Studies Mechanism of Action->In Vivo Studies Toxicity Assessment Toxicity Assessment In Vivo Studies->Toxicity Assessment Clinical Trials Clinical Trials Toxicity Assessment->Clinical Trials signaling_pathway cluster_membrane Bacterial Cell Myricetin_Glucoside This compound Cell_Membrane Cell Membrane Integrity Myricetin_Glucoside->Cell_Membrane Disrupts FimX FimX Sensor Protein Myricetin_Glucoside->FimX Inhibits Diguanylate_Cyclase Diguanylate Cyclase Activity FimX->Diguanylate_Cyclase Regulates c_di_GMP c-di-GMP Synthesis Diguanylate_Cyclase->c_di_GMP Biofilm_Motility Biofilm Formation & Motility c_di_GMP->Biofilm_Motility Promotes

References

Myricetin 3-O-Glucoside: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myricetin 3-O-Glucoside is a naturally occurring flavonoid glycoside found in a variety of plants. As a derivative of the well-studied flavonol, myricetin, it has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides an in-depth exploration of the core mechanisms of action of this compound, with a focus on its molecular interactions and effects on key cellular signaling pathways. The information presented herein is intended to support further research and drug development efforts.

Core Mechanisms of Action

The biological activities of this compound are multifaceted, primarily attributed to its potent antioxidant, anti-inflammatory, neuroprotective, and anticancer properties. These effects are mediated through the modulation of complex intracellular signaling cascades. While much of the detailed mechanistic work has been conducted on its aglycone, myricetin, these findings provide a foundational understanding of the potential activities of the glycoside form.

Anti-inflammatory Activity

This compound exhibits significant anti-inflammatory effects by targeting key mediators of the inflammatory response. A primary mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway .

In response to pro-inflammatory stimuli such as lipopolysaccharide (LPS), this compound has been shown to suppress the degradation of the inhibitor of κBα (IκBα). This prevents the nuclear translocation of the p65 subunit of NF-κB, thereby inhibiting the transcription of pro-inflammatory genes, including those for cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), tumor necrosis factor-alpha (TNF-α), and various interleukins (IL-1β, IL-6).[1][2][3]

Additionally, Myricetin 3-O-glucuronide, a related compound, has been shown to inhibit COX-1 and COX-2 enzymes directly.[4]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects Growth Factor Receptor Growth Factor Receptor PI3K PI3K Growth Factor Receptor->PI3K activates MAPK (ERK, p38, JNK) MAPK (ERK, p38, JNK) Growth Factor Receptor->MAPK (ERK, p38, JNK) activates Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Apoptosis Apoptosis Akt->Apoptosis inhibits Bcl-2/Bax ratio Bcl-2/Bax ratio Akt->Bcl-2/Bax ratio increases Cell Proliferation Cell Proliferation mTOR->Cell Proliferation promotes MAPK (ERK, p38, JNK)->Cell Proliferation regulates MAPK (ERK, p38, JNK)->Apoptosis regulates This compound This compound This compound->PI3K inhibits This compound->Akt inhibits This compound->MAPK (ERK, p38, JNK) modulates G Cell Culture and Treatment Cell Culture and Treatment Protein Extraction Protein Extraction Cell Culture and Treatment->Protein Extraction 1. Protein Quantification (BCA Assay) Protein Quantification (BCA Assay) Protein Extraction->Protein Quantification (BCA Assay) 2. SDS-PAGE SDS-PAGE Protein Quantification (BCA Assay)->SDS-PAGE 3. Protein Transfer to PVDF Membrane Protein Transfer to PVDF Membrane SDS-PAGE->Protein Transfer to PVDF Membrane 4. Blocking Blocking Protein Transfer to PVDF Membrane->Blocking 5. Primary Antibody Incubation (anti-Bcl-2, anti-Bax, anti-β-actin) Primary Antibody Incubation (anti-Bcl-2, anti-Bax, anti-β-actin) Blocking->Primary Antibody Incubation (anti-Bcl-2, anti-Bax, anti-β-actin) 6. Washing Washing Primary Antibody Incubation (anti-Bcl-2, anti-Bax, anti-β-actin)->Washing 7. Secondary Antibody Incubation (HRP-conjugated) Secondary Antibody Incubation (HRP-conjugated) Washing->Secondary Antibody Incubation (HRP-conjugated) 8. Washing_2 Washing_2 Secondary Antibody Incubation (HRP-conjugated)->Washing_2 9. Chemiluminescent Detection Chemiluminescent Detection Washing_2->Chemiluminescent Detection 10. Data Analysis (Densitometry) Data Analysis (Densitometry) Chemiluminescent Detection->Data Analysis (Densitometry) 11.

References

In Vivo Efficacy of Myricetin Glycosides in Animal Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vivo efficacy of Myricetin 3-O-Glucoside and its related glycosidic forms in various preclinical animal models. Myricetin, a naturally occurring flavonoid, and its glycosides have garnered significant interest for their therapeutic potential, primarily attributed to their anti-inflammatory, neuroprotective, and antioxidant properties.[1][2][3] This document synthesizes key findings from multiple studies, presenting quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways to support further research and development.

Neuroprotective Effects in Cerebral Ischemia

This compound (M3GLS) has demonstrated significant neuroprotective effects in a rat model of cerebral ischemia. Studies show that pretreatment with M3GLS can effectively reduce brain injury by inhibiting inflammatory cytokines and modulating apoptotic pathways.[1]

Quantitative Efficacy Data
Animal ModelConditionTreatment ProtocolKey Quantitative OutcomesReference
RatMiddle Cerebral Artery Occlusion (MCAO)This compound (Dosage not specified)- Significantly reduced infarct volume compared to vehicle-treated group (p < 0.05).- Significantly suppressed protein expressions of TNF-α, IL-6, and IL-1β.- Reversed the downregulation of Bcl-2 and reduced the upregulation of Bax protein levels (p < 0.05).- Significantly increased the population of Nissl bodies and improved neurologic scores (p < 0.05).[1]
Experimental Protocol: Middle Cerebral Artery Occlusion (MCAO) in Rats

The MCAO model is a standard method for inducing focal cerebral ischemia that mimics human ischemic stroke.[2][4]

  • Animal Preparation : Male Wistar or Sprague-Dawley rats (250-300g) are anesthetized, typically with 10% chloral hydrate (350-400 mg/kg, i.p.).[1][4] Body temperature is maintained at 37.0 ± 0.5°C using a heating pad.[5]

  • Surgical Procedure :

    • A midline neck incision is made, and the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are surgically exposed and isolated.[4]

    • The ECA is ligated and dissected distally. A small opening is made in the ECA stump.[4]

    • A 4-0 nylon monofilament with a rounded tip is introduced into the ECA and advanced into the ICA until it blocks the origin of the middle cerebral artery (MCA), approximately 18-20 mm from the carotid bifurcation.[2]

    • Occlusion is maintained for a specified period (e.g., 1.5-2 hours) before the filament is withdrawn to allow for reperfusion.[4] The sham group undergoes the same procedure without the filament insertion.

  • Administration of Test Compound : this compound is administered as a pretreatment before the induction of ischemia.[1]

  • Outcome Assessment :

    • Neurological Scoring : Post-surgery, neurological deficits are assessed using a standardized scoring system that evaluates motor, sensory, and reflex functions.[1]

    • Infarct Volume Measurement : After a set reperfusion period (e.g., 24 hours), rats are euthanized. The brains are removed, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC). Viable tissue stains red, while the infarcted area remains unstained (white).[1][2]

    • Biochemical Analysis : Brain tissues are homogenized to measure levels of inflammatory cytokines (TNF-α, IL-6, IL-1β) by ELISA and protein expressions (Bcl-2, Bax) by Western blotting.[1]

Visualized Experimental Workflow & Signaling Pathway

MCAO_Workflow cluster_prep Preparation cluster_surgery Surgical Procedure cluster_analysis Analysis anesthesia Anesthesia (Chloral Hydrate) expose_arteries Expose CCA, ECA, ICA anesthesia->expose_arteries pretreatment M3GLS Pretreatment pretreatment->anesthesia insert_filament Insert Filament (Occlude MCA) expose_arteries->insert_filament reperfusion Withdraw Filament (Reperfusion) insert_filament->reperfusion neuro_score Neurological Scoring reperfusion->neuro_score ttc_stain TTC Staining (Infarct Volume) neuro_score->ttc_stain elisa_wb ELISA / Western Blot (Cytokines, Proteins) ttc_stain->elisa_wb

Caption: Workflow for the MCAO rat model experiment.

M3GLS_Neuroprotection_Pathway cluster_inflammation Inflammatory Cascade cluster_apoptosis Apoptotic Pathway M3GLS This compound TNF TNF-α M3GLS->TNF inhibits IL6 IL-6 M3GLS->IL6 inhibits IL1b IL-1β M3GLS->IL1b inhibits Bcl2 Bcl-2 (Anti-apoptotic) M3GLS->Bcl2 upregulates Bax Bax (Pro-apoptotic) M3GLS->Bax downregulates Protection Neuroprotection M3GLS->Protection Injury Cerebral Ischemia Injury TNF->Injury IL6->Injury IL1b->Injury Apoptosis Neuronal Apoptosis Bcl2->Apoptosis Bax->Apoptosis Apoptosis->Injury

Caption: M3GLS mechanism in cerebral ischemia.

Anti-inflammatory Effects

A structurally related compound, Myricetin-3-O-beta-D-glucuronide (MGL), has shown potent, dose-dependent anti-inflammatory activity in both acute and chronic animal models of inflammation. Its efficacy is notably high, with an ED50 in the microgram-per-kilogram range.[6]

Quantitative Efficacy Data
Animal ModelConditionTreatment ProtocolKey Quantitative OutcomesReference
Male Wistar RatCarrageenan-induced Paw Edema (Acute)MGL (1-300 µg/kg, p.o.)- Marked, dose-dependent anti-inflammatory effect.- ED50 = 15 µg/kg (compared to Indomethacin ED50 = 10 mg/kg).[6]
Male Wistar RatFreund's Adjuvant Arthritis (Chronic)MGL (150 µg/kg, p.o. for 14 days)- Paw swelling inhibition: 18.1% (left paw) and 20.6% (right paw).- Comparable to Indomethacin (3 mg/kg): 18.0% (left) and 19.4% (right).[6]
Experimental Protocol: Carrageenan-Induced Paw Edema

This is a classic model for evaluating acute inflammation and the efficacy of anti-inflammatory drugs.[7][8]

  • Animal Preparation : Male Wistar rats are used. Food is withheld for several hours before the experiment.

  • Administration of Test Compound : MGL is administered orally (p.o.) at specified doses (e.g., 5, 50, 150 µg/kg) one hour before the carrageenan injection.[6] A control group receives the vehicle, and a positive control group receives a standard drug like Indomethacin.[6]

  • Induction of Edema : A sub-plantar injection of 0.1 mL of 1% carrageenan suspension in saline is administered into the right hind paw of each rat.[7][8]

  • Measurement of Edema : The paw volume is measured immediately before the carrageenan injection and at regular intervals afterward (e.g., 1, 3, and 5 hours) using a plethysmometer.[7] The difference in paw volume before and after the injection indicates the degree of swelling.

  • Data Analysis : The percentage inhibition of edema by the test compound is calculated by comparing the increase in paw volume in the treated group to the vehicle control group.

Experimental Protocol: Adjuvant-Induced Arthritis

This model is used to study chronic inflammation and is considered relevant to human rheumatoid arthritis.[1][9]

  • Animal Preparation : Male Wistar rats are used.

  • Induction of Arthritis : Arthritis is induced by a single subcutaneous injection of 0.1 mL of Complete Freund's Adjuvant (CFA), containing heat-killed Mycobacterium tuberculosis, into the base of the tail or a hind footpad.[1][9]

  • Administration of Test Compound : Daily oral administration of MGL (e.g., 150 µg/kg) begins on the day of adjuvant injection and continues for a set period, such as 14 days.[6]

  • Assessment of Arthritis :

    • Paw Volume : The volume of both hind paws is measured periodically to assess the primary (injected paw) and secondary (non-injected paw) inflammatory responses.

    • Arthritic Score : A visual scoring system is often used to grade the severity of inflammation in each paw based on erythema and swelling.

  • Data Analysis : The reduction in paw swelling in the treated group is compared to the adjuvant-only control group to determine the anti-arthritic efficacy.

Visualized Anti-Inflammatory Signaling

MGL_Anti_Inflammatory_Pathway cluster_enzymes Inflammatory Enzymes cluster_mediators Pro-inflammatory Mediators MGL Myricetin-3-O-glucuronide (MGL) COX1 COX-1 MGL->COX1 inhibits COX2 COX-2 MGL->COX2 inhibits LOX5 5-LOX MGL->LOX5 inhibits PGs Prostaglandins (PGI2, PGD2, PGE2) COX1->PGs COX2->PGs LTs Leukotrienes LOX5->LTs Inflammation Inflammation (Edema, Arthritis) PGs->Inflammation LTs->Inflammation

Caption: MGL inhibits key enzymes in the inflammatory cascade.

Conclusion

The available preclinical data strongly suggest that this compound and related glycosides possess significant therapeutic potential as neuroprotective and anti-inflammatory agents. In vivo studies in established animal models of cerebral ischemia and inflammation demonstrate robust efficacy, often at low doses. The primary mechanisms of action appear to involve the downregulation of pro-inflammatory cytokines, inhibition of key inflammatory enzymes like COX and LOX, and modulation of the Bcl-2/Bax apoptotic pathway.[1][6] These findings provide a solid foundation for further investigation, including dose-optimization, pharmacokinetic studies, and eventual translation into clinical trials for relevant human diseases.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Myricetin 3-O-Glucoside

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Myricetin 3-O-Glucoside is a naturally occurring flavonoid glycoside found in various plants. It is known for its potential antioxidant and other pharmacological activities, making its accurate quantification in plant extracts and pharmaceutical formulations crucial for research and development. This application note provides a detailed and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of this compound.

Principle

The method utilizes a C18 column to separate this compound from other components in the sample matrix. A gradient elution with a mobile phase consisting of an acidified aqueous solution and an organic solvent allows for the efficient separation and elution of the target analyte. Detection is performed using a UV-Vis or Diode Array Detector (DAD) at the maximum absorbance wavelength of this compound, ensuring high sensitivity and selectivity. Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated from analytical standards of known concentrations.

Experimental Protocol

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or DAD detector is required.

Table 1: HPLC Instrumentation and Conditions

ParameterRecommended Setting
HPLC Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B Acetonitrile
Gradient Elution A typical gradient could be: 0-5 min: 80% A 5-20 min: Linear gradient to 50% A 20-25 min: Linear gradient to 20% A 25-30 min: Return to 80% A 30-35 min: Equilibration at 80% A
Flow Rate 1.0 mL/min[1][2]
Column Temperature 30 °C[3]
Injection Volume 20 µL[2]
Detection Wavelength 370 nm[1][2]
Preparation of Reagents and Standards
  • HPLC Grade Water, Acetonitrile, and Trifluoroacetic acid (TFA)

  • This compound Analytical Standard (≥99% purity) [4]

Preparation of Stock Standard Solution (100 µg/mL):

  • Accurately weigh 10 mg of this compound standard.

  • Dissolve the standard in 100 mL of methanol in a volumetric flask to obtain a concentration of 100 µg/mL.[5]

  • Sonicate for 10 minutes to ensure complete dissolution.

Preparation of Working Standard Solutions:

  • Perform serial dilutions of the stock solution with methanol to prepare a series of working standards with concentrations ranging from 1 µg/mL to 50 µg/mL.[6]

  • These solutions will be used to construct the calibration curve.

Sample Preparation (from Plant Material)
  • Extraction:

    • Accurately weigh 1 g of dried and powdered plant material.

    • Add 20 mL of 70% ethanol and extract using ultrasonication for 30 minutes.

    • Filter the extract through a 0.45 µm syringe filter prior to HPLC analysis.[6]

  • Dilution:

    • Depending on the expected concentration of this compound, the filtered extract may need to be diluted with the mobile phase to fall within the linear range of the calibration curve.

Analytical Procedure
  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Inject 20 µL of each working standard solution in triplicate to generate the calibration curve.

  • Inject 20 µL of the prepared sample solutions in triplicate.

  • After all runs are complete, wash the column with a high percentage of organic solvent to remove any strongly retained compounds.

Data Presentation

Calibration Curve

A calibration curve is constructed by plotting the peak area of the this compound standard against its concentration.

Table 2: Example Calibration Data

Concentration (µg/mL)Peak Area (arbitrary units)
150000
5250000
10500000
201000000
502500000

The linearity of the method is assessed by the correlation coefficient (R²) of the calibration curve, which should ideally be ≥ 0.999.

Method Validation Summary

The developed HPLC method should be validated according to ICH guidelines.[5]

Table 3: Method Validation Parameters

ParameterTypical ValueDescription
Linearity (R²) ≥ 0.999The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.
Limit of Detection (LOD) ~0.1 µg/mLThe lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantification (LOQ) ~0.3 µg/mLThe lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Precision (%RSD) < 2%The closeness of agreement among a series of measurements obtained from multiple sampling of the same homogeneous sample.
Accuracy (% Recovery) 98-102%The closeness of the test results obtained by the method to the true value.
Robustness %RSD < 5%The capacity of a method to remain unaffected by small, but deliberate variations in method parameters.[5]

Visualization

Experimental Workflow

The following diagram illustrates the key steps in the quantification of this compound using the described HPLC method.

experimental_workflow prep_standards Preparation of Standard Solutions hplc_system HPLC System (C18 Column, Gradient Elution) prep_standards->hplc_system Inject Standards prep_sample Sample Preparation (Extraction & Filtration) prep_sample->hplc_system Inject Samples calibration Calibration Curve Generation hplc_system->calibration Peak Areas sample_analysis Sample Analysis hplc_system->sample_analysis Peak Areas data_processing Data Processing & Quantification calibration->data_processing sample_analysis->data_processing result Result: This compound Concentration data_processing->result

Caption: Workflow for HPLC quantification of this compound.

Conclusion

The described HPLC method provides a reliable, sensitive, and accurate approach for the quantification of this compound in various samples, including plant extracts. The detailed protocol and validation parameters ensure the reproducibility and quality of the analytical results, making it a valuable tool for researchers and professionals in the fields of phytochemistry, pharmacology, and drug development.

References

Application Notes and Protocols: Extraction and Purification of Myricetin 3-O-Glucoside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myricetin 3-O-Glucoside is a naturally occurring flavonol glycoside, a class of polyphenolic compounds known for a wide range of biological activities. It is the 3-O-glucoside of myricetin. Found in various plants, fruits, and vegetables, this compound has garnered significant interest for its potential therapeutic applications, including anti-inflammatory, antimicrobial, and antioxidant properties.[1] Its presence has been reported in plants such as Acacia mearnsii, Tibouchina paratropica, and in foods like blackcurrants, grapes, and tea.[1][2] The effective extraction and purification of this compound are critical first steps for research into its pharmacological properties and potential drug development.

These application notes provide detailed protocols for the extraction and purification of this compound from natural sources, summarize quantitative data from relevant studies, and illustrate key experimental and biological pathways.

Data Presentation: Natural Sources and Extraction Yields

The selection of a natural source and extraction methodology significantly impacts the final yield and purity of this compound. The following tables summarize data from studies on related compounds to provide a comparative overview.

Table 1: Overview of Natural Sources and Extraction Methodologies for Myricetin and its Glycosides.

Plant Source Compound of Interest Extraction Method Primary Solvent(s) Reference
Acacia mearnsii leaves This compound Ultrasound-Assisted Extraction 80% Methanol [2]
Madhuca longifolia leaves Myricetin Cold Maceration Ethanol:Water (50:50) [3]
Myrica esculenta leaves Myricetin Maceration Acetone [4]
Black Currant (Ribes nigrum) Myricetin Maceration Methanol with 0.1% TFA [5]

| Daebong Persimmon Peel | Myricitrin (Myricetin 3-O-rhamnoside) | Solvent Extraction | Ethanol |[6] |

Table 2: Quantitative Yield and Purity Data from Acacia mearnsii Leaf Extract. [2]

Fraction Compound Yield (% of BFr3 fraction) Yield (mg/g of crude extract) Purity (%)
W1 This compound 7.94% 1.8 >95%
W3 Myricitrin 31.69% 7.3 98.4%

Note: BFr3 is a refined fraction obtained after initial solvent partitioning and macroporous resin chromatography of the crude extract.[2]

Experimental Workflows and Logical Relationships

Visualizing the experimental process is crucial for understanding the multi-step nature of natural product isolation.

Extraction_Workflow General Workflow for Crude Extract Preparation Plant Plant Material (e.g., Acacia mearnsii leaves) Dry Drying (Air-dried) Plant->Dry Grind Grinding (Powdered) Dry->Grind Extract Extraction (e.g., Ultrasound-assisted) Grind->Extract Filter Filtration Extract->Filter Concentrate Concentration (Rotary Evaporation) Filter->Concentrate Crude Crude Extract Concentrate->Crude

Caption: General Workflow for Crude Extract Preparation.

Purification_Workflow Comprehensive Purification Cascade cluster_0 Initial Extraction cluster_1 Preliminary Purification cluster_2 Intermediate Purification cluster_3 Final Purification Crude Crude Methanolic Extract Partition Solvent Partitioning (Petroleum Ether, Dichloromethane, Ethyl Acetate) Crude->Partition Macroporous Macroporous Resin Column Chromatography Partition->Macroporous Sephadex Gel Filtration Chromatography (Sephadex LH-20) Macroporous->Sephadex HPLC Preparative RP-HPLC Sephadex->HPLC Pure_Compound Pure this compound (>95% Purity) HPLC->Pure_Compound

Caption: Comprehensive Purification Cascade.

Experimental Protocols

The following protocols are based on established methodologies for the extraction and purification of flavonoid glycosides from plant sources.[2][6]

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

This method utilizes ultrasonic waves to enhance solvent penetration into the plant matrix, improving extraction efficiency.

Materials:

  • Air-dried and ground plant material (e.g., Acacia mearnsii leaves)

  • 80% Aqueous Methanol (v/v)

  • Ultrasonic cleaner or bath

  • Filtration apparatus (e.g., Büchner funnel with filter paper)

  • Rotary evaporator

Procedure:

  • Combine 1 kg of the dried, ground plant material with 40 L of 80% aqueous methanol solution.[2]

  • Place the mixture in an ultrasonic cleaner and extract at 60°C for 75 minutes.[2]

  • Repeat the extraction process (Step 1-2) on the plant residue to maximize yield.

  • Filter the resulting solutions to separate the plant debris from the liquid extract.

  • Combine the filtrates and concentrate the solution using a rotary evaporator under reduced pressure to obtain the crude extract.[2]

  • Store the crude extract at 4°C for subsequent purification.

Protocol 2: Multi-Step Chromatographic Purification

This protocol describes a sequential chromatographic process to isolate this compound from the crude extract.

Part A: Solvent Partitioning

  • Dissolve the crude extract in methanol and then suspend it in water.

  • Perform sequential liquid-liquid partitioning with solvents of increasing polarity: first with petroleum ether, followed by dichloromethane, and finally with ethyl acetate.[2]

  • Collect the different solvent fractions. Myricetin glycosides are typically enriched in the more polar fractions like ethyl acetate and the remaining aqueous phase.

  • Analyze each fraction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fraction containing the target compound.

Part B: Macroporous Adsorbent Resin Column Chromatography

  • Dissolve the target fraction (e.g., ethyl acetate fraction) in an appropriate solvent and load it onto a pre-equilibrated macroporous adsorbent resin column.

  • Wash the column with deionized water to remove highly polar impurities.

  • Elute the column with a stepwise gradient of ethanol in water (e.g., 20%, 40%, 60%, 80% ethanol).

  • Collect the eluted fractions and analyze them by HPLC to pool the fractions containing this compound.

Part C: Sephadex LH-20 Gel Filtration Chromatography

  • Concentrate the pooled fractions from the previous step and dissolve the residue in methanol.

  • Load the sample onto a Sephadex LH-20 column equilibrated with methanol.

  • Elute the column with methanol at a constant flow rate.[2]

  • Collect fractions and monitor via HPLC to isolate the target compound from other flavonoids and impurities of similar polarity but different molecular size.

Part D: Preparative Reverse-Phase HPLC (RP-HPLC)

  • Concentrate the enriched fraction from the Sephadex column.

  • Purify the concentrate using a preparative RP-HPLC system with a C18 column.[2]

  • Elute with a gradient of acetonitrile and deionized water. A typical gradient might be 10-40% acetonitrile over 30-40 minutes.[2]

  • Monitor the elution at wavelengths of 255 nm and 357 nm.[2]

  • Collect the peak corresponding to this compound.

  • Confirm the purity of the collected fraction using analytical HPLC. Purity should exceed 95%.[2]

  • Confirm the structure using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[2]

Application Note: Biological Signaling Pathways

Myricetin, the aglycone of this compound, exerts its biological effects by modulating key cellular signaling pathways. Understanding these pathways is vital for drug development professionals. Myricetin has been shown to inhibit the PI3K/Akt and MAPK signaling pathways, which are often dysregulated in cancer and inflammatory diseases.[7][8][9]

Signaling_Pathway Putative Signaling Pathways Modulated by Myricetin cluster_PI3K PI3K/Akt Pathway cluster_TF Transcription Factors cluster_Cellular Cellular Response Myricetin Myricetin PI3K PI3K Myricetin->PI3K ERK ERK1/2 Myricetin->ERK p38 p38 Myricetin->p38 NFkB NF-κB Myricetin->NFkB Apoptosis Apoptosis Myricetin->Apoptosis Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inflammation Inflammation (iNOS, COX-2) AP1 AP-1 (c-Fos, c-Jun) ERK->AP1 p38->AP1 JNK JNK JNK->AP1 NFkB->Inflammation AP1->Proliferation

References

Application Notes and Protocols for the Synthesis and Evaluation of Myricetin 3-O-Glucoside Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis, characterization, and biological evaluation of Myricetin 3-O-Glucoside and its derivatives. This document includes detailed experimental protocols, quantitative data summaries, and visual representations of key processes to support research and development in medicinal chemistry and pharmacology.

Introduction

Myricetin, a naturally occurring flavonoid found in various plants, exhibits a wide range of pharmacological activities, including antioxidant, anti-inflammatory, anticancer, and antidiabetic properties.[1][2][3][4] However, its therapeutic potential is often limited by poor water solubility and low bioavailability.[5][6] Glycosylation, particularly at the 3-hydroxyl position, is a key strategy to improve the physicochemical properties and biological activity of myricetin. This compound, a glycosylated form of myricetin, has been isolated from various plant sources and has demonstrated significant biological potential, including anti-inflammatory and antimicrobial activities.[7] This document outlines the protocols for the synthesis of this compound derivatives and the evaluation of their biological activities, with a focus on their potential as α-glucosidase inhibitors and modulators of the PI3K/Akt signaling pathway.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through both chemical and enzymatic methods. While enzymatic synthesis offers high regioselectivity, chemical synthesis provides a versatile approach for producing a variety of derivatives.

Chemical Synthesis Protocol

A regioselective synthesis of this compound can be achieved through a multi-step chemical process involving protection of hydroxyl groups, glycosylation, and subsequent deprotection.

Experimental Protocol:

  • Protection of Myricetin:

    • Dissolve myricetin in a suitable solvent (e.g., a mixture of dimethylformamide and acetone).

    • Add a protecting agent, such as benzyl bromide, in the presence of a base like potassium carbonate.

    • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

    • The resulting per-benzylated myricetin is then purified using column chromatography.

  • Glycosylation:

    • Prepare the glucosyl donor, for example, acetobromo-α-D-glucose.

    • Dissolve the protected myricetin in a dry solvent such as dichloromethane under an inert atmosphere.

    • Add the glucosyl donor and a promoter, for instance, silver carbonate or mercury(II) cyanide.

    • Stir the reaction at room temperature until the starting material is consumed.

    • The reaction mixture is then filtered, washed, and the solvent is evaporated. The product is purified by column chromatography.

  • Deprotection:

    • Dissolve the protected this compound in a solvent like methanol.

    • Add a catalyst, such as palladium on carbon (Pd/C), for debenzylation.

    • Stir the mixture under a hydrogen atmosphere.

    • After the reaction is complete, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield this compound.

    • The final product is purified by recrystallization or preparative HPLC.[8]

Characterization: The structure of the synthesized this compound should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).[9][10]

Enzymatic Synthesis

Enzymatic synthesis provides a highly regioselective method for glycosylation, often yielding the desired 3-O-glucoside with high efficiency.

Experimental Protocol: A whole-cell biocatalyst approach using engineered E. coli can be employed for the synthesis of myricetin glycosides.[11]

  • Strain Engineering:

    • Construct an E. coli strain capable of producing UDP-glucose.

    • Introduce a gene encoding a suitable glycosyltransferase, such as a flavonol 3-O-glucosyltransferase.

  • Whole-Cell Bioconversion:

    • Culture the engineered E. coli in a suitable medium.

    • Induce the expression of the glycosyltransferase.

    • Add myricetin to the culture.

    • The cells will take up the myricetin and convert it to this compound.

  • Purification:

    • Extract the product from the culture medium.

    • Purify the this compound using chromatographic techniques.

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the synthesis and biological activity of this compound and its derivatives.

CompoundSynthesis MethodYield (%)Purity (%)Reference
This compoundIsolation from Acacia mearnsii7.3 mg/g extract>95[10]
Myricetin-3-salicylateChemical Synthesis83-[8]
Myricetin-3-(2,6-dihydroxybenzoate)Chemical Synthesis75-[8]

Table 1: Synthesis Yield and Purity of Myricetin Derivatives

CompoundBiological ActivityIC50 (µM)Cell Line/EnzymeReference
Myricetinα-Glucosidase Inhibition-Saccharomyces cerevisiae[11][12]
Myricetin Derivative 4α-Glucosidase Inhibition15.71 ± 0.21α-glucosidase[13]
Myricetin Derivative D6Antibacterial (Xoo)18.8 µg/mLXanthomonas oryzae pv. oryzae[2]
Myricetin Derivative D16Antifungal (P. capsici)11.3 µg/mLPhytophthora capsici[2]
MyricetinPI3K/Akt/mTOR Inhibition15 and 25 (µM)Human gastric cancer cells[14]

Table 2: Biological Activity of Myricetin and its Derivatives

Experimental Protocols for Biological Assays

α-Glucosidase Inhibition Assay

This assay is used to evaluate the potential of this compound derivatives to inhibit the α-glucosidase enzyme, a key target in the management of type 2 diabetes.[11][12][13][15][16]

Protocol:

  • Prepare a solution of α-glucosidase from Saccharomyces cerevisiae (0.1 U/mL) in a phosphate buffer (50 mM, pH 7.0).

  • Prepare solutions of the test compounds (this compound derivatives) at various concentrations.

  • In a 96-well plate, add 50 µL of the test compound solution and 100 µL of the α-glucosidase solution.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 50 µL of p-nitrophenyl-α-D-glucopyranoside (pNPG) solution (2 mM) to each well.

  • Incubate the plate at 37°C for 30 minutes.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Acarbose can be used as a positive control.

  • The percentage of inhibition is calculated, and the IC50 value is determined.

PI3K/Akt Signaling Pathway Analysis (Western Blot)

This protocol outlines the investigation of the effect of this compound derivatives on the PI3K/Akt signaling pathway in cancer cells.[1][3][14][17][18]

Protocol:

  • Culture human cancer cells (e.g., gastric cancer cells) in a suitable medium.

  • Treat the cells with different concentrations of the this compound derivative for a specific duration (e.g., 24 hours).

  • Lyse the cells to extract total proteins.

  • Determine the protein concentration using a standard assay (e.g., BCA assay).

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

  • Incubate the membrane with primary antibodies against key proteins in the PI3K/Akt pathway (e.g., p-PI3K, p-Akt, p-mTOR).

  • Wash the membrane and incubate with a secondary antibody conjugated to horseradish peroxidase.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analyze the band intensities to determine the effect of the compound on protein phosphorylation.

Visualizations

Synthesis Workflow

Synthesis_Workflow Myricetin Myricetin Protected_Myricetin Protected Myricetin (e.g., Per-benzylated) Myricetin->Protected_Myricetin Protection (e.g., Benzyl Bromide, K2CO3) Protected_Glucoside Protected Myricetin 3-O-Glucoside Protected_Myricetin->Protected_Glucoside Glycosylation (Glucosyl Donor, Promoter) Final_Product This compound Protected_Glucoside->Final_Product Deprotection (e.g., H2, Pd/C) PI3K_Akt_mTOR_Pathway cluster_inhibition Inhibition by Myricetin Derivatives Myricetin_Derivative This compound Derivative PI3K PI3K Myricetin_Derivative->PI3K Inhibition Akt Akt Myricetin_Derivative->Akt Inhibition mTOR mTOR Myricetin_Derivative->mTOR Inhibition RTK Receptor Tyrosine Kinase (RTK) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP3->Akt Activation Akt->mTOR Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation

References

Application Notes and Protocols for Studying Myricetin 3-O-Glucoside Effects in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Myricetin, a naturally occurring flavonoid, and its glycoside derivatives have garnered significant interest for their potential therapeutic applications. These compounds have been investigated for their anti-inflammatory, neuroprotective, and metabolic regulatory properties in various preclinical animal models. These notes provide an overview of the animal models and experimental protocols used to study the effects of myricetin and its derivatives, with a specific focus on Myricetin 3-O-Glucoside where data is available. For neuroprotective and metabolic studies, data on the aglycone, myricetin, is presented as a proxy due to the limited availability of specific in vivo data for its glucoside form.

I. Anti-inflammatory Effects

Myricetin and its derivatives have demonstrated potent anti-inflammatory activity in both acute and chronic inflammation models. The following sections detail the use of a Myricetin glucuronide in rodent models of inflammation.

Animal Models for Anti-inflammatory Studies
  • Carrageenan-Induced Paw Edema in Rats: This is a widely used model for acute inflammation. Carrageenan injection in the rat paw induces a localized inflammatory response characterized by edema, which can be quantified to assess the efficacy of anti-inflammatory agents.

  • Adjuvant-Induced Arthritis in Rats: This model mimics chronic inflammation and is particularly relevant for studying autoimmune disorders like rheumatoid arthritis. Freund's adjuvant is used to induce a systemic inflammatory response, leading to arthritic symptoms.

Data Presentation: Anti-inflammatory Effects of Myricetin-3-O-beta-D-glucuronide (MGL)
Animal ModelCompoundSpecies/StrainDosageAdministration RouteTreatment DurationKey Quantitative Findings
Carrageenan-Induced Paw EdemaMyricetin-3-O-beta-D-glucuronide (MGL)Wistar Rats1-300 µg/kgOral (p.o.)Single doseED50 of 15 µg/kg in reducing paw edema.[1]
Adjuvant-Induced ArthritisMyricetin-3-O-beta-D-glucuronide (MGL)Wistar Rats5, 50, and 150 µg/kg/dayOral (p.o.)14 daysAt 150 µg/kg, inhibited paw swelling by 18.1% (left paw) and 20.6% (right paw).[1]
Gastric UlcerogenicityMyricetin-3-O-beta-D-glucuronide (MGL)Wistar Rats5 and 50 µg/kg/dayOral (p.o.)6 daysNo gastric ulcers were induced at a dose of 50 µg/kg/day.[1]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol is based on the methodology for evaluating the anti-inflammatory effects of Myricetin-3-O-beta-D-glucuronide (MGL)[1].

1. Animals:

  • Male Wistar rats (150-200g) are used.

  • Animals are housed under standard laboratory conditions (12h light/dark cycle, 22±2°C) with free access to food and water.

  • Acclimatize animals for at least one week before the experiment.

2. Materials:

  • This compound (or MGL)

  • Carrageenan (1% w/v in sterile saline)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Positive control: Indomethacin (10 mg/kg)

  • Plethysmometer

3. Procedure:

  • Fast the rats overnight before the experiment with free access to water.

  • Divide the animals into groups (n=6-8 per group): Vehicle control, MGL treated (e.g., 5, 15, 50 µg/kg), and Positive control.

  • Administer the vehicle, MGL, or indomethacin orally (p.o.).

  • One hour after treatment, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume of each rat using a plethysmometer immediately before carrageenan injection (V0) and at 1, 2, 3, and 4 hours post-injection (Vt).

  • The percentage of edema inhibition is calculated using the formula:

    • % Inhibition = [(Vt_control - V0_control) - (Vt_treated - V0_treated)] / (Vt_control - V0_control) * 100

4. Data Analysis:

  • Data are expressed as mean ± SEM.

  • Statistical analysis is performed using one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare the treated groups with the control group.

  • A p-value < 0.05 is considered statistically significant.

Visualization: Anti-inflammatory Signaling Pathway

G Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 LOX5 5-LOX Arachidonic_Acid->LOX5 Myricetin_Glucoside This compound Myricetin_Glucoside->COX1 Inhibits Myricetin_Glucoside->COX2 Inhibits Myricetin_Glucoside->LOX5 Inhibits Prostaglandins Prostaglandins (PGI2, PGD2, PGE2) COX1->Prostaglandins COX2->Prostaglandins Leukotrienes Leukotrienes LOX5->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation

Caption: Inhibition of COX and LOX pathways by this compound.

II. Neuroprotective Effects

Disclaimer: The following data and protocols are for Myricetin (aglycone) and serve as a reference for the potential effects of this compound.

Myricetin has shown significant neuroprotective effects in various animal models of neurological disorders by mitigating oxidative stress, inflammation, and apoptosis.

Animal Models for Neuroprotective Studies
  • Middle Cerebral Artery Occlusion (MCAO) in Rats: This is a common model for inducing focal cerebral ischemia (stroke). It allows for the evaluation of neuroprotective agents in reducing infarct volume and improving neurological deficits.

  • Pentylenetetrazole (PTZ)-Induced Seizures in Mice: This model is used to study epilepsy and the anticonvulsant and neuroprotective effects of compounds. PTZ induces seizures, and the severity and latency of seizures are measured.

  • Chronic Stress-Induced Cognitive Deficits in Mice: This model is relevant for studying the effects of compounds on learning and memory impairments caused by chronic stress.

Data Presentation: Neuroprotective Effects of Myricetin
Animal ModelCompoundSpecies/StrainDosageAdministration RouteTreatment DurationKey Quantitative Findings
Cerebral Ischemia (MCAO)MyricetinRats10 or 20 mg/kg/dayOral (p.o.)Daily after MCAOReduced infarct area and improved neurological deficits.[2]
PTZ-Induced SeizuresMyricetinCBA Mice200 mg/kg/dayOral (p.o.)5 daysReduced seizure severity and mortality rates; decreased MDA and increased SOD and GSH levels.[3]
Chronic Restraint StressMyricetinC57BL/6 MiceNot SpecifiedIntraperitoneal (i.p.)21 daysImproved spatial memory and normalized decreased BDNF levels in the hippocampus.[4]
Diabetic Peripheral NeuropathyMyricetinSprague-Dawley Rats0.5, 1.0, and 2.0 mg/kg/dayIntraperitoneal (i.p.)2 weeksAmeliorated impaired sensation and nerve conduction velocities; activated the Nrf2/HO-1 pathway.[5]
Experimental Protocol: Middle Cerebral Artery Occlusion (MCAO) in Rats

This protocol is a general representation of the MCAO model used to study the neuroprotective effects of myricetin[2].

1. Animals:

  • Male Sprague-Dawley rats (250-300g).

  • House animals under standard conditions with free access to food and water.

  • Acclimatize for one week before surgery.

2. Materials:

  • Myricetin

  • Vehicle (e.g., saline containing 0.1% DMSO)

  • Anesthetic (e.g., isoflurane or chloral hydrate)

  • 4-0 nylon monofilament suture with a rounded tip

  • Surgical instruments

3. Procedure:

  • Anesthetize the rat.

  • Make a midline cervical incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Ligate the distal ECA and the proximal CCA.

  • Insert the nylon suture through a small incision in the ECA and advance it into the ICA until it blocks the origin of the middle cerebral artery (MCA).

  • After the desired occlusion period (e.g., 90 minutes), withdraw the suture to allow for reperfusion.

  • Administer Myricetin (e.g., 10 mg/kg, p.o.) or vehicle immediately after reperfusion and daily thereafter.

  • Monitor the animals for neurological deficits at 24 hours post-MCAO using a standardized neurological scoring system (e.g., 0-4 scale).

  • At the end of the experiment (e.g., 48 hours or 7 days), euthanize the animals and perfuse the brains.

  • Stain brain slices with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.

4. Data Analysis:

  • Calculate the infarct volume as a percentage of the total brain volume.

  • Analyze neurological scores using non-parametric tests (e.g., Mann-Whitney U test).

  • Compare infarct volumes between groups using a t-test or one-way ANOVA.

  • A p-value < 0.05 is considered significant.

Visualization: Neuroprotective Signaling Pathway

G Oxidative_Stress Oxidative Stress (e.g., Ischemia) Keap1 Keap1 Oxidative_Stress->Keap1 Inactivates Myricetin Myricetin Myricetin->Keap1 Inhibits Nrf2 Nrf2 ARE ARE (Antioxidant Response Element) Nrf2->ARE Translocates to nucleus and binds to Keap1->Nrf2 Sequesters HO1 HO-1 ARE->HO1 Induces expression of Antioxidant_Enzymes Antioxidant Enzymes (e.g., SOD, GSH) ARE->Antioxidant_Enzymes Induces expression of Neuroprotection Neuroprotection HO1->Neuroprotection Antioxidant_Enzymes->Neuroprotection

Caption: Myricetin-mediated activation of the Nrf2 antioxidant pathway.

III. Metabolic Effects

Disclaimer: The following data and protocols are for Myricetin (aglycone) and serve as a reference for the potential effects of this compound.

Myricetin has been shown to improve metabolic parameters in animal models of obesity and type 2 diabetes, primarily by enhancing insulin sensitivity and reducing hyperglycemia and dyslipidemia.

Animal Models for Metabolic Studies
  • Monosodium L-Glutamate (MSG)-Induced Obese Mice: Neonatal administration of MSG induces obesity, hyperinsulinemia, and dyslipidemia in adulthood, creating a model of metabolic syndrome.

  • High-Fat Diet (HFD)-Induced Obese Mice: Feeding mice a high-fat diet leads to weight gain, insulin resistance, and other metabolic disturbances, closely mimicking diet-induced obesity in humans.

  • Streptozotocin (STZ)-Induced Diabetic Rats: STZ is a chemical that is toxic to pancreatic β-cells, and its administration induces a model of type 1 or, in combination with a high-fat diet, type 2 diabetes.

Data Presentation: Metabolic Effects of Myricetin
Animal ModelCompoundSpecies/StrainDosageAdministration RouteTreatment DurationKey Quantitative Findings
MSG-Induced Obese MiceMyricetinMale Mice50 mg/kg/dayOral (p.o.)45 daysReduced serum glucose and triglycerides; restored peripheral insulin sensitivity.[6]
HFD-Induced Obese MiceMyricetinC57BL/6 MiceNot SpecifiedNot SpecifiedNot SpecifiedReduced body weight; decreased serum glucose, triglycerides, and cholesterol.
STZ-Induced Diabetic RatsMyricetinRats200 mg/kgNot SpecifiedNot SpecifiedSignificantly reduced blood glucose and insulin levels; enhanced expression of insulin receptor and GLUT4.[7]
Meta-analysis of Mice StudiesMyricetinMiceVariousSupplementationVariousSignificantly reduced blood glucose, insulin, triglycerides, total cholesterol, and LDL.[8][9]
Experimental Protocol: High-Fat Diet (HFD)-Induced Obesity in Mice

This protocol is a general guide for studying the effects of myricetin on diet-induced obesity.

1. Animals:

  • Male C57BL/6 mice (4-6 weeks old).

  • House animals under standard conditions.

2. Diets and Treatment:

  • Control Group: Fed a standard chow diet.

  • HFD Group: Fed a high-fat diet (e.g., 45-60% kcal from fat) for 8-12 weeks to induce obesity.

  • HFD + Myricetin Group: Fed an HFD and treated with myricetin (e.g., 50 mg/kg/day, p.o.) for the last 4-6 weeks of the study.

3. Procedure:

  • Monitor body weight and food intake weekly.

  • At the end of the treatment period, perform metabolic tests:

    • Glucose Tolerance Test (GTT): Fast mice for 6 hours, then administer an intraperitoneal injection of glucose (2 g/kg). Measure blood glucose levels at 0, 15, 30, 60, 90, and 120 minutes post-injection.

    • Insulin Tolerance Test (ITT): Fast mice for 4 hours, then administer an intraperitoneal injection of insulin (0.75 U/kg). Measure blood glucose levels at 0, 15, 30, 45, and 60 minutes post-injection.

  • At the end of the study, collect blood for analysis of serum glucose, insulin, triglycerides, and cholesterol.

  • Collect and weigh liver and adipose tissue.

4. Data Analysis:

  • Analyze body weight changes over time using repeated measures ANOVA.

  • Calculate the area under the curve (AUC) for GTT and ITT.

  • Compare metabolic parameters between groups using one-way ANOVA with a post-hoc test.

  • A p-value < 0.05 is considered statistically significant.

Visualization: Metabolic Signaling Pathway

G Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor Binds to PI3K PI3K Insulin_Receptor->PI3K Activates Myricetin Myricetin Myricetin->PI3K Enhances Akt Akt/PKB PI3K->Akt Activates GLUT4_translocation GLUT4 Translocation to Membrane Akt->GLUT4_translocation Promotes Glucose_Uptake Increased Glucose Uptake GLUT4_translocation->Glucose_Uptake

Caption: Myricetin enhances insulin signaling via the PI3K/Akt pathway.

General Experimental Workflow

The following diagram illustrates a typical workflow for in vivo studies investigating the effects of this compound.

G Animal_Acclimatization Animal Acclimatization Group_Allocation Group Allocation (Randomized) Animal_Acclimatization->Group_Allocation Disease_Induction Disease Model Induction (e.g., HFD, MCAO) Group_Allocation->Disease_Induction Treatment Treatment Administration (this compound) Disease_Induction->Treatment In_life_Measurements In-life Measurements (Body weight, Behavioral tests) Treatment->In_life_Measurements Terminal_Procedures Terminal Procedures (GTT, ITT) In_life_Measurements->Terminal_Procedures Sample_Collection Sample Collection (Blood, Tissues) Terminal_Procedures->Sample_Collection Data_Analysis Data Analysis and Interpretation Sample_Collection->Data_Analysis

Caption: General experimental workflow for in vivo studies.

References

Application Notes and Protocols: Myricetin 3-O-Glucoside as a Standard for Phytochemical Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of Myricetin 3-O-Glucoside as a reference standard in various phytochemical analyses. This document outlines methodologies for accurate quantification and identification of this compound and related flavonoids in plant extracts and other botanical matrices.

Introduction to this compound

This compound is a naturally occurring flavonol glycoside found in various plants. As a derivative of myricetin, it exhibits a range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.[1] The use of a well-characterized analytical standard is crucial for the accurate quantification of this compound in research, quality control of herbal products, and drug development. Commercial this compound analytical standards are available with purity typically assessed by HPLC, making them suitable for quantitative titration.[2]

Physicochemical Properties and Handling of the Standard

Understanding the physicochemical properties of this compound is essential for its proper handling and use as a standard.

  • Solubility: Myricetin, the aglycone of this compound, has low aqueous solubility.[3][4] While the glycoside form generally exhibits improved water solubility, the use of organic solvents or co-solvents is often necessary for preparing stock solutions. Methanol is a commonly used solvent for preparing standard solutions of flavonoids for HPLC analysis.[5][6]

  • Stability: Flavonoids can be susceptible to degradation under certain conditions. Myricetin, for instance, is most stable at an acidic pH (around 2.0) and its degradation is dependent on both temperature and pH.[4] It is advisable to store stock solutions of this compound at low temperatures (e.g., -20°C or -80°C) and protect them from light to minimize degradation.[3][4]

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the separation and quantification of flavonoids.

Preparation of Standard Solutions and Calibration Curve

Objective: To prepare a series of standard solutions of this compound to construct a calibration curve for quantification.

Protocol:

  • Stock Solution Preparation: Accurately weigh a known amount of this compound standard (e.g., 10 mg) and dissolve it in a suitable solvent, such as HPLC-grade methanol, in a volumetric flask (e.g., 10 mL) to obtain a stock solution of known concentration (e.g., 1 mg/mL).

  • Working Standard Solutions: Perform serial dilutions of the stock solution with the mobile phase or a suitable solvent to prepare a series of working standard solutions with concentrations ranging from, for example, 1 to 100 µg/mL.

  • Calibration Curve Construction: Inject each working standard solution into the HPLC system in triplicate. Plot the average peak area against the corresponding concentration to generate a calibration curve. The linearity of the curve should be evaluated by the correlation coefficient (R²), which should ideally be ≥ 0.999.

HPLC Method for Quantification

Objective: To quantify this compound in a sample extract using a validated HPLC method.

Table 1: HPLC Method Parameters for Flavonoid Analysis

ParameterRecommended Conditions
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A gradient of acetonitrile and water (with an acid modifier like 0.1% formic acid or acetic acid) is common. For example, a gradient starting with a lower concentration of acetonitrile and increasing over time.
Flow Rate 1.0 mL/min
Detection Wavelength UV detector set at a wavelength where this compound shows maximum absorbance, typically around 268 nm or 353 nm.[1]
Injection Volume 10-20 µL
Column Temperature 25-30°C

Experimental Workflow for HPLC Quantification:

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_quant Quantification Standard_Prep Prepare this compound Standard Solutions HPLC_Injection Inject Standards and Samples into HPLC System Standard_Prep->HPLC_Injection Sample_Prep Prepare Plant Extract (Extraction and Filtration) Sample_Prep->HPLC_Injection Data_Acquisition Acquire Chromatographic Data HPLC_Injection->Data_Acquisition Calibration_Curve Generate Calibration Curve from Standards Data_Acquisition->Calibration_Curve Quantify_Sample Quantify this compound in Sample Calibration_Curve->Quantify_Sample LCMS_Workflow Standard_Prep Prepare this compound Standard Solutions LC_Separation Liquid Chromatographic Separation Standard_Prep->LC_Separation Sample_Prep Prepare Sample Extract Sample_Prep->LC_Separation Ionization Electrospray Ionization (ESI) LC_Separation->Ionization Mass_Analysis Tandem Mass Spectrometry (MS/MS) Analysis Ionization->Mass_Analysis Data_Processing Data Processing and Quantification Mass_Analysis->Data_Processing Spectro_Logic Flavonoid Flavonoid Complex Flavonoid-Aluminum Complex (Colored) Flavonoid->Complex AlCl3 Aluminum Chloride AlCl3->Complex Spectro Spectrophotometric Measurement Complex->Spectro Quantification Quantification based on Standard Curve Spectro->Quantification

References

Application of Myricetin 3-O-Glucoside in Functional Foods: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myricetin 3-O-Glucoside is a naturally occurring flavonoid, a glycosidic form of myricetin, commonly found in a variety of plant-based foods and beverages, including berries, grapes, tea, and wine.[1][2][3] As a member of the flavonol class of polyphenols, it is recognized for its significant biological activities, which make it a promising ingredient for the development of functional foods and nutraceuticals.[1][4] This document provides detailed application notes and experimental protocols for researchers and professionals interested in exploring the potential of this compound.

Myricetin and its glycosides exhibit a wide range of beneficial properties, including potent antioxidant, anti-inflammatory, anticancer, and antidiabetic effects.[1][2][4][5] These activities are largely attributed to its unique chemical structure, which allows for effective scavenging of free radicals and modulation of various cellular signaling pathways.[1][6]

Biological Activities and Potential Applications

This compound shares many of the biological activities of its aglycone, myricetin. Its application in functional foods is primarily aimed at leveraging these properties for health promotion and disease prevention.

  • Antioxidant Effects: this compound is a potent antioxidant that can help protect cells from damage caused by reactive oxygen species (ROS).[1][2] This activity is crucial in preventing chronic diseases associated with oxidative stress, such as cardiovascular diseases and neurodegenerative disorders.[5]

  • Anti-inflammatory Properties: The compound has demonstrated significant anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators.[5][7][8] It can modulate inflammatory pathways, such as the NF-κB signaling pathway, making it a valuable ingredient for foods targeting inflammatory conditions.[5][6]

  • Antidiabetic Potential: Studies have shown that myricetin and its derivatives can improve glucose metabolism and insulin sensitivity.[9][10] This suggests that this compound could be incorporated into functional foods designed to help manage type 2 diabetes.[9]

  • Anticancer Activity: Myricetin has been shown to inhibit the proliferation of various cancer cell lines and induce apoptosis.[1][11] While more research is needed on the specific effects of its glucoside form, it represents a promising area for the development of chemopreventive functional foods.

Quantitative Data Summary

The following tables summarize key quantitative data from in vitro and in vivo studies on myricetin and its derivatives, providing a reference for effective concentrations and observed effects.

Table 1: In Vitro Biological Activities of Myricetin and its Glycosides

Biological ActivityAssay/ModelCompoundConcentration/IC50Reference
Anti-inflammatoryCOX-1 Inhibition (intact cells)Myricetin GlucuronideIC50 = 0.5 µM[8]
Anti-inflammatoryCOX-1 Inhibition (isolated enzyme)Myricetin GlucuronideIC50 = 10 µM[8]
Anti-inflammatoryCOX-2 Inhibition (isolated enzyme)Myricetin GlucuronideIC50 = 8 µM[8]
Anti-inflammatory5-LOX Inhibition (RBL-1 cells)Myricetin GlucuronideIC50 = 0.1 µM[8]
Anti-inflammatory5-LOX Inhibition (PMNL)Myricetin GlucuronideIC50 = 2.2 µM[8]
Anti-inflammatoryInhibition of pro-inflammatory mediators in UVA-irradiated HaCaT cellsMyricetin 3-O-β-d-galactopyranoside25 µM[12]
AnticancerInhibition of human prostate cancer PC-3 cellsMyricetinUp to 300 µM[1]
AnticancerInhibition of PI3K/Akt/mTOR pathway in gastric cancer cellsMyricetin15 and 25 µM[11]
AntidiabeticInhibition of E. coli biofilm formationMyricetinIC50 = 46.2 µM[2]
Antiviral (Anti-HIV)TZM-bl cell culturesMyricetinIC50 = 20.43 µM[2]
Antiviral (Anti-HIV)PBMC cell culturesMyricetinIC50 = 4.49 µM, 3.23 µM[2]
AntioxidantDPPH Radical ScavengingMyricetin81.5% inhibition at 500 µM[13]

Table 2: In Vivo Biological Activities of Myricetin

Biological ActivityAnimal ModelDosageOutcomeReference
AntidiabeticStreptozotocin-induced diabetic rats3 mg/kg/12 h for 2 days50% decrease in hyperglycemia[14]
Anti-inflammatoryCarrageenan-induced rat paw edemaED50 = 15 µg/kgMarked anti-inflammatory effect[8]
Anti-inflammatoryLPS-induced cardiac inflammation in mice100 mg/kgReduction in inflammatory cytokines[6]
AntidiabeticStreptozotocin-cadmium-induced diabetic model3 mg/12 hReduced blood glucose levels by up to 50% within 2 days[9]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the bioactivity of this compound for functional food applications.

Protocol 1: Extraction and Isolation of this compound

This protocol provides a general method for the extraction and isolation of flavonoids like this compound from plant materials.

Materials:

  • Plant material (e.g., Acacia mearnsii leaves)[15]

  • Solvents: Hexane, chloroform, ethanol, methanol, acetone, ethyl acetate, n-butanol

  • Silica gel (100-200 mesh) for column chromatography[16]

  • Sephadex LH-20

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Extraction:

    • Air-dry and pulverize the plant material.

    • Perform sequential extraction with solvents of increasing polarity, starting with a non-polar solvent like hexane to remove lipids, followed by acetone or ethanol to extract flavonoids.[16]

  • Solvent Partitioning:

    • The crude extract can be further partitioned using immiscible solvents like ethyl acetate and n-butanol to separate compounds based on their polarity.[15]

  • Column Chromatography:

    • Pack a glass column with silica gel slurried in hexane.

    • Load the concentrated extract onto the column.

    • Elute the column with a gradient of solvents, starting with hexane and gradually increasing the polarity with chloroform, ethanol, and methanol.[16]

    • Collect fractions and monitor by Thin Layer Chromatography (TLC).

  • Purification:

    • Combine fractions containing the compound of interest.

    • Further purify using Sephadex LH-20 column chromatography and/or preparative HPLC to obtain pure this compound.[15]

  • Characterization:

    • Confirm the identity and purity of the isolated compound using HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[15]

Protocol 2: In Vitro Antioxidant Activity - DPPH Radical Scavenging Assay

This assay is a common method to evaluate the free radical scavenging activity of natural compounds.

Materials:

  • This compound

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol

  • Ascorbic acid (positive control)

  • 96-well microplate reader

Procedure:

  • Prepare a stock solution of this compound in methanol.

  • Prepare a series of dilutions of the sample and ascorbic acid in methanol.

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • In a 96-well plate, add 100 µL of each sample dilution or standard to the wells.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • Determine the IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.

Protocol 3: In Vitro Anti-inflammatory Activity - Inhibition of Nitric Oxide (NO) Production in Macrophages

This protocol assesses the anti-inflammatory potential by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium)

  • Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS)

  • This compound

  • Griess Reagent

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) for cytotoxicity assay

Procedure:

  • Cell Culture:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.

  • Cell Treatment:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Nitric Oxide Measurement:

    • Collect the cell culture supernatant.

    • Mix 50 µL of the supernatant with 50 µL of Griess Reagent A and 50 µL of Griess Reagent B.

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to quantify the amount of nitrite.

  • Cytotoxicity Assay (MTT):

    • After collecting the supernatant, add MTT solution to the cells and incubate for 4 hours.

    • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm to assess cell viability and ensure that the observed inhibition of NO production is not due to cytotoxicity.

Visualizations

Signaling Pathways

The biological effects of myricetin and its glycosides are often mediated through the modulation of key cellular signaling pathways.

PI3K_Akt_mTOR_Pathway Myricetin Myricetin 3-O-Glucoside PI3K PI3K Myricetin->PI3K inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis

Caption: PI3K/Akt/mTOR signaling pathway inhibited by Myricetin.

NFkB_Pathway cluster_nucleus Nucleus Myricetin Myricetin 3-O-Glucoside IKK IKK Myricetin->IKK inhibits LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->IKK IkB IκBα IKK->IkB phosphorylates (degradation) NFkB NF-κB (p65/p50) IkB->NFkB Nucleus Nucleus NFkB->Nucleus translocation Inflammation Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) NFkB_n NF-κB Gene DNA NFkB_n->Gene Gene->Inflammation

Caption: NF-κB inflammatory signaling pathway modulated by Myricetin.

Experimental Workflow

Experimental_Workflow cluster_extraction Extraction & Isolation cluster_bioactivity Bioactivity Screening Plant_Material Plant Material Extraction Solvent Extraction Plant_Material->Extraction Partitioning Solvent Partitioning Extraction->Partitioning Column_Chromo Column Chromatography Partitioning->Column_Chromo Purification HPLC Purification Column_Chromo->Purification Characterization Structural Characterization (MS, NMR) Purification->Characterization Antioxidant Antioxidant Assays (DPPH, FRAP, etc.) Characterization->Antioxidant Anti_inflammatory Anti-inflammatory Assays (NO, Cytokine production) Characterization->Anti_inflammatory Antidiabetic Antidiabetic Assays (α-glucosidase inhibition) Characterization->Antidiabetic Functional_Food Functional Food Formulation Antioxidant->Functional_Food Anti_inflammatory->Functional_Food Antidiabetic->Functional_Food

Caption: Workflow for Bioactivity Screening of this compound.

Conclusion

This compound is a promising natural compound with multifaceted biological activities that make it an excellent candidate for incorporation into functional foods. Its potent antioxidant and anti-inflammatory properties, along with its potential antidiabetic and anticancer effects, offer significant opportunities for the development of health-promoting food products. The protocols and data presented here provide a foundation for researchers and professionals to further explore and validate the application of this compound in the functional food and nutraceutical industries. Further research, particularly in vivo studies and human clinical trials, is warranted to fully elucidate its health benefits and establish optimal dosages for efficacy and safety.

References

Application Notes: Myricetin 3-O-Glucoside for Advanced Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Myricetin 3-O-Glucoside is a flavonoid glycoside, a natural compound found in various plants. It is the 3-O-glucoside derivative of Myricetin. Myricetin and its glycosides are recognized for their potent antioxidant, anti-inflammatory, and anti-aging properties, making them highly valuable active ingredients for cosmetic and dermatological applications.[1][2] These properties help protect the skin from environmental stressors like UV radiation and pollution, which contribute to premature aging. While much of the detailed mechanistic research has been conducted on the aglycone form, Myricetin, the foundational activities are retained in its glycoside forms. The addition of a glucose moiety can improve solubility and stability, enhancing its utility in cosmetic formulations.

Mechanism of Action

This compound is believed to exert its beneficial effects on the skin through several key mechanisms, primarily extrapolated from studies on Myricetin and its closely related glycosides like Myricetin 3-O-galactoside.

  • Antioxidant Activity: The compound is a powerful free radical scavenger, capable of neutralizing reactive oxygen species (ROS) generated by UV exposure and pollution. This action helps prevent oxidative damage to cellular components like lipids, proteins, and DNA, thereby mitigating a primary cause of skin aging.[2]

  • Anti-inflammatory Effects: Myricetin derivatives have been shown to suppress key inflammatory pathways in skin cells. They can inhibit the activation of nuclear factor-kappa B (NF-κB) and downregulate mitogen-activated protein kinase (MAPK) signaling pathways (p38, ERK, JNK).[3][4][5] This leads to a reduction in the production of pro-inflammatory mediators such as cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and various interleukins (ILs), calming irritated skin and reducing redness.[3][4]

  • Anti-Aging and Skin Brightening:

    • Collagenase Inhibition: Myricetin and its glycosides inhibit the activity of matrix metalloproteinases (MMPs), particularly MMP-1 (collagenase), which are enzymes that degrade collagen and elastin in the dermal matrix.[3][6] By preserving the integrity of the extracellular matrix, this compound can help maintain skin firmness and elasticity, reducing the appearance of fine lines and wrinkles.

    • Tyrosinase Inhibition: Flavonoids, including Myricetin derivatives, can inhibit the enzyme tyrosinase, which is critical for melanin production.[7] By modulating melanogenesis, this compound can help to reduce hyperpigmentation, even out skin tone, and contribute to a brighter complexion.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on Myricetin and its glycoside derivatives. This data provides a benchmark for the expected efficacy of this compound in cosmetic applications.

Table 1: Antioxidant Activity

Compound Assay IC50 Value Reference
Myricetin DPPH Radical Scavenging ~2.5 µg/mL [8]
Myricetin ABTS Radical Scavenging ~1.9 µg/mL [8]

| Myricetin-3-O-galactoside | DPPH Radical Scavenging | 11.7 µM |[9] |

Table 2: Enzyme Inhibition Activity

Compound Enzyme Inhibited IC50 Value Reference
Myricetin-3-O-α-l-rhamnopyranoside Tyrosinase 0.12 ± 0.002 mM [7]
Quercetin (structurally similar) Tyrosinase 44.38 ± 0.13 µM [10]

| Myricetin | Cathepsin K (Collagenase) | 585.3 µM |[11] |

Table 3: Anti-inflammatory Activity

Compound Model / Target Effect Concentration Reference
Myricetin 3-O-β-d-galactopyranoside UVA-irradiated Keratinocytes ↓ COX-2 by 51.7% 25 µM [3]
Myricetin 3-O-β-d-galactopyranoside UVA-irradiated Keratinocytes ↓ TNF-α by 66.6% 25 µM [3]

| Myricetin 3-O-β-d-galactopyranoside | UVA-irradiated Keratinocytes | ↓ IL-6 by 81.3% | 25 µM |[3] |

Signaling Pathway Diagrams

The diagrams below illustrate the key signaling pathways modulated by Myricetin and its derivatives in skin cells, providing a visual representation of its mechanism of action against inflammation and photoaging.

UV_Inflammation_Pathway UV UV Radiation ROS Cellular ROS UV->ROS MAPK MAPK Activation (p38, JNK, ERK) ROS->MAPK NFkB NF-κB Activation ROS->NFkB Myricetin This compound Myricetin->ROS Inhibits Myricetin->MAPK Inhibits Myricetin->NFkB Inhibits AP1 AP-1 Activation MAPK->AP1 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, COX-2) NFkB->Cytokines MMPs MMP-1 (Collagenase) Expression AP1->MMPs Inflammation Inflammation (Redness, Irritation) Cytokines->Inflammation Collagen Collagen Degradation (Wrinkles) MMPs->Collagen Melanogenesis_Pathway Stimulus α-MSH / UV Radiation PKA PKA Activation Stimulus->PKA MITF MITF Activation PKA->MITF MyricetinG This compound MyricetinG->PKA Inhibits ERK ERK1/2 Activation MyricetinG->ERK Promotes Tyrosinase_Enzyme Tyrosinase Enzyme MyricetinG->Tyrosinase_Enzyme Inhibits ERK->MITF Inhibits Tyrosinase_Gene Tyrosinase Gene Expression MITF->Tyrosinase_Gene Tyrosinase_Gene->Tyrosinase_Enzyme Melanin Melanin Synthesis (Hyperpigmentation) Tyrosinase_Enzyme->Melanin

References

Myricetin 3-O-Glucoside for Enzyme Inhibition Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myricetin 3-O-Glucoside is a naturally occurring flavonoid glycoside found in various plants. Flavonoids, a class of polyphenolic compounds, are widely recognized for their diverse biological activities, including antioxidant, anti-inflammatory, and enzyme inhibitory properties. Myricetin, the aglycone of this compound, has demonstrated potent inhibitory effects on a range of enzymes, making it and its glycosides promising candidates for further investigation in drug discovery and development. These application notes provide a summary of the enzyme inhibitory activities of myricetin and its derivatives, along with detailed protocols for conducting enzyme inhibition assays.

Enzyme Inhibitory Activities

Myricetin and its glycosides have been reported to inhibit several key enzymes implicated in various physiological and pathological processes. The inhibitory activities are often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Data Presentation

The following table summarizes the reported IC50 values for myricetin and its related compounds against various enzymes. It is important to note that specific IC50 values for this compound are not available for all the enzymes listed. In such cases, data for the aglycone (myricetin) or other closely related glycosides are provided as a reference.

CompoundTarget EnzymeIC50 ValueInhibition TypeReference
Myricetinα-Glucosidase17.78 µM-[1]
Myricetinα-Glucosidase2.09 µg/mL-[2]
Myricetinα-Amylase662 µg/mLCompetitive[3]
Myricetinα-Amylase0.38 mM-[4]
MyricetinXanthine Oxidase8.66 µMMixed-type[5]
Myricetin-3-O-α-L-rhamnopyranosideTyrosinase0.12 mM-[6]
Myricetin-3-O-(2''-O-galloyl)-α-L-rhamnosideα-Glucosidase1.32 µM-[7]
Myricetin-3-O-(4''-O-galloyl)-α-L-rhamnosideα-Glucosidase1.77 µM-[7]

Experimental Protocols

Detailed methodologies for conducting enzyme inhibition assays are provided below. These protocols are based on established methods for flavonoids and can be adapted for use with this compound.

α-Glucosidase Inhibition Assay

Principle: This assay measures the ability of an inhibitor to prevent the hydrolysis of the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) by α-glucosidase, which releases the yellow-colored product p-nitrophenol. The absorbance of p-nitrophenol is measured spectrophotometrically.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • This compound

  • Acarbose (positive control)

  • Potassium phosphate buffer (100 mM, pH 6.8)

  • Sodium carbonate (Na₂CO₃, 1 M)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions to obtain a range of test concentrations.

  • In a 96-well plate, add 50 µL of potassium phosphate buffer to all wells.

  • Add 10 µL of the this compound dilutions to the sample wells. Add 10 µL of the solvent to the control wells and 10 µL of acarbose solution to the positive control wells.

  • Add 20 µL of α-glucosidase solution (0.5 U/mL in phosphate buffer) to all wells except the blank wells.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 20 µL of pNPG solution (5 mM in phosphate buffer) to all wells.

  • Incubate the plate at 37°C for 20 minutes.

  • Stop the reaction by adding 100 µL of 1 M Na₂CO₃ solution to all wells.

  • Measure the absorbance at 405 nm using a microplate reader.

  • The percentage of inhibition is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

Kinetic Analysis:

To determine the type of inhibition and the inhibition constant (Ki), perform the assay with varying concentrations of both the substrate (pNPG) and the inhibitor. The data can be analyzed using Lineweaver-Burk plots.

α-Amylase Inhibition Assay

Principle: This assay determines the inhibitory effect on α-amylase by measuring the reduction in the hydrolysis of starch. The remaining starch is quantified by the addition of iodine solution, which forms a blue-colored complex with starch.

Materials:

  • Porcine pancreatic α-amylase

  • Soluble starch

  • This compound

  • Acarbose (positive control)

  • Phosphate buffer (100 mM, pH 6.9)

  • Iodine-potassium iodide (IKI) solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a 1% (w/v) soluble starch solution by dissolving starch in the phosphate buffer.

  • Prepare a stock solution of this compound and serial dilutions.

  • In a 96-well plate, add 40 µL of the starch solution to all wells.

  • Add 20 µL of the this compound dilutions to the sample wells. Add 20 µL of the solvent to the control wells and 20 µL of acarbose solution to the positive control wells.

  • Add 20 µL of α-amylase solution (2 U/mL in phosphate buffer) to all wells except the blank wells.

  • Incubate the plate at 37°C for 15 minutes.

  • Stop the reaction by adding 20 µL of 1 M HCl.

  • Add 100 µL of IKI solution to all wells.

  • Measure the absorbance at 580 nm using a microplate reader.

  • The percentage of inhibition is calculated as: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

Xanthine Oxidase Inhibition Assay

Principle: This assay measures the inhibition of xanthine oxidase, which catalyzes the oxidation of xanthine to uric acid. The formation of uric acid can be monitored by the increase in absorbance at 295 nm.

Materials:

  • Xanthine oxidase from bovine milk

  • Xanthine

  • This compound

  • Allopurinol (positive control)

  • Phosphate buffer (50 mM, pH 7.5)

  • UV-transparent 96-well plate or cuvettes

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a stock solution of this compound and serial dilutions.

  • In a UV-transparent plate or cuvettes, prepare the reaction mixture containing phosphate buffer and the this compound dilution.

  • Add xanthine solution to a final concentration of 50 µM.

  • Initiate the reaction by adding xanthine oxidase solution to a final concentration of 0.05 U/mL.

  • Immediately monitor the increase in absorbance at 295 nm for 5-10 minutes at 25°C.

  • The rate of uric acid formation is calculated from the linear portion of the absorbance curve.

  • The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.

Tyrosinase Inhibition Assay

Principle: This assay evaluates the inhibition of tyrosinase, which catalyzes the oxidation of L-DOPA to dopachrome, a colored product. The formation of dopachrome is measured spectrophotometrically.

Materials:

  • Mushroom tyrosinase

  • L-DOPA

  • This compound

  • Kojic acid (positive control)

  • Phosphate buffer (50 mM, pH 6.5)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound and serial dilutions.

  • In a 96-well plate, add 40 µL of the this compound dilutions to the sample wells. Add 40 µL of the solvent to the control wells and 40 µL of kojic acid solution to the positive control wells.

  • Add 80 µL of phosphate buffer to all wells.

  • Add 40 µL of mushroom tyrosinase solution (100 U/mL in phosphate buffer) to all wells.

  • Pre-incubate the plate at 25°C for 10 minutes.

  • Initiate the reaction by adding 40 µL of L-DOPA solution (2.5 mM in phosphate buffer) to all wells.

  • Incubate the plate at 25°C for 20 minutes.

  • Measure the absorbance at 475 nm using a microplate reader.

  • The percentage of inhibition is calculated as: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

Signaling Pathways

Myricetin has been shown to modulate several key signaling pathways involved in cellular processes such as proliferation, survival, and inflammation. Understanding these interactions is crucial for elucidating the mechanism of action of this compound.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival. Myricetin has been reported to inhibit this pathway in cancer cells, leading to apoptosis.

PI3K_Akt_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates CellSurvival Cell Survival, Growth, Proliferation Akt->CellSurvival Myricetin Myricetin 3-O-Glucoside Myricetin->PI3K inhibits

Caption: PI3K/Akt signaling pathway and the inhibitory point of this compound.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is involved in transducing extracellular signals to cellular responses, including proliferation, differentiation, and apoptosis. Myricetin has been shown to modulate this pathway, often leading to anti-inflammatory and anti-cancer effects.

MAPK_Signaling_Pathway Stimuli Extracellular Stimuli (e.g., Stress, Cytokines) MAPKKK MAPKKK (e.g., MEKK, RAF) Stimuli->MAPKKK MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK MAPK MAPK (e.g., ERK, JNK, p38) MAPKK->MAPK CellularResponse Cellular Responses (Inflammation, Apoptosis) MAPK->CellularResponse Myricetin Myricetin 3-O-Glucoside Myricetin->MAPKKK modulates Enzyme_Inhibition_Workflow Start Start PrepareReagents Prepare Reagents: - Enzyme Solution - Substrate Solution - Inhibitor (this compound) - Buffers Start->PrepareReagents Screening Initial Screening: Determine % inhibition at a fixed concentration PrepareReagents->Screening IC50 IC50 Determination: Test a range of inhibitor concentrations Screening->IC50 Kinetic Kinetic Analysis: Vary substrate and inhibitor concentrations IC50->Kinetic DataAnalysis Data Analysis: - Calculate IC50 - Lineweaver-Burk Plot - Determine Ki and inhibition type Kinetic->DataAnalysis End End DataAnalysis->End

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Myricetin 3-O-Glucoside Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction yield of Myricetin 3-O-Glucoside.

Frequently Asked Questions (FAQs)

Q1: What are the most effective solvents for extracting this compound?

A1: The choice of solvent is critical for maximizing the extraction yield of this compound. While this compound is slightly soluble in water, organic solvents and aqueous-organic mixtures are generally more effective. Methanol is often considered a suitable solvent due to its ability to provide good solubility and higher extraction yields for flavonoids.[1] Hydroalcoholic solutions, particularly ethanol-water mixtures, have also been shown to be highly effective. For instance, a 50:50 ethanol:water solvent system has been reported to yield a high concentration of myricetin.[2] For laboratory-scale dissolution, solvents such as DMSO, pyridine, methanol, and ethanol can be used.[3]

Q2: How do temperature and extraction time affect the yield of this compound?

A2: Temperature and time are key parameters in the extraction process. Generally, increasing the temperature can enhance the solubility and diffusion rate of the target compound, leading to a higher yield. However, excessively high temperatures can lead to the degradation of thermolabile compounds like flavonoids. For example, one study on a related compound showed that increasing the extraction temperature from 30°C to 60°C increased the total phenolic content, but a further increase to 82.5°C resulted in a decrease.[4] Extraction time also plays a crucial role; prolonged extraction can increase the yield up to a certain point, after which it may plateau or even decrease due to compound degradation. Optimization of both temperature and time is therefore essential. For instance, an ultrasound-assisted extraction of myricetin from Acacia mearnsii leaves was effectively carried out at 60°C for 75 minutes.[1]

Q3: What is the role of pH in the extraction and stability of this compound?

A3: The pH of the extraction medium can significantly influence the stability and recovery of this compound. Myricetin, the aglycone of this compound, is most stable in acidic conditions, specifically at a pH of 2.0.[5] Its degradation is dependent on both pH and temperature.[5] Acid hydrolysis, often using hydrochloric acid, can be employed to cleave the glycosidic bond, which may be a necessary step depending on the desired final product (aglycone vs. glycoside).[6] One patented myricetin extraction process involves adjusting the pH to 4-5 with acid.[7]

Q4: Can you recommend a starting protocol for the extraction of this compound?

A4: A robust starting point for extraction would be an ultrasound-assisted extraction (UAE) method, which is known for its efficiency. A general protocol is provided in the Experimental Protocols section below. Key variables to consider and optimize include the solvent system (e.g., 80% aqueous methanol), temperature (e.g., 60°C), and extraction time (e.g., 75 minutes).[1] The solid-to-liquid ratio is another important factor to optimize.

Q5: How can I purify the extracted this compound?

A5: Following crude extraction, purification is typically necessary to isolate this compound. A multi-step approach is often employed, starting with solvent partitioning to separate compounds based on polarity. This is commonly followed by column chromatography using stationary phases such as silica gel, macroporous adsorbent resin, or Sephadex.[1] For high-purity isolation, preparative reverse-phase high-performance liquid chromatography (RP-HPLC) is a highly effective final step.[1]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Extraction Yield - Inappropriate solvent system.- Suboptimal temperature or extraction time.- Inefficient extraction method.- Large particle size of the plant material.- Degradation of the target compound.- Optimize the solvent system. Consider using a hydroalcoholic mixture (e.g., 50-80% ethanol or methanol in water).[1][2]- Systematically vary the temperature (e.g., 40-70°C) and time (e.g., 30-90 minutes) to find the optimal conditions.[1][7]- Employ an advanced extraction technique such as ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE).[8]- Grind the plant material to a fine powder to increase the surface area for extraction.[8]- Ensure the extraction conditions (pH, temperature) are not causing degradation. Myricetin is more stable at a lower pH.[5]
Co-extraction of Impurities - Low selectivity of the solvent.- Inadequate purification steps.- Use a more selective solvent system or perform sequential extractions with solvents of varying polarity.- Implement a multi-step purification protocol, including solvent partitioning and column chromatography (e.g., silica gel, macroporous resin).[1]
Compound Degradation - High extraction temperature.- Unfavorable pH of the extraction medium.- Prolonged exposure to light or air.- Lower the extraction temperature and perform shorter extractions.[4]- Adjust the pH of the solvent to a more acidic range (e.g., pH 4-5) to improve stability.[5][7]- Conduct the extraction and subsequent processing steps protected from light and under an inert atmosphere if possible.
Difficulty in Isolating the Target Compound - Complex mixture of co-extractants.- Ineffective chromatographic separation.- Employ a combination of chromatographic techniques, such as macroporous resin followed by Sephadex column chromatography.[1]- For final purification, utilize preparative RP-HPLC with an optimized gradient elution method.[1]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol is adapted from a method used for the extraction of flavonoids from Acacia mearnsii leaves.[1]

  • Sample Preparation: Air-dry and grind the plant material to a fine powder.

  • Extraction:

    • Mix the ground plant material with an 80% aqueous methanol solution at a solid-to-liquid ratio of 1:40 (w/v).

    • Place the mixture in an ultrasonic cleaner.

    • Extract at a temperature of 60°C for 75 minutes.

    • Repeat the extraction process twice for exhaustive extraction.

  • Filtration and Concentration:

    • Filter the resulting solution to remove solid plant material.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

Protocol 2: Purification by Column Chromatography

This protocol outlines a general procedure for the purification of the crude extract.[1]

  • Solvent Partitioning:

    • Dissolve the crude extract in water and sequentially partition it with solvents of increasing polarity, such as petroleum ether, dichloromethane, and ethyl acetate, to remove impurities.

  • Macroporous Adsorbent Resin Chromatography:

    • Dissolve the appropriate fraction from the solvent partitioning step in a suitable solvent and load it onto a pre-equilibrated macroporous adsorbent resin column.

    • Wash the column with deionized water to remove unbound impurities.

    • Elute the flavonoids with an increasing gradient of ethanol in water.

  • Sephadex LH-20 Chromatography:

    • Further purify the flavonoid-rich fractions using a Sephadex LH-20 column with methanol as the mobile phase.

  • Preparative RP-HPLC:

    • For final purification, subject the fractions containing this compound to preparative RP-HPLC.

Data Presentation

Table 1: Comparison of Extraction Parameters and Yields for Myricetin and its Glycosides

Extraction Method Plant Source Solvent System Temperature (°C) Time Yield Reference
Acid Treatment & Ethanol ExtractionCortex Myricae RubraeDilute Sulfuric Acid (pH 4), 80% Ethanol70-801-3 hours (acid), 2-4 hours (ethanol)~15% (purity 80%)[7]
Cold MacerationMadhuca longifolia leavesEthanol:Water (50:50)Room TemperatureNot Specified19.4% (extractive yield)[2]
Ultrasound-Assisted ExtractionAcacia mearnsii leaves80% Aqueous Methanol6075 minutes1.8 mg/g crude extract (Myricetin-3-O-glucoside)[1]
Ultrasound-Assisted ExtractionHovenia acerba seed60% Ethanol4030 minutes0.53 mg/g (Myricetin)[9]
Deep Eutectic Solvent ExtractionMyricetin leavesCholine chloride–oxalic acid (with 19% water)7245 minutes22.47 mg/g (Myricetin)[10]

Visualizations

Extraction_Workflow cluster_preparation Sample Preparation cluster_extraction Extraction cluster_purification Purification Plant_Material Plant Material Grinding Grinding Plant_Material->Grinding Extraction Ultrasound-Assisted Extraction Grinding->Extraction Filtration Filtration & Concentration Extraction->Filtration Solvent Solvent System (e.g., 80% Methanol) Solvent->Extraction Parameters Optimized Parameters (Temp, Time, Ratio) Parameters->Extraction Solvent_Partition Solvent Partitioning Filtration->Solvent_Partition Column_Chromatography Column Chromatography (Macroporous Resin, Sephadex) Solvent_Partition->Column_Chromatography Prep_HPLC Preparative RP-HPLC Column_Chromatography->Prep_HPLC Final_Product Pure Myricetin 3-O-Glucoside Prep_HPLC->Final_Product

Caption: Workflow for the extraction and purification of this compound.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions Start Low Extraction Yield Solvent Inappropriate Solvent Start->Solvent Conditions Suboptimal Conditions (Temp, Time) Start->Conditions Method Inefficient Method Start->Method Degradation Compound Degradation Start->Degradation Optimize_Solvent Optimize Solvent System (e.g., Hydroalcoholic) Solvent->Optimize_Solvent Optimize_Conditions Vary Temp & Time Conditions->Optimize_Conditions Change_Method Use UAE or MAE Method->Change_Method Control_pH_Temp Adjust pH & Lower Temp Degradation->Control_pH_Temp

Caption: Troubleshooting logic for addressing low extraction yield.

References

Preventing degradation of Myricetin 3-O-Glucoside during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Myricetin 3-O-Glucoside during storage and experimentation.

Troubleshooting Guide

Encountering degradation of this compound can compromise experimental results. This guide will help you identify potential causes and implement corrective actions. The primary degradation pathways for this compound are hydrolysis of the glycosidic bond and oxidation of the flavonoid structure.

Common Issues and Solutions
IssuePotential Cause(s)Recommended Actions
Loss of potency or decreased analytical signal over time. Improper Storage Temperature: Exposure to ambient or elevated temperatures accelerates degradation.Solid Form: Store at 2-8°C in a tightly sealed container. In Solution: For short-term storage (up to 1 month), store at -20°C. For long-term storage (up to 6 months), store at -80°C.
Appearance of new peaks in chromatogram, indicating degradation products. Hydrolysis: Exposure to acidic or basic conditions can cleave the glycosidic bond, yielding Myricetin (aglycone). Oxidation: Exposure to oxygen, especially at higher pH and in the presence of metal ions, can lead to oxidative degradation products.pH Control: Maintain solutions at an acidic pH (ideally around pH 3) to minimize hydrolysis and base-catalyzed oxidation.[1] Avoid alkaline conditions. Use of Antioxidants: For solutions, consider adding antioxidants like ascorbic acid or sodium metabisulfite (e.g., 0.1%) to mitigate oxidation.[1] Inert Atmosphere: When preparing and storing solutions, purging with an inert gas (e.g., nitrogen or argon) can displace oxygen.
Discoloration of the sample (e.g., yellowing or browning). Oxidation and/or Photodegradation: Exposure to light and air can induce oxidative processes, leading to colored degradation products.Light Protection: Store both solid and solution forms in amber vials or protect from light by wrapping containers in aluminum foil.
Variability in experimental results between different batches or over time. Inconsistent Storage Practices: Fluctuations in storage conditions can lead to varying levels of degradation.Standardize Protocols: Implement and strictly follow a standard operating procedure (SOP) for the preparation, handling, and storage of this compound solutions.
Quantitative Stability Data for Myricetin (Aglycone)

While specific quantitative stability data for this compound is limited in publicly available literature, the stability of its aglycone, Myricetin, provides valuable insights into the behavior of the core flavonoid structure, particularly its susceptibility to pH-dependent degradation. The following data is adapted from a study on Myricetin stability at 23°C.[1]

pH (Buffer)Degradation Rate Constant (k, h⁻¹)Half-life (T₅₀, hours)Shelf-life (T₉₀, hours)
3 (Citrate)0.00061155175
5 (Citrate)0.00163095.5
5 (Phosphate)0.00419830
8 (Phosphate)11.60.10.01
8 (Borate)0.17.01.1
10 (Borate)2.20.30.1

This data illustrates the significant impact of pH on the stability of the myricetin backbone, with much greater stability observed in acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

A1: For long-term storage, solid this compound should be stored in a tightly sealed, light-resistant container at 2-8°C in a dry environment.

Q2: How should I prepare and store stock solutions of this compound?

A2: It is recommended to prepare stock solutions in a suitable solvent such as DMSO. For short-term storage (up to one month), aliquots can be stored at -20°C. For long-term storage (up to six months), it is advisable to store aliquots at -80°C.[2] Always protect solutions from light. To minimize freeze-thaw cycles, prepare smaller, single-use aliquots.

Q3: What are the main degradation products of this compound?

A3: The primary degradation pathways are hydrolysis and oxidation.

  • Hydrolysis: Cleavage of the O-glycosidic bond results in the formation of the aglycone, Myricetin , and a glucose molecule.

  • Oxidation: The flavonoid ring system is susceptible to oxidation, which can lead to the formation of various products, including dimers and potentially more complex structures like benzofuranone derivatives. The exact nature of these products can depend on the specific oxidative conditions.

Q4: How can I monitor the stability of my this compound sample?

A4: The most effective way to monitor stability is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS). This allows for the quantification of the parent compound and the detection of any degradation products that may form over time.

Q5: Are there any solvents I should avoid when working with this compound?

A5: While DMSO and ethanol are commonly used, it is crucial to use high-purity, anhydrous solvents whenever possible. The presence of water can facilitate hydrolysis, especially if the pH of the solution is not controlled. Avoid using alkaline aqueous solutions for storage.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol outlines a general HPLC method that can be adapted to assess the purity and stability of this compound.

1. Instrumentation and Columns:

  • HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is suitable.

2. Mobile Phase and Gradient:

  • Mobile Phase A: Water with 0.1% formic acid (to maintain an acidic pH and improve peak shape).

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A typical gradient would be to start with a low percentage of Mobile Phase B (e.g., 5-10%), gradually increasing to a higher percentage (e.g., 90-95%) over 20-30 minutes to elute the parent compound and any potential degradation products.

  • Flow Rate: 1.0 mL/min.

3. Detection:

  • Monitor at the maximum absorbance wavelength (λmax) of this compound, which is around 268 nm and 353 nm.[3]

4. Sample Preparation:

  • Accurately weigh and dissolve the this compound standard or sample in a suitable solvent (e.g., methanol or DMSO) to a known concentration.

  • Filter the sample through a 0.45 µm syringe filter before injection.

5. Analysis:

  • Inject a known volume (e.g., 10-20 µL) of the sample and standard solutions.

  • Monitor the chromatogram for the appearance of new peaks, which may indicate degradation. The peak area of this compound can be used to quantify its concentration and assess any loss over time.

Protocol 2: Forced Degradation Study

To understand the degradation profile of this compound, a forced degradation study can be performed. This involves subjecting the compound to various stress conditions.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in methanol).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl. Heat at 60-80°C for a specified time (e.g., 2, 4, 8 hours). Neutralize with 1 M NaOH before analysis.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for a specified time (e.g., 30 min, 1, 2 hours). Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a specified time (e.g., 2, 4, 8 hours).

  • Thermal Degradation: Place the solid compound in an oven at a controlled temperature (e.g., 60°C) for a specified duration. Also, heat a solution of the compound.

  • Photodegradation: Expose a solution of the compound to a light source (e.g., UV lamp at 254 nm or a photostability chamber) for a defined period.

3. Analysis:

  • At each time point, withdraw a sample and analyze it using the stability-indicating HPLC method described in Protocol 1.

  • Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify the degradation products. LC-MS/MS can be used for the structural elucidation of the degradation products.

Visualizations

cluster_storage Storage Conditions cluster_factors Degradation Factors cluster_degradation Degradation Pathways cluster_products Degradation Products Solid Solid this compound Temperature High Temperature Solid->Temperature Light Light Exposure Solid->Light Solution This compound in Solution Solution->Temperature pH Non-optimal pH (especially alkaline) Solution->pH Solution->Light Oxygen Oxygen/Oxidizing Agents Solution->Oxygen Hydrolysis Hydrolysis Temperature->Hydrolysis Oxidation Oxidation Temperature->Oxidation pH->Hydrolysis Light->Oxidation Oxygen->Oxidation Myricetin Myricetin (Aglycone) Hydrolysis->Myricetin Oxidized_Products Oxidized Derivatives Oxidation->Oxidized_Products

Caption: Factors leading to the degradation of this compound.

cluster_workflow Experimental Workflow for Stability Assessment Start Start: this compound Sample Prepare_Solutions Prepare Stock and Working Solutions Start->Prepare_Solutions Initial_Analysis Initial Analysis (t=0) by HPLC/LC-MS Prepare_Solutions->Initial_Analysis Stress_Conditions Apply Stress Conditions (Heat, Light, pH, Oxidant) Initial_Analysis->Stress_Conditions Time_Points Collect Samples at Pre-defined Time Points Stress_Conditions->Time_Points Analysis Analyze Samples by HPLC/LC-MS Time_Points->Analysis Data_Analysis Analyze Data: Quantify Degradation, Identify Products Analysis->Data_Analysis End End: Stability Profile Determined Data_Analysis->End

Caption: Workflow for assessing the stability of this compound.

cluster_troubleshooting Troubleshooting Logic Problem Problem: Sample Degradation Observed Check_Storage Check Storage Conditions Problem->Check_Storage Check_Solution_Prep Review Solution Preparation Protocol Problem->Check_Solution_Prep Check_Experimental_Conditions Examine Experimental Conditions Problem->Check_Experimental_Conditions Solution_Temp Incorrect Temperature? (Store at 2-8°C solid, -20°C/-80°C solution) Check_Storage->Solution_Temp Temperature Solution_Light Exposed to Light? (Use amber vials) Check_Storage->Solution_Light Light Solution_pH pH of solution? (Maintain acidic pH) Check_Solution_Prep->Solution_pH pH Solution_Oxygen Exposure to Air? (Use inert gas) Check_Solution_Prep->Solution_Oxygen Oxygen Check_Experimental_Conditions->Solution_pH pH

Caption: A logical guide for troubleshooting this compound degradation.

References

Technical Support Center: Enhancing the Bioavailability of Myricetin 3-O-Glucoside

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the bioavailability of Myricetin 3-O-Glucoside.

I. Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in achieving high oral bioavailability for this compound?

A1: The principal challenge lies in its molecular structure. As a glycoside, this compound is generally more water-soluble than its aglycone form, myricetin. However, its absorption in the small intestine is limited. For efficient absorption, it typically needs to be hydrolyzed to its aglycone, myricetin, a process mediated by intestinal enzymes and gut microbiota. The subsequent poor water-solubility and extensive metabolism of myricetin further limit its systemic uptake.

Q2: Is it more effective to administer this compound or its aglycone, myricetin, to achieve higher systemic levels of the active compound?

A2: Research suggests that the aglycone form, myricetin, generally exhibits higher bioavailability than its glycosides because it can be more readily absorbed through passive diffusion in the small intestine. However, the glycoside form may offer advantages in terms of stability and solubility in the gastrointestinal tract before reaching the colon, where microbial enzymes can cleave the glucose moiety to release the absorbable aglycone. The choice may depend on the specific formulation and therapeutic goal.

Q3: What role does the gut microbiota play in the absorption of this compound?

A3: The gut microbiota is crucial for the bioavailability of this compound. Intestinal bacteria produce enzymes, such as β-glucosidases, that hydrolyze the glycosidic bond, releasing the myricetin aglycone. This enzymatic conversion is a critical step for subsequent absorption. Variations in an individual's gut microbiota composition can, therefore, lead to differences in the extent of this compound metabolism and absorption.

Q4: What are the most promising strategies to enhance the bioavailability of myricetin and its glycosides?

A4: Nanoformulation strategies are among the most promising approaches. These include:

  • Liposomes and Phytosomes: Encapsulating the compound in lipid-based vesicles can improve its solubility and facilitate its transport across the intestinal membrane.

  • Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These lipid-based nanoparticles can enhance oral bioavailability by increasing solubility and protecting the compound from degradation.

  • Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These systems form nanoemulsions in the gastrointestinal tract, increasing the surface area for absorption and improving solubility.

  • Polymeric Nanoparticles: Biodegradable polymers can encapsulate myricetin, providing controlled release and improved stability.

  • Complexation with Cyclodextrins: This approach can increase the aqueous solubility of myricetin.

Q5: Are there any known signaling pathways affected by Myricetin?

A5: Yes, myricetin, the active aglycone, has been shown to modulate several key signaling pathways involved in various cellular processes. Understanding these pathways is crucial for designing experiments to evaluate the efficacy of different formulations.

Myricetin_Signaling_Pathways Myricetin Myricetin PI3K PI3K Myricetin->PI3K Inhibits Apoptosis Apoptosis Myricetin->Apoptosis Induces Inflammation Inflammation (NF-κB) Myricetin->Inflammation Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR CellGrowth Cell Growth & Proliferation mTOR->CellGrowth

Myricetin's Influence on Key Cellular Signaling Pathways.

II. Troubleshooting Guides

This section provides troubleshooting for common issues encountered during the formulation and evaluation of this compound delivery systems.

Problem Possible Cause(s) Suggested Solution(s)
Low Entrapment Efficiency of Myricetin/Myricetin 3-O-Glucoside in Nanoformulations 1. Poor solubility of the compound in the lipid or polymer matrix.2. Suboptimal formulation parameters (e.g., drug-to-carrier ratio, solvent selection).3. Instability of the compound during the formulation process.1. Screen different lipids, polymers, and co-solvents to find a system with higher solubilizing capacity.2. Optimize the formulation by varying the ratios of components and processing conditions (e.g., homogenization speed, sonication time).3. Consider using antioxidants or performing the formulation process under inert conditions to prevent degradation.
High Variability in In Vivo Bioavailability Studies 1. Inconsistent dosing or gavage technique.2. Differences in the gut microbiota of experimental animals.3. Formulation instability in the gastrointestinal tract.1. Ensure consistent and accurate dosing procedures. Employ experienced personnel for animal handling and gavage.2. Normalize the gut microbiota of the animals by co-housing them for a period before the study or using antibiotics to create a more uniform baseline.3. Characterize the stability of your formulation in simulated gastric and intestinal fluids to ensure its integrity before absorption.
Poor Correlation Between In Vitro Dissolution and In Vivo Bioavailability 1. The in vitro dissolution medium does not accurately mimic the in vivo environment.2. The formulation may be interacting with components of the gastrointestinal fluid (e.g., bile salts, enzymes) in a way not captured by the in vitro test.3. The absorption is limited by permeability rather than dissolution.1. Use biorelevant dissolution media (e.g., FaSSIF, FeSSIF) that contain bile salts and phospholipids.2. Include digestive enzymes in the dissolution medium to assess the formulation's stability and release profile more accurately.3. Conduct Caco-2 cell permeability assays to evaluate the potential for permeability-limited absorption.
Phase Separation or Aggregation of Nanoformulation Upon Storage 1. Inadequate surface stabilization.2. Ostwald ripening (for nanoemulsions).3. Changes in temperature or pH during storage.1. Optimize the concentration and type of stabilizer (e.g., surfactant, polymer).2. Select an oil phase with low water solubility to minimize Ostwald ripening. Incorporate a co-surfactant.3. Store the formulation at a controlled temperature and in a buffered system if it is pH-sensitive.

III. Quantitative Data Summary

The following tables summarize quantitative data on the improvement of myricetin's physicochemical properties and bioavailability through various formulation strategies. Data specifically for this compound is limited; therefore, the data presented for myricetin serves as a valuable reference.

Table 1: Enhancement of Myricetin Solubility through Different Formulation Approaches

Formulation TypeKey ExcipientsFold Increase in SolubilityReference
Nano-phytosome Phosphatidylcholine, Cholesterol-[1]
Solid Lipid Nanoparticles (SLNs) Gelucire-[2]
Self-Nanoemulsifying Drug Delivery System (SNEDDS) Capryol 90, Cremophor RH 40, PEG 400>1000x (compared to water)[3]
Casein Nanomicelles CaseinSignificantly Increased[4]

Table 2: Improvement in Oral Bioavailability of Myricetin with Various Formulations

Formulation TypeAnimal ModelFold Increase in Relative BioavailabilityReference
Self-Nanoemulsifying Drug Delivery System (SNEDDS) F04 Rats5.13[3]
Self-Nanoemulsifying Drug Delivery System (SNEDDS) F08 Rats6.33[3]
Nanosuspension (stabilized with soya lecithin) Rats3.57[5]
Nanosuspension (stabilized with TPGS) Rats2.44[5]

IV. Experimental Protocols

This section provides detailed methodologies for key experiments related to the development and evaluation of this compound delivery systems.

Protocol 1: Preparation of Myricetin-Loaded Solid Lipid Nanoparticles (SLNs)

Objective: To prepare Myricetin-loaded SLNs to enhance its oral bioavailability.

Materials:

  • Myricetin

  • Lipid (e.g., Gelucire, stearic acid)

  • Surfactant (e.g., Poloxamer 188, Tween 80)

  • Co-surfactant (e.g., soy lecithin)

  • Deionized water

Procedure:

  • Preparation of Lipid Phase: Melt the lipid at a temperature approximately 5-10°C above its melting point. Dissolve myricetin in the molten lipid.

  • Preparation of Aqueous Phase: Dissolve the surfactant and co-surfactant in deionized water and heat to the same temperature as the lipid phase.

  • Emulsification: Add the hot aqueous phase to the hot lipid phase dropwise under high-speed homogenization for a specified time (e.g., 10 minutes at 10,000 rpm) to form a coarse oil-in-water emulsion.

  • Sonication: Subject the coarse emulsion to probe sonication for a defined period (e.g., 5-15 minutes) to reduce the particle size to the nanometer range.

  • Cooling and Solidification: Cool the resulting nanoemulsion in an ice bath to allow the lipid to solidify and form SLNs.

  • Characterization: Characterize the prepared SLNs for particle size, polydispersity index (PDI), zeta potential, entrapment efficiency, and drug loading.

SLN_Preparation_Workflow Start Start MeltLipid Melt Lipid & Dissolve Myricetin Start->MeltLipid HeatAqueous Heat Aqueous Phase (Surfactant + Water) Start->HeatAqueous Homogenize High-Speed Homogenization MeltLipid->Homogenize HeatAqueous->Homogenize Sonicate Probe Sonication Homogenize->Sonicate Cool Cooling & Solidification Sonicate->Cool Characterize Characterization Cool->Characterize End End Characterize->End

Workflow for the preparation of Solid Lipid Nanoparticles.
Protocol 2: In Situ Single-Pass Intestinal Perfusion (SPIP) Study

Objective: To evaluate the intestinal absorption of different this compound formulations.

Materials:

  • Male Sprague-Dawley rats (250-300 g)

  • Anesthetic (e.g., urethane)

  • Perfusion buffer (e.g., Krebs-Ringer buffer)

  • This compound formulation and control solution

  • Peristaltic pump

  • Surgical instruments

Procedure:

  • Animal Preparation: Anesthetize the rat and place it on a heating pad to maintain body temperature. Make a midline abdominal incision to expose the small intestine.

  • Cannulation: Select a segment of the jejunum or ileum of a specific length (e.g., 10 cm). Ligate the proximal and distal ends of the segment and insert cannulas.

  • Washing: Gently flush the intestinal segment with pre-warmed perfusion buffer to remove any residual contents.

  • Perfusion: Perfuse the intestinal segment with the control or test formulation solution at a constant flow rate (e.g., 0.2 mL/min) using a peristaltic pump.

  • Sample Collection: Collect the perfusate from the outlet cannula at regular time intervals (e.g., every 15 minutes for 2 hours).

  • Analysis: Analyze the concentration of this compound and/or myricetin in the collected perfusate samples using a validated analytical method (e.g., HPLC-UV or LC-MS/MS).

  • Calculation: Calculate the absorption rate constant (ka) and permeability coefficient (Peff) using appropriate equations.

SPIP_Workflow Start Start Anesthetize Anesthetize Rat Start->Anesthetize ExposeIntestine Expose Small Intestine Anesthetize->ExposeIntestine Cannulate Cannulate Intestinal Segment ExposeIntestine->Cannulate Wash Wash Segment Cannulate->Wash Perfuse Perfuse with Test Solution Wash->Perfuse Collect Collect Perfusate Samples Perfuse->Collect Analyze Analyze Samples (HPLC/LC-MS) Collect->Analyze Calculate Calculate Absorption Parameters Analyze->Calculate End End Calculate->End

Workflow for the In Situ Single-Pass Intestinal Perfusion Study.

References

Technical Support Center: Analysis of Myricetin 3-O-Glucoside by LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Myricetin 3-O-Glucoside.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are matrix effects and how do they affect the analysis of this compound?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2][3] These effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately compromising the accuracy, precision, and sensitivity of the quantitative analysis.[1][4][5] In complex biological or botanical matrices, components like salts, lipids, proteins, and other endogenous molecules can interfere with the ionization of this compound in the mass spectrometer's ion source.[1][6]

Q2: I'm observing poor reproducibility and accuracy in my this compound quantification. Could matrix effects be the cause?

A2: Yes, inconsistent results are a hallmark of uncharacterized or uncompensated matrix effects.[4][5] If you are experiencing poor reproducibility, accuracy, and a high degree of variability between samples, it is highly probable that matrix effects are influencing your results.[4] The composition of the matrix can vary significantly from sample to sample, leading to different degrees of ion suppression or enhancement for this compound.[2]

Q3: How can I experimentally determine if matrix effects are impacting my this compound analysis?

A3: There are two primary methods to assess matrix effects: the post-column infusion method for a qualitative assessment, and the post-extraction spike method for a quantitative assessment.[3][7][8]

  • Qualitative Assessment (Post-Column Infusion): This method helps to identify regions in the chromatogram where ion suppression or enhancement occurs.[9] A solution of this compound is continuously infused into the mass spectrometer while a blank, extracted matrix sample is injected onto the LC column. Any deviation from a stable baseline signal for this compound indicates the elution of interfering matrix components.[9]

  • Quantitative Assessment (Post-Extraction Spike): This is the "gold standard" for quantifying the extent of matrix effects.[3] It involves comparing the peak area of this compound in a solution prepared in a clean solvent to the peak area of the analyte spiked into a blank matrix sample that has already undergone the entire extraction procedure.[3][10]

The Matrix Effect (%) is calculated as follows:

A value of 100% indicates no matrix effect, a value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects using the Post-Extraction Spike Method

This protocol outlines the steps to quantify the matrix effect for this compound in a given matrix (e.g., plasma, plant extract).

  • Prepare a Standard Solution of this compound:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

    • From the stock solution, prepare a working standard solution at a known concentration (e.g., 100 ng/mL).

  • Prepare Blank Matrix Samples:

    • Select at least six different lots of the blank matrix to account for inter-sample variability.

    • Process these blank matrix samples using your established extraction procedure (e.g., protein precipitation, solid-phase extraction).

  • Prepare Sample Sets:

    • Set A (Neat Solution): Spike the this compound working standard into the final solvent composition of your LC method.

    • Set B (Post-Extraction Spiked Matrix): Spike the this compound working standard into the extracted blank matrix samples from step 2.

  • LC-MS Analysis:

    • Inject and analyze both sets of samples using your validated LC-MS method for this compound.

  • Calculate the Matrix Effect:

    • Determine the average peak area for this compound from Set A and Set B.

    • Use the formula provided in Q3 to calculate the percentage of matrix effect.

Data Presentation

Table 1: Example of Quantitative Matrix Effect Assessment for this compound in Human Plasma
Plasma LotPeak Area (Neat Solution - Set A)Peak Area (Post-Extraction Spike - Set B)Matrix Effect (%)
1150,23497,65265.0
2151,10290,66160.0
3149,876104,91370.0
4152,34583,79055.0
5150,98795,12263.0
6149,55492,72362.0
Average 150,683 94,144 62.5
%RSD 0.7% 7.9% 8.0%

This table illustrates significant ion suppression (average matrix effect of 62.5%).

Troubleshooting and Mitigation Strategies

Q4: My results show significant ion suppression for this compound. What are the best strategies to mitigate this?

A4: Several strategies can be employed, often in combination, to reduce or compensate for matrix effects.[8]

  • Optimize Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.[7]

    • Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples and can be tailored to selectively isolate this compound while removing a significant portion of the matrix.[11] Mixed-mode SPE can be particularly effective.[11]

    • Liquid-Liquid Extraction (LLE): LLE can be used to partition this compound into a solvent that is immiscible with the sample matrix, leaving many interferences behind.[2]

    • Protein Precipitation (PPT): While simple and fast, PPT is often the least effective method for removing matrix components and may result in significant ion suppression.[7][11]

  • Chromatographic Separation: Modifying your LC method can help to chromatographically separate this compound from co-eluting matrix components.[4]

    • Gradient Elution: Optimize the gradient profile to improve resolution.

    • Column Chemistry: Experiment with different stationary phases (e.g., C18, Phenyl-Hexyl, HILIC) to alter selectivity.

    • Mobile Phase Modifiers: Adjusting the pH or using different additives in the mobile phase can change the retention of both the analyte and interferences.[11]

  • Sample Dilution: A straightforward approach is to dilute the sample extract.[12][13] This reduces the concentration of all components, including interfering ones, but may compromise the sensitivity if this compound is present at low levels.

  • Use of an Internal Standard (IS): An appropriate internal standard is crucial for compensating for matrix effects.[7]

    • Stable Isotope-Labeled (SIL) Internal Standard: This is the ideal choice. A SIL-IS of this compound will have nearly identical chemical and physical properties and will be affected by matrix effects in the same way as the analyte, thus providing the most accurate correction.[4][14]

    • Structural Analog Internal Standard: If a SIL-IS is not available, a structural analog that elutes close to this compound and exhibits similar ionization behavior can be used.[3]

Visualizations

Workflow for Assessing and Mitigating Matrix Effects

start Start: Poor Reproducibility Observed assess Assess Matrix Effect (Post-Extraction Spike) start->assess is_me_significant Matrix Effect > 20%? assess->is_me_significant optimize_sp Optimize Sample Preparation (SPE, LLE) is_me_significant->optimize_sp Yes validate Proceed to Method Validation is_me_significant->validate No optimize_lc Optimize Chromatography optimize_sp->optimize_lc dilute Dilute Sample optimize_lc->dilute use_is Use Stable Isotope-Labeled Internal Standard dilute->use_is reassess Re-assess Matrix Effect use_is->reassess is_me_acceptable Matrix Effect Acceptable? reassess->is_me_acceptable is_me_acceptable->optimize_sp No is_me_acceptable->validate Yes end End: Robust Method validate->end

Caption: A logical workflow for the systematic assessment and mitigation of matrix effects in LC-MS analysis.

Signaling Pathway of Matrix Effects in ESI-MS

cluster_source Electrospray Ionization (ESI) Source droplet Charged Droplet (Analyte + Matrix) gas_phase Gas Phase Ions droplet->gas_phase Evaporation analyte This compound analyte->droplet matrix Co-eluting Matrix Components matrix->droplet matrix->gas_phase Ion Suppression (Competition for charge/surface) ms Mass Analyzer gas_phase->ms

Caption: Diagram illustrating how co-eluting matrix components interfere with the ionization of the target analyte in the ESI source, leading to ion suppression.

References

Technical Support Center: Troubleshooting Myricetin 3-O-Glucoside Interference in Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Myricetin 3-O-Glucoside. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues of assay interference that may arise during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it studied?

This compound is a naturally occurring flavonoid glycoside found in various plants, fruits, and vegetables. It is a derivative of myricetin, where a glucose molecule is attached at the 3-hydroxyl position. This compound is of interest to researchers for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and antioxidant activities.

Q2: Can this compound interfere with my biological assays?

Yes, like many flavonoids, this compound has the potential to interfere with a variety of biological assays. This interference can lead to false-positive or false-negative results, complicating data interpretation. The interference is often related to the inherent chemical properties of the flavonoid structure.

Q3: What are the common mechanisms of interference for flavonoids like this compound?

Several mechanisms can contribute to assay interference by flavonoids:

  • Redox Activity: Flavonoids possess reducing properties due to their phenolic hydroxyl groups. This can interfere with assays that rely on redox reactions, such as those using resazurin (AlamarBlue®) or MTT, by directly reducing the indicator dyes.

  • Protein Binding and Aggregation: Flavonoids can bind non-specifically to proteins, including enzymes and antibodies. At higher concentrations, they can form aggregates that may sequester proteins, leading to apparent inhibition. This is a common issue in enzyme and immunoassays.[1][2]

  • Optical Interference: Colored compounds can absorb light at wavelengths used for absorbance-based measurements. Fluorescent compounds can interfere with fluorescence-based assays. This compound has characteristic UV-Vis absorbance maxima which could interfere with spectrophotometric readings.

  • Chelation of Metal Ions: The catechol moiety in the B-ring of myricetin can chelate metal ions, which may be essential cofactors for enzymes, leading to inhibition.

Q4: How does the glycosylation in this compound affect its potential for interference compared to its aglycone, myricetin?

The addition of a glucose molecule at the 3-O position generally increases the hydrophilicity of the molecule. This can alter its interaction with proteins and its ability to partition into cellular membranes. While glycosylation can sometimes reduce non-specific interactions, it does not eliminate the potential for interference. The core flavonoid structure responsible for redox activity and potential aggregation remains.

Troubleshooting Guides

Issue 1: Inconsistent or Unexpected Results in Cell Viability Assays (e.g., MTT, Resazurin)

Symptoms:

  • Apparent increase or decrease in cell viability that does not align with other observations (e.g., microscopy).

  • High background signal in no-cell control wells containing this compound.

Potential Cause: Direct reduction of the assay reagent (MTT, resazurin) by the antioxidant activity of this compound, leading to a false-positive signal for cell viability or proliferation.

Troubleshooting Steps:

  • Run a No-Cell Control: Incubate this compound at the concentrations used in your experiment in cell-free media with the assay reagent. A significant signal in these wells confirms interference.

  • Use an Alternative Assay: Switch to a viability assay with a different detection principle, such as a membrane integrity assay (e.g., LDH release) or an ATP-based assay (e.g., CellTiter-Glo®).

  • Data Correction: If a no-cell control shows a consistent background, you may be able to subtract this value from your experimental wells. However, this is less ideal as the interaction with cells could alter the interference.

Issue 2: Apparent Enzyme Inhibition in Biochemical Assays

Symptoms:

  • Potent inhibition of an enzyme that is not consistent across different assay formats.

  • High variability in replicate wells.

Potential Causes:

  • Protein Aggregation and Sequestration: this compound may form aggregates that non-specifically sequester the enzyme, leading to a loss of activity.[1]

  • Redox Interference: Interference with assay components in coupled enzyme assays that rely on redox reactions.

  • Direct, Non-specific Inhibition: Binding to the enzyme outside of the active site.

Troubleshooting Steps:

  • Include Detergents: Add a non-ionic detergent, such as Triton X-100 (0.01-0.1%), to the assay buffer. This can help to prevent the formation of compound aggregates.

  • Vary Enzyme Concentration: True inhibitors should show an IC50 value that is independent of the enzyme concentration, whereas non-specific inhibitors or aggregators will often show a concentration-dependent IC50.

  • Use an Orthogonal Assay: Confirm the inhibitory activity using a different assay technology that measures a different aspect of enzyme function (e.g., a direct binding assay if the primary screen was a functional assay).

  • Counter-Screen for Non-specific Activity: Test the compound against an unrelated enzyme to check for specificity.

Issue 3: False Positives or Negatives in Immunoassays (e.g., ELISA)

Symptoms:

  • Unexpectedly high or low signal in an ELISA.

  • Poor reproducibility between experiments.

Potential Causes:

  • Non-specific Binding: this compound may bind to the capture or detection antibodies, either blocking the intended binding site or cross-linking the antibodies.

  • Interference with Enzyme Reporter: If the ELISA uses an enzyme-based detection system (e.g., HRP), the compound could interfere with the enzymatic reaction.

Troubleshooting Steps:

  • Run Interference Controls:

    • No-Analyte Control: Run the assay with all components except the analyte of interest, but with this compound, to check for false-positive signals.

    • Spike-Recovery: Spike a known amount of the analyte into a sample with and without this compound to see if the compound affects the recovery of the analyte.

  • Modify Assay Buffer: Include blocking agents like bovine serum albumin (BSA) or non-ionic detergents to reduce non-specific binding.

  • Change Assay Format: If possible, switch to a different immunoassay platform with a different detection principle (e.g., electrochemiluminescence, time-resolved fluorescence).

Data Presentation

Table 1: Potential for Interference of Flavonoids in Common Biological Assays

Assay TypeCommon ReadoutPotential Interference by FlavonoidsProposed Mechanism
Cell Viability
MTT/XTTAbsorbanceHighDirect reduction of tetrazolium salts
Resazurin (AlamarBlue®)FluorescenceHighDirect reduction of resazurin
LDH ReleaseAbsorbanceLow to ModeratePotential interference with coupled enzyme reaction
ATP Content (Luciferase)LuminescenceModerateInhibition of luciferase enzyme
Enzyme Assays
Kinase Assays (e.g., ADP-Glo™)LuminescenceModerateInhibition of luciferase reporter enzyme
Peroxidase-based AssaysAbsorbance/FluorescenceHighRedox activity, scavenging of H2O2
Protease Assays (FRET)FluorescenceModerateFluorescence quenching or aggregation
Immunoassays
ELISA (HRP-based)AbsorbanceModerate to HighInterference with HRP activity, antibody binding
Western BlotChemiluminescenceLow to ModeratePotential interaction with antibodies
Reporter Gene Assays
Luciferase ReporterLuminescenceHighDirect inhibition of luciferase enzyme
GFP/RFP ReporterFluorescenceModerateAutofluorescence or quenching

This table provides a general overview based on the properties of flavonoids. The actual degree of interference by this compound may vary and should be experimentally determined.

Experimental Protocols

Protocol 1: Assessing Interference in a Resazurin-Based Cell Viability Assay
  • Prepare Reagents:

    • Cell culture medium

    • This compound stock solution (e.g., in DMSO)

    • Resazurin solution (e.g., 0.15 mg/mL in PBS)

  • Assay Plate Setup:

    • In a 96-well plate, add cell culture medium to all wells.

    • Add serial dilutions of this compound to a set of wells with cells and an identical set of wells without cells (no-cell control). Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate under standard cell culture conditions for the desired treatment duration.

  • Reagent Addition: Add resazurin solution to all wells.

  • Incubation with Reagent: Incubate for 1-4 hours at 37°C.

  • Measurement: Read the fluorescence at the appropriate excitation and emission wavelengths (e.g., 560 nm Ex / 590 nm Em).

  • Data Analysis: Compare the fluorescence signal in the no-cell control wells containing this compound to the vehicle control. A significant increase in fluorescence indicates direct reduction of resazurin.

Protocol 2: Mitigating Interference from Protein Aggregation in an Enzyme Assay
  • Prepare Buffers:

    • Standard assay buffer.

    • Assay buffer supplemented with 0.01% (v/v) Triton X-100.

  • Enzyme Assay:

    • Perform the enzyme inhibition assay with a concentration range of this compound in both the standard and the Triton X-100-containing buffer.

    • Include appropriate positive and negative controls.

  • Data Analysis:

    • Calculate the IC50 value for this compound in both buffer conditions.

    • A significant rightward shift (increase) in the IC50 value in the presence of Triton X-100 suggests that the apparent inhibition was at least partially due to compound aggregation.

Visualizations

Interference_Troubleshooting_Workflow cluster_interference_checks Interference Assessment cluster_mitigation Mitigation Strategy start Unexpected Assay Result check_controls Review Assay Controls (Positive/Negative/Vehicle) start->check_controls no_target_control Run No-Target/No-Cell Control with Compound check_controls->no_target_control Controls OK orthogonal_assay Perform Orthogonal Assay (Different Technology) no_target_control->orthogonal_assay Signal in Control aggregation_check Test with Detergent (e.g., 0.01% Triton X-100) no_target_control->aggregation_check No Signal in Control data_correction Correct for Background (if applicable and consistent) no_target_control->data_correction Consistent Background end_valid Result Validated orthogonal_assay->end_valid Activity Confirmed end_artifact Result is an Artifact orthogonal_assay->end_artifact No Activity modify_buffer Modify Assay Buffer (e.g., add BSA, change pH) aggregation_check->modify_buffer IC50 Shift change_assay Change Assay Readout (e.g., Absorbance to Luminescence) aggregation_check->change_assay No IC50 Shift modify_buffer->end_valid change_assay->end_valid data_correction->end_valid

Caption: A workflow for troubleshooting potential assay interference.

Signaling_Pathway_Modulation *Note: Most data is for the aglycone, Myricetin. Effects of this compound may differ. cluster_pi3k PI3K/Akt/mTOR Pathway cluster_mapk MAPK/ERK Pathway cluster_effects Cellular Effects Myricetin Myricetin* PI3K PI3K Myricetin->PI3K Inhibits Ras Ras Myricetin->Ras Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Promotes Proliferation Proliferation mTOR->Proliferation Inhibits Angiogenesis Angiogenesis mTOR->Angiogenesis Inhibits MEK MEK Ras->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibits

Caption: Potential signaling pathways modulated by Myricetin.

References

Cell viability issues with high concentrations of Myricetin 3-O-Glucoside

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This technical support guide primarily focuses on Myricetin, the aglycone form of Myricetin 3-O-Glucoside. Due to limited specific data on the cellular effects of this compound, the information provided here is based on the more extensively studied Myricetin. While the biological activities of flavonoids and their glycosides can be related, differences in cell permeability, metabolism, and potency may exist. Researchers using this compound should consider these potential variations in their experimental design and interpretation of results.

Frequently Asked Questions (FAQs)

Q1: We are observing a significant decrease in cell viability at high concentrations of what we believe to be this compound. Is this expected?

A1: Yes, this is a plausible outcome. While specific data for this compound is limited, its aglycone, Myricetin, has been shown to induce dose-dependent cytotoxicity in various cell lines. At high concentrations, Myricetin can trigger apoptosis (programmed cell death) and other forms of cell death. For instance, one study noted that a high concentration (100 µM) of Myricetin alone significantly reduced the viability of MES23.5 cells[1]. It is crucial to determine the optimal concentration range for your specific cell line through a dose-response experiment.

Q2: What are the potential mechanisms behind the observed cytotoxicity at high concentrations?

A2: High concentrations of Myricetin have been reported to induce cytotoxicity through several mechanisms:

  • Induction of Apoptosis: Myricetin can trigger the intrinsic and extrinsic apoptotic pathways. This is often characterized by the activation of caspases (like caspase-3 and -9), changes in the expression of Bcl-2 family proteins (an increase in pro-apoptotic Bax and a decrease in anti-apoptotic Bcl-2), and DNA fragmentation[2][3].

  • Cell Cycle Arrest: Myricetin can cause cell cycle arrest at various phases (e.g., G2/M phase), preventing cell proliferation[4].

  • Generation of Reactive Oxygen Species (ROS): While often considered an antioxidant, at higher concentrations, Myricetin can act as a pro-oxidant, leading to increased ROS levels, oxidative stress, and subsequent cell death[2][5].

  • Inhibition of Key Signaling Pathways: Myricetin is known to inhibit pro-survival signaling pathways such as the PI3K/Akt/mTOR and MAPK/ERK pathways at high concentrations[6][7].

Q3: What is the recommended solvent for this compound, and could the solvent be contributing to the cytotoxicity?

A3: Myricetin and its glycosides generally have poor aqueous solubility[8][9]. Therefore, organic solvents like Dimethyl Sulfoxide (DMSO) or ethanol are commonly used to prepare stock solutions. It is critical to use a final concentration of the solvent in your cell culture medium that is non-toxic to your cells (typically ≤ 0.1% v/v for DMSO). Always include a vehicle control (media with the same final concentration of the solvent) in your experiments to rule out any cytotoxic effects of the solvent itself.

Q4: How can we differentiate between apoptosis and necrosis in our this compound-treated cells?

A4: You can use flow cytometry with Annexin V and Propidium Iodide (PI) staining.

  • Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis.

  • PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells.

This dual staining allows you to distinguish between viable cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), late apoptotic cells (Annexin V+ / PI+), and necrotic cells (Annexin V- / PI+).

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Complete cell death even at low concentrations 1. Calculation error in compound dilution. 2. High sensitivity of the cell line. 3. Contamination of the compound or culture.1. Double-check all calculations for dilutions. 2. Perform a wider range dose-response study, starting from nanomolar concentrations. 3. Use a fresh stock of the compound and ensure aseptic techniques.
Inconsistent results between experiments 1. Instability of this compound in media. 2. Variation in cell passage number or density. 3. Pipetting errors.1. Prepare fresh dilutions of the compound for each experiment. Myricetin stability can be pH-dependent[8]. 2. Use cells within a consistent passage number range and ensure uniform cell seeding density. 3. Use calibrated pipettes and ensure proper mixing.
High background in apoptosis assays 1. Sub-optimal cell health prior to treatment. 2. Harsh cell handling during the staining procedure.1. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. 2. Handle cells gently, especially during trypsinization and washing steps.
No effect on cell viability even at high concentrations 1. Poor solubility of the compound in the culture medium. 2. Resistance of the specific cell line. 3. Inactive batch of the compound.1. Check for precipitation of the compound in the media. Consider using a different solvent or a solubilizing agent (with appropriate controls). 2. Try a different cell line known to be sensitive to flavonoids. 3. Verify the purity and activity of your this compound.

Quantitative Data Summary

Table 1: Effect of Myricetin on the Viability of Various Cancer Cell Lines

Cell LineConcentration (µM)Incubation Time% Cell ViabilityReference
SK-BR-3 (Breast Cancer) 524h96.5%
1024h78.1%
1524h51.4%
2024h42.5%
2524h37.9%
AGS (Gastric Cancer) 5Not Specified95.8%
10Not Specified90.3%
15Not Specified80.6%
20Not Specified64.6%
25Not Specified52.7%
30Not Specified36.3%
MHCC97H (Hepatocellular Carcinoma) 50Not SpecifiedSignificantly Decreased
MES23.5 (Dopaminergic Cells) 100 (1x10⁻⁴ M)24hSignificantly Decreased[1]

Experimental Protocols

Cell Viability Assessment using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with solvent) and a no-treatment control.

  • Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100.

Western Blot Analysis for Apoptosis-Related Proteins
  • Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, cleaved Caspase-3, and a loading control like β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Workflows

Myricetin_Induced_Apoptosis cluster_input High Concentration Myricetin cluster_pathways Intracellular Signaling cluster_mitochondria Mitochondrial Response cluster_execution Execution Phase Myricetin Myricetin PI3K_Akt PI3K/Akt Pathway Myricetin->PI3K_Akt Inhibits MAPK MAPK Pathway (p38, JNK) Myricetin->MAPK Activates ROS ROS Generation Myricetin->ROS Bcl2 Bcl-2 (Anti-apoptotic) PI3K_Akt->Bcl2 Inhibits Inhibition Bax Bax (Pro-apoptotic) MAPK->Bax Promotes Mito_MP Mitochondrial Membrane Potential Disruption ROS->Mito_MP Bcl2->Bax Inhibits Bax->Mito_MP Induces CytoC Cytochrome c Release Mito_MP->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Myricetin-induced apoptosis signaling pathway.

troubleshooting_workflow Start High Cell Viability Issues Observed Check_Concentration Verify Compound Concentration and Dilutions Start->Check_Concentration Dose_Response Perform Dose-Response (e.g., MTT Assay) Check_Concentration->Dose_Response If correct Reassess_Protocol Re-evaluate Experimental Protocol Check_Concentration->Reassess_Protocol If incorrect Vehicle_Control Include Vehicle Control (e.g., DMSO) Dose_Response->Vehicle_Control Consult_Literature Consult Literature for Cell Line Specifics Dose_Response->Consult_Literature Check_Solubility Examine Compound Solubility in Media Vehicle_Control->Check_Solubility Apoptosis_Assay Conduct Apoptosis Assay (Annexin V/PI) Check_Solubility->Apoptosis_Assay Soluble Check_Solubility->Reassess_Protocol Precipitation End Identify Cause of Cytotoxicity Apoptosis_Assay->End Reassess_Protocol->Start Consult_Literature->Apoptosis_Assay

Caption: Troubleshooting workflow for cell viability issues.

References

Technical Support Center: Optimizing Dosage and Administration of Myricetin 3-O-Glucoside In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Myricetin 3-O-Glucoside in in vivo experiments.

Frequently Asked Questions (FAQs)

1. What is this compound and how does it differ from Myricetin?

This compound is a glycosylated form of myricetin, a naturally occurring flavonol found in various plants, fruits, and vegetables.[1][2] The addition of a glucose molecule at the 3-O position generally increases its water solubility and may improve its oral bioavailability compared to its aglycone, myricetin.[3] While many in vivo studies focus on myricetin, the glycoside form is investigated for its potentially enhanced pharmacokinetic properties.

2. What are the known biological activities of this compound and Myricetin in vivo?

Myricetin and its glycosides have demonstrated a wide range of pharmacological activities in in vivo models, including:

  • Anti-inflammatory effects [4][5]

  • Antioxidant properties [1][5]

  • Anticancer activity [6][7][8]

  • Antidiabetic and insulin-sensitizing effects [9][10][11]

  • Neuroprotective effects

  • Cardioprotective effects [5]

3. What are the key signaling pathways modulated by Myricetin and its glycosides?

In vivo and in vitro studies have shown that myricetin modulates several critical signaling pathways, including:

  • PI3K/Akt/mTOR Pathway: Myricetin has been shown to inhibit this pathway, which is crucial for cell survival, proliferation, and growth. This inhibition is a key mechanism in its anticancer effects.[6][7][10][12][13][14]

  • Nrf2/ARE Pathway: Myricetin can activate the Nrf2 pathway, a primary regulator of cellular antioxidant responses. This activation leads to the expression of antioxidant enzymes, contributing to its protective effects against oxidative stress.[1][12][15][16]

Troubleshooting Guide

Issue 1: Poor Solubility and Vehicle Preparation

Question: I am having difficulty dissolving this compound for in vivo administration. What are the recommended vehicles?

Answer:

Myricetin and its glycosides have low aqueous solubility, which can be a significant challenge for in vivo studies.[17][18] Here are some vehicle options and preparation tips:

  • For Oral Gavage:

    • Suspension in Corn Oil: Myricetin has been administered orally in corn oil.[19]

    • Aqueous Suspensions with Suspending Agents: A common approach for oral administration of poorly soluble compounds is to create a suspension. A vehicle containing 0.5% Sodium Carboxymethyl Cellulose (CMC-Na) in water is a standard choice.

  • For Intravenous (IV) and Intraperitoneal (IP) Injection:

    • Saline with Solubilizing Agents: Myricetin has been dissolved in saline for intravenous injection.[1][4] However, due to its low water solubility, co-solvents are often necessary.

    • DMSO/Saline Mixtures: Dimethyl sulfoxide (DMSO) is a common solvent for flavonoids. A stock solution can be prepared in DMSO and then diluted with saline. It is crucial to keep the final concentration of DMSO low (typically <10%) to avoid toxicity. A formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline has been used for other poorly soluble compounds and may be adaptable for this compound.

    • Ethanol as a Co-solvent: Myricetin has been dissolved in 70% ethanol to create a stock solution for subcutaneous injections in rats.[4]

Troubleshooting Tips:

  • Sonication: Use a sonicator to aid in the dissolution of the compound in the chosen vehicle.

  • Gentle Warming: Gentle warming of the vehicle can help increase solubility, but be cautious of potential degradation at higher temperatures.

  • Fresh Preparation: It is highly recommended to prepare the dosing solutions fresh on the day of the experiment to minimize degradation and precipitation.[9]

  • Stability: Myricetin is most stable at a pH of 2.0 and its degradation is dependent on both temperature and pH.[17]

Issue 2: Low Oral Bioavailability

Question: I am not observing the expected efficacy with oral administration. How can I address the low oral bioavailability of this compound?

Answer:

The low oral bioavailability of myricetin is a well-documented issue, with studies in rats showing it to be less than 10%.[5][18] While the glycoside form is expected to have better absorption, challenges may still exist.

Strategies to Address Low Bioavailability:

  • Formulation Approaches:

    • Nanosuspensions: Developing a nanosuspension of myricetin has been shown to significantly increase its relative bioavailability in rats.[18]

    • Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): SNEDDS formulations have demonstrated a substantial increase in the oral bioavailability of myricetin.

  • Route of Administration:

    • Intraperitoneal (IP) or Intravenous (IV) Injection: For initial efficacy studies where bypassing first-pass metabolism is desired, IP or IV administration can be considered. This ensures more of the compound reaches systemic circulation.

Issue 3: Inconsistent Results

Question: My in vivo experimental results with this compound are inconsistent. What could be the contributing factors?

Answer:

Inconsistent results can arise from several factors related to the compound and experimental procedures.

Potential Causes and Solutions:

  • Compound Stability: As mentioned, this compound's stability is pH and temperature-dependent.[17] Ensure your preparation and storage methods are consistent and optimized for stability. Always prepare solutions fresh if possible.

  • Dosing Accuracy: For suspensions, ensure the mixture is homogenous before each administration to guarantee consistent dosing. Use appropriate oral gavage techniques to minimize stress and ensure accurate delivery.[8]

  • Animal Handling: Stress from handling and administration procedures can influence physiological outcomes. Ensure all personnel are well-trained in animal handling and dosing techniques to minimize variability.

  • Dietary Factors: The diet of the experimental animals can influence the gut microbiota, which may play a role in the metabolism of flavonoids. Maintain a consistent diet across all experimental groups.

Quantitative Data from In Vivo Studies

The following tables summarize dosages and effects of Myricetin and its glycosides from various in vivo studies.

Table 1: In Vivo Dosages and Administration Routes of Myricetin

Animal ModelRoute of AdministrationDosage RangeVehicleReference
RatsIntravenous (i.v.)1 mg/kgSaline[20]
RatsIntravenous (i.v.)10 - 35 mg/kgSaline[1]
RatsIntraperitoneal (i.p.)1 - 2 mg/kgNot specified[21]
RatsIntraperitoneal (i.p.)3 mg/kg/12hNot specified[22]
RatsSubcutaneous (s.c.)1 mg/kg70% Ethanol (stock)[4]
MiceOral Gavage1000 - 2000 mg/kg/dayCorn oil[19]

Table 2: Reported In Vivo Efficacy of Myricetin

Animal ModelConditionDosage and RouteKey FindingsReference
RatsHigh-fructose diet-induced insulin resistance1 mg/kg i.v. (3 times daily for 14 days)Significantly decreased plasma glucose and triglyceride levels.[20]
RatsArsenic-induced cardiotoxicity1 and 2 mg/kg i.p. (for 10 days)Inhibited arsenic-induced increase in cardiac enzymes and lipid peroxidation.[21]
Diabetic RatsDiabetic peripheral neuropathy0.5, 1.0, and 2.0 mg/kg/day i.p. (for 2 weeks)Ameliorated impaired sensation and nerve conduction velocities.
MiceDiet-induced obesityNot specifiedReduced body weight and serum glucose, triglyceride, and cholesterol levels.[23]

Table 3: In Vivo Dosage of Myricetin-3-O-glucuronide (MGL)

Animal ModelRoute of AdministrationDosage RangeVehicleReference
RatsOral (p.o.)1 - 300 µg/kgNot specified[4]

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Gavage (Suspension)

  • Materials:

    • This compound powder

    • Vehicle: 0.5% (w/v) Sodium Carboxymethyl Cellulose (CMC-Na) in sterile water.

    • Sterile tubes

    • Vortex mixer

    • Sonicator (optional)

  • Procedure:

    • Calculate the required amount of this compound and vehicle based on the desired dose and the number of animals.

    • Weigh the this compound powder accurately.

    • In a sterile tube, add a small amount of the vehicle to the powder to create a paste.

    • Gradually add the remaining vehicle while continuously vortexing to ensure a homogenous suspension.

    • If necessary, sonicate the suspension for a few minutes to break up any aggregates.

    • Visually inspect the suspension for homogeneity before each administration.

    • Administer the suspension to the animals using an appropriate size gavage needle.[8]

Protocol 2: Preparation of this compound for Intravenous Injection

  • Materials:

    • This compound powder

    • Vehicle: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline

    • Sterile, pyrogen-free vials

    • Sterile filters (0.22 µm)

  • Procedure:

    • Prepare a stock solution of this compound in DMSO.

    • In a sterile vial, add the required volume of the DMSO stock solution.

    • Sequentially add PEG300, Tween-80, and saline, mixing thoroughly after each addition.

    • Ensure the final solution is clear. If precipitation occurs, gentle warming or sonication may be used.

    • Sterile filter the final solution using a 0.22 µm filter before injection.

    • Administer the solution via the desired intravenous route (e.g., tail vein).

Signaling Pathway and Experimental Workflow Diagrams

PI3K/Akt/mTOR Signaling Pathway and the Role of this compound

PI3K_Akt_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth Factors Growth Factors RTK Receptor Tyrosine Kinase Growth Factors->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Cell Survival, Proliferation, Growth Cell Survival, Proliferation, Growth mTOR->Cell Survival, Proliferation, Growth Myricetin_3_O_Glucoside This compound Myricetin_3_O_Glucoside->PI3K inhibits Myricetin_3_O_Glucoside->Akt inhibits

Caption: this compound inhibits the PI3K/Akt/mTOR pathway.

Nrf2 Signaling Pathway and the Role of this compound

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2_nucleus Nrf2 Nrf2_free->Nrf2_nucleus translocates Myricetin_3_O_Glucoside This compound Myricetin_3_O_Glucoside->Keap1_Nrf2 induces dissociation Oxidative Stress Oxidative Stress Oxidative Stress->Keap1_Nrf2 induces dissociation ARE ARE (Antioxidant Response Element) Nrf2_nucleus->ARE binds to Antioxidant Gene Expression Antioxidant Gene Expression ARE->Antioxidant Gene Expression

Caption: this compound activates the Nrf2 antioxidant pathway.

Experimental Workflow for In Vivo Studies with this compound

experimental_workflow cluster_preparation Preparation cluster_administration Administration cluster_monitoring Monitoring & Data Collection cluster_analysis Analysis start Start: Hypothesis and Experimental Design prep_compound Prepare this compound Working Solution start->prep_compound administration Administer Compound (e.g., Oral Gavage, IV) prep_compound->administration animal_acclimatization Animal Acclimatization and Baseline Measurements randomization Randomize Animals into Groups animal_acclimatization->randomization randomization->administration monitoring Monitor Animal Health and Behavior administration->monitoring data_collection Collect Samples (Blood, Tissues) monitoring->data_collection biochemical_analysis Biochemical Assays (e.g., ELISA, Western Blot) data_collection->biochemical_analysis histology Histopathological Analysis data_collection->histology data_analysis Statistical Analysis of Data biochemical_analysis->data_analysis histology->data_analysis end End: Conclusion and Reporting data_analysis->end

Caption: A typical experimental workflow for in vivo studies.

References

Technical Support Center: Large-Scale Synthesis of Myricetin 3-O-Glucoside

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of Myricetin 3-O-Glucoside.

Troubleshooting Guides

Issue 1: Low or No Product Yield in Chemical Synthesis
Potential Cause Troubleshooting Steps
Poor Regioselectivity: Glycosylation occurring at other hydroxyl groups (e.g., 7-OH, 4'-OH) in addition to the desired 3-OH position. Myricetin has multiple reactive hydroxyl groups, making regioselectivity a significant challenge.[1][2]1. Implement Protecting Groups: Strategically protect the more reactive hydroxyl groups (often 7-OH and 4'-OH) before the glycosylation step. Benzyl or silyl protecting groups are commonly used.[1][2] 2. Optimize Reaction Conditions: Vary the solvent, temperature, and base used in the reaction. Different conditions can influence the relative reactivity of the hydroxyl groups. 3. Alternative Glycosylation Methods: Consider methods known for better regioselectivity, such as the Mitsunobu reaction, which can sometimes favor the 3-OH position in flavonols.[3]
Incomplete Reaction: Starting material (Myricetin) remains largely unreacted.1. Verify Reagent Quality: Ensure the glycosyl donor (e.g., acetobromo-α-D-glucose) and catalysts are pure and active. Moisture can deactivate many reagents used in glycosylation.[1][2] 2. Increase Molar Excess of Glycosyl Donor: Use a higher molar equivalent of the sugar donor to drive the reaction to completion. 3. Extend Reaction Time/Increase Temperature: Monitor the reaction by TLC or HPLC and extend the reaction time if necessary. A moderate increase in temperature may also improve conversion rates, but be cautious of potential side product formation.
Degradation of Product: The desired this compound is degrading during the reaction or workup.1. Milder Deprotection Conditions: If using protecting groups, employ milder deprotection methods (e.g., catalytic hydrogenation for benzyl groups) to avoid cleaving the glycosidic bond. 2. pH Control: Flavonoids and their glycosides can be sensitive to harsh acidic or basic conditions. Ensure the pH is controlled during workup and purification steps.[4]
Issue 2: Low or No Product Yield in Enzymatic Synthesis (Whole-Cell Biocatalysis)
Potential Cause Troubleshooting Steps
Insufficient Supply of Sugar Donor: The host organism (e.g., E. coli) is not producing enough of the activated sugar donor (e.g., UDP-glucose). This is a common limiting factor in whole-cell biosynthesis.[5]1. Metabolic Engineering of Host: Overexpress the genes responsible for the synthesis of the sugar donor. For UDP-glucose, this may involve upregulating genes in the glucose metabolism pathway. 2. Supplement Culture Medium: Add precursors to the culture medium that can boost the synthesis of the sugar donor.
Low Glucosyltransferase (GT) Activity: The enzyme responsible for attaching the glucose to myricetin has low expression levels or poor catalytic efficiency.1. Optimize Protein Expression: Adjust induction conditions (e.g., IPTG concentration, temperature, induction time) to maximize the soluble expression of the glucosyltransferase.[5] 2. Enzyme Engineering: If the native enzyme has low activity towards myricetin, consider protein engineering to improve its substrate specificity and catalytic efficiency.[6] 3. Codon Optimization: Ensure the gene sequence of the glucosyltransferase is optimized for expression in the chosen host organism.
Poor Substrate (Myricetin) Uptake: Myricetin has low water solubility and may not be efficiently taken up by the microbial cells.[7]1. Use a Co-solvent: Add a biocompatible co-solvent (e.g., DMSO) to the culture medium to increase the solubility of myricetin.[8] 2. Optimize Feeding Strategy: Implement a fed-batch strategy to maintain a low but consistent concentration of myricetin in the medium, avoiding precipitation.
Issue 3: Difficulty in Product Purification
Potential Cause Troubleshooting Steps
Co-elution of Side Products: Structurally similar side products (e.g., other myricetin glucosides, unreacted myricetin) are difficult to separate from the desired 3-O-glucoside.1. Multi-Step Chromatography: A single purification method is often insufficient. Combine different chromatography techniques based on different separation principles (e.g., adsorption, size exclusion, and reversed-phase). A typical workflow is macroporous resin followed by Sephadex and then preparative RP-HPLC.[9] 2. Optimize HPLC Gradient: For preparative RP-HPLC, develop a shallow and slow elution gradient to maximize the resolution between the target compound and closely related impurities.[9]
Low Recovery from Purification Columns: The product binds irreversibly to the column matrix or degrades during purification.1. Test Different Stationary Phases: Experiment with different types of macroporous resins or C18 silica to find one with optimal recovery. 2. Modify Mobile Phase: Add a small amount of acid (e.g., formic acid or acetic acid) to the mobile phase during RP-HPLC to improve peak shape and prevent tailing for phenolic compounds.[9]

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the chemical synthesis of this compound on a large scale?

A1: The primary challenges are achieving regioselectivity due to the six hydroxyl groups on the myricetin aglycone, the need for multiple protection and deprotection steps which complicates the process and reduces overall yield, and the potential use of environmentally harmful catalysts.[8][10]

Q2: Why is my enzymatic reaction yield so low?

A2: Low yields in enzymatic synthesis are often due to several factors: the low water solubility of the myricetin substrate, insufficient intracellular concentration of the activated sugar donor (UDP-glucose), or low catalytic efficiency of the chosen glucosyltransferase enzyme for myricetin.[5][7]

Q3: Is a chemical or enzymatic approach better for large-scale synthesis?

A3: Both methods have distinct advantages and disadvantages. Chemical synthesis can achieve higher product concentrations but is often a multi-step process with challenges in regioselectivity and waste disposal.[8] Enzymatic synthesis, particularly using whole-cell biocatalysts, is more environmentally friendly and highly specific (avoiding the need for protecting groups), but often suffers from lower yields and more complex downstream processing to separate the product from the culture medium.[5][11] The choice depends on the desired scale, purity requirements, and available resources.

Q4: How can I improve the water solubility of myricetin for the enzymatic reaction?

A4: To improve myricetin's solubility, you can add a small percentage of a biocompatible co-solvent like DMSO to the reaction medium.[8] Another approach is to use molecular carriers like methylated cyclodextrins, which can form inclusion complexes with myricetin and increase its apparent solubility.[8]

Q5: What is a typical purification strategy for this compound?

A5: A common multi-step strategy involves initial enrichment using a macroporous adsorbent resin column, followed by size-exclusion chromatography on a Sephadex column to remove smaller or larger impurities. The final purification step is typically performed using preparative reversed-phase high-performance liquid chromatography (RP-HPLC) to achieve high purity (>95%).[9]

Data Presentation

Table 1: Comparison of Synthesis Strategies for Flavonoid Glycosides

Parameter Chemical Synthesis Enzymatic Synthesis (Whole-Cell)
Regioselectivity Generally low; requires protecting groups.[1][2]High; determined by enzyme specificity.
Reaction Steps Multiple (protection, glycosylation, deprotection).[8]Often a single fermentation step.[5]
Reaction Conditions Often harsh (anhydrous solvents, strong bases/acids).[1]Mild (aqueous medium, physiological pH/temperature).[11]
Substrate Scope Broad, but may require custom synthesis of precursors.Limited by enzyme's substrate specificity.
Yield Can be high, but overall yield is reduced by multiple steps.Often low (e.g., in the mg/L range for similar compounds).[5]
Byproducts Isomeric glycosides, degradation products.Metabolites from the host organism.
Environmental Impact Higher (use of organic solvents and catalysts).[10]Lower; greener approach.

Table 2: Example Purification Yields of Myricetin Glycosides from a Natural Source

Compound Yield (mg per g of crude extract) Purity by HPLC
This compound (W1)1.8>95%
Myricitrin (Myricetin 3-O-Rhamnoside) (W3)7.398.4%
Data adapted from a study on the purification from Acacia mearnsii leaves.[9]

Experimental Protocols

Protocol 1: General Procedure for Enzymatic Synthesis using E. coli

This protocol is a representative method based on the whole-cell biocatalysis approach for producing flavonoid glycosides.

  • Strain Preparation: An E. coli strain (e.g., BL21(DE3)) is engineered to co-express a suitable flavonoid glucosyltransferase (GT) and genes to enhance the UDP-glucose precursor supply.

  • Cultivation: The engineered E. coli is cultured in a suitable medium (e.g., LB or TB medium) with appropriate antibiotics at 37°C until the optical density (OD600) reaches 0.6-0.8.

  • Induction: Protein expression is induced by adding IPTG to a final concentration of 0.1-0.5 mM. The culture is then incubated at a lower temperature (e.g., 18-22°C) for 16-24 hours to ensure proper protein folding.[5]

  • Biotransformation: The induced cells are harvested by centrifugation and resuspended in a fresh medium or buffer. Myricetin (solubilized in a minimal amount of DMSO) is added to the cell suspension to a final concentration of ~100 µM.[8] Sucrose or glucose may be added as a carbon source.

  • Reaction: The biotransformation is carried out at 30°C with shaking for 48-72 hours. The reaction progress is monitored by taking samples periodically.

  • Extraction and Analysis: After the reaction, the culture is centrifuged. The supernatant is extracted with an organic solvent like ethyl acetate. The extract is then concentrated and analyzed by HPLC to quantify the yield of this compound.[5]

Protocol 2: General Procedure for Purification by Preparative RP-HPLC

This protocol outlines the final purification step to obtain high-purity this compound.

  • Sample Preparation: The crude or partially purified extract containing this compound is dissolved in a minimal amount of the initial mobile phase (e.g., 5-10% acetonitrile in water with 0.1% formic acid). The solution is filtered through a 0.45 µm filter.

  • Column and Mobile Phase: A preparative C18 column is used. The mobile phase consists of Solvent A (water with 0.1% formic acid) and Solvent B (acetonitrile).[9]

  • Elution Gradient: A linear gradient is applied for elution. A representative gradient could be:

    • 0-10 min: 10-20% B

    • 10-30 min: 20-25% B (shallow gradient for separation)

    • 30-35 min: 25-80% B (to wash the column)

    • 35-40 min: 80-10% B (re-equilibration) The flow rate is adjusted based on the column dimensions.[9]

  • Detection and Fraction Collection: Elution is monitored using a UV detector at wavelengths of approximately 255 nm and 355 nm.[9] Fractions corresponding to the this compound peak are collected.

  • Post-Purification: The collected fractions are combined, and the acetonitrile is removed under reduced pressure. The remaining aqueous solution can be lyophilized to obtain the pure compound as a solid powder. Purity is confirmed by analytical HPLC.

Visualizations

Synthesis_Pathway cluster_chemical Chemical Synthesis cluster_enzymatic Enzymatic Synthesis (Whole-Cell) Myricetin_C Myricetin Protected_Myricetin Protected Myricetin (e.g., Benzylated) Myricetin_C->Protected_Myricetin Protection Glycosylated_Protected Protected Myricetin 3-O-Glucoside Protected_Myricetin->Glycosylated_Protected Glycosylation (e.g., with Acetobromoglucose) Final_Product_C This compound Glycosylated_Protected->Final_Product_C Deprotection Glucose Glucose (from medium) UDPG UDP-Glucose Glucose->UDPG E. coli Metabolism Final_Product_E This compound UDPG->Final_Product_E Glucosyltransferase (GT) Myricetin_E Myricetin (fed to cells) Myricetin_E->Final_Product_E

Caption: Chemical vs. Enzymatic Synthesis Pathways.

Troubleshooting_Workflow start Start: Low/No Product Yield synthesis_type Which Synthesis Method? start->synthesis_type chem_q1 Unreacted Starting Material? synthesis_type->chem_q1 Chemical enz_q1 Substrate Solubility Issue? synthesis_type->enz_q1 Enzymatic chem_a1 Check Reagent Quality Increase Glycosyl Donor Extend Reaction Time chem_q1->chem_a1 Yes chem_q2 Mixture of Isomers? chem_q1->chem_q2 No end Re-run and Analyze chem_a1->end chem_a2 Use Protecting Groups Optimize Solvents/Base chem_q2->chem_a2 Yes chem_q2->end No chem_a2->end enz_a1 Add Co-solvent (DMSO) Use Cyclodextrins enz_q1->enz_a1 Yes enz_q2 Low GT Activity or UDP-Glucose Supply? enz_q1->enz_q2 No enz_a1->end enz_a2 Optimize Induction Metabolically Engineer Host enz_q2->enz_a2 Yes enz_q2->end No enz_a2->end

References

Validation & Comparative

Myricetin vs. Myricetin 3-O-Glucoside: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of myricetin and its glycosidic form, myricetin 3-O-glucoside. The information presented is curated from experimental data to assist researchers in understanding the therapeutic potential and mechanisms of action of these two related flavonoid compounds.

At a Glance: Key Differences in Biological Activity

Myricetin, a naturally occurring flavonol found in various fruits, vegetables, and medicinal plants, has garnered significant attention for its potent antioxidant, anti-inflammatory, anticancer, and antidiabetic properties. Its biological activities are often attributed to its unique chemical structure, particularly the presence of multiple hydroxyl groups. This compound is a glycosidic form of myricetin, where a glucose molecule is attached at the 3-position. This structural modification can influence the bioavailability, and consequently, the biological efficacy of the parent compound, myricetin.

Generally, the aglycone form (myricetin) is considered to be more biologically active in in vitro assays. The sugar moiety in this compound can hinder its interaction with cellular targets. However, glycosylation can improve stability and solubility, which may affect its in vivo activity after metabolic conversion back to myricetin.

Quantitative Comparison of Biological Activities

The following tables summarize the available quantitative data from various in vitro studies, comparing the efficacy of myricetin and its glycoside derivatives in different biological assays.

Table 1: Antioxidant Activity

CompoundAssayIC50 ValueSource
MyricetinDPPH Radical ScavengingLower IC50 (Higher Activity)[1][2]
Myricetin 3-O-GalactosideDPPH Radical ScavengingHigher IC50 (Lower Activity)[2]
Myricetin 3-O-RhamnosideDPPH Radical ScavengingIC50: 1.4 µg/ml[1]

Table 2: Anti-inflammatory Activity

CompoundAssayIC50 ValueSource
MyricetinXanthine Oxidase Inhibition~57-59% inhibition at 100 µg/ml[1]
Myricetin 3-O-GalactosideXanthine Oxidase Inhibition~57% inhibition at 100 µg/ml[1]
Myricetin 3-O-RhamnosideXanthine Oxidase Inhibition~59% inhibition at 100 µg/ml[1]

Table 3: Antidiabetic Activity

CompoundAssayIC50 ValueSource
Myricetinα-Glucosidase Inhibition11.63 ± 0.36 µM[3]
Myricetin 3-O-Rhamnosideα-Glucosidase Inhibition69.02 ± 0.65 µg/mL[4]
Myricetin-3-O-(2″-O-galloyl)-α-L-rhamnosideα-Glucosidase Inhibition1.32 µM[5]
Myricetin-3-O-(4″-O-galloyl)-α-L-rhamnosideα-Glucosidase Inhibition1.77 µM[5]

Key Signaling Pathways Modulated by Myricetin

Myricetin exerts its diverse biological effects by modulating several key intracellular signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and identifying potential therapeutic targets.

PI3K_Akt_Signaling_Pathway Myricetin Myricetin PI3K PI3K Myricetin->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis CellSurvival Cell Survival & Proliferation mTOR->CellSurvival

Caption: Myricetin inhibits the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell survival and proliferation.[6][7][8][9]

MAPK_Signaling_Pathway Myricetin Myricetin ERK ERK Myricetin->ERK JNK JNK Myricetin->JNK p38 p38 Myricetin->p38 Apoptosis Apoptosis JNK->Apoptosis p38->Apoptosis Inflammation Inflammation p38->Inflammation

Caption: Myricetin modulates the MAPK signaling pathway, influencing apoptosis and inflammation.[10][11][12][13]

Nrf2_Signaling_Pathway Myricetin Myricetin Keap1 Keap1 Myricetin->Keap1 Nrf2 Nrf2 Keap1->Nrf2 Ubiquitination (Degradation) ARE ARE Nrf2->ARE AntioxidantEnzymes Antioxidant Enzymes ARE->AntioxidantEnzymes

Caption: Myricetin activates the Nrf2/ARE pathway, a key regulator of the antioxidant response.[8][14][15][16][17]

Detailed Experimental Protocols

This section provides standardized protocols for the key in vitro assays mentioned in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.

Procedure:

  • Prepare a stock solution of the test compound (Myricetin or this compound) in a suitable solvent (e.g., methanol or ethanol).

  • Prepare a series of dilutions of the test compound.

  • In a 96-well plate, add 100 µL of each dilution to a well.

  • Add 100 µL of a freshly prepared DPPH solution (e.g., 0.1 mM in methanol) to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • A control containing the solvent and DPPH solution is also measured.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100

  • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.[18][19][20][21][22]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a decolorization of the solution, which is measured spectrophotometrically.

Procedure:

  • Prepare the ABTS•+ solution by reacting ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) in the dark at room temperature for 12-16 hours.

  • Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Prepare a series of dilutions of the test compound.

  • In a 96-well plate, add a small volume of the test compound dilution (e.g., 10 µL).

  • Add a larger volume of the diluted ABTS•+ solution (e.g., 190 µL) to each well.

  • Incubate at room temperature for a defined period (e.g., 6 minutes).

  • Measure the absorbance at 734 nm.

  • The percentage of inhibition is calculated similarly to the DPPH assay.

  • The IC50 value is determined from the dose-response curve.[21][23][24][25][26]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

Principle: This colorimetric assay assesses cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound (Myricetin or this compound) for a specific duration (e.g., 24, 48, or 72 hours).

  • After the treatment period, add MTT solution (e.g., 20 µL of 5 mg/mL MTT in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium containing MTT and add a solubilizing agent (e.g., 150 µL of DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at a wavelength between 540 and 570 nm.

  • Cell viability is expressed as a percentage of the untreated control cells.

  • The IC50 value (the concentration that inhibits cell growth by 50%) can be calculated from the dose-response curve.[27][28][29]

α-Glucosidase Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the activity of α-glucosidase, an enzyme involved in the breakdown of carbohydrates into glucose. Inhibition of this enzyme can help in managing postprandial hyperglycemia.

Procedure:

  • Prepare a solution of α-glucosidase from Saccharomyces cerevisiae in a suitable buffer (e.g., phosphate buffer, pH 6.8).

  • Prepare a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in the same buffer.

  • In a 96-well plate, add the test compound at various concentrations, followed by the α-glucosidase solution.

  • Pre-incubate the mixture at 37°C for a short period (e.g., 10 minutes).

  • Initiate the reaction by adding the pNPG solution to each well.

  • Incubate the plate at 37°C for a defined time (e.g., 20 minutes).

  • Stop the reaction by adding a stop solution (e.g., sodium carbonate).

  • Measure the absorbance of the yellow product, p-nitrophenol, at 405 nm.

  • Acarbose is typically used as a positive control.

  • The percentage of inhibition is calculated, and the IC50 value is determined.[30][31][32][33][34]

COX-2 (Cyclooxygenase-2) Inhibition Assay

Principle: This assay determines the ability of a compound to inhibit the activity of the COX-2 enzyme, which is involved in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins.

Procedure:

  • A commercially available COX-2 inhibitor screening kit is typically used.

  • The assay is often based on the fluorometric or colorimetric detection of prostaglandin G2, an intermediate product of the COX reaction.

  • Prepare the test compound dilutions in the provided assay buffer.

  • In a 96-well plate, add the test compound, a known COX-2 inhibitor (e.g., celecoxib) as a positive control, and the COX-2 enzyme.

  • Pre-incubate the plate to allow the inhibitor to interact with the enzyme.

  • Initiate the reaction by adding the substrate, arachidonic acid.

  • Measure the fluorescence or absorbance kinetically or at a fixed time point according to the kit's instructions.

  • The percentage of COX-2 inhibition is calculated, and the IC50 value is determined.[35][36][37][38][39]

Conclusion

The available evidence suggests that while both myricetin and its glycoside, this compound, possess a range of beneficial biological activities, the aglycone form, myricetin, generally exhibits greater potency in in vitro assays. This is likely due to the unhindered access of its hydroxyl groups to interact with molecular targets. However, the improved physicochemical properties of this compound may offer advantages in terms of in vivo bioavailability and stability, which warrants further investigation. Researchers are encouraged to consider these differences when designing experiments and interpreting results in the context of drug discovery and development. The provided experimental protocols and signaling pathway diagrams serve as a foundational resource for further exploration of these promising natural compounds.

References

The Sweet Spot: A Comparative Guide to the Structure-Activity Relationship of Myricetin Glycosides

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding how the addition of sugar moieties to a flavonoid core can modulate its biological activity is crucial for the design of novel therapeutics. This guide provides a comprehensive comparison of myricetin and its glycosides, focusing on their antioxidant, anti-inflammatory, and anticancer properties. We delve into the structure-activity relationships, presenting supporting experimental data and detailed protocols to aid in your research and development endeavors.

Myricetin, a naturally occurring flavonol found in various fruits, vegetables, and medicinal plants, has garnered significant attention for its diverse pharmacological effects.[1][2] However, in nature, myricetin is often found in its glycosidic form, where one or more of its hydroxyl groups are attached to a sugar molecule. This glycosylation can significantly impact the molecule's solubility, stability, and, most importantly, its biological activity.[1] This guide will explore the nuanced relationship between the structure of myricetin glycosides and their function.

Comparative Analysis of Biological Activities

The biological efficacy of myricetin glycosides is intricately linked to the type of sugar, its position of attachment on the myricetin backbone, and the presence of other functional groups, such as galloyl moieties.

Antioxidant Activity

The antioxidant capacity of myricetin and its glycosides is a key contributor to their overall health benefits. This activity is often assessed through various in vitro assays that measure the ability of a compound to scavenge free radicals or inhibit oxidative enzymes.

Generally, the aglycone myricetin exhibits potent antioxidant activity due to the presence of multiple hydroxyl groups, particularly the catechol group in the B-ring, which readily donates hydrogen atoms to neutralize free radicals.[3] Glycosylation can modulate this activity. For instance, in a study comparing myricetin-3-O-galactoside and myricetin-3-O-rhamnoside, the rhamnoside derivative demonstrated more potent radical scavenging activity.[4][5] However, another study suggested that flavonol glycosides, in general, might have stronger antioxidant activity than their aglycones due to the role of hydrogen bonds in stabilizing the molecule after radical scavenging.[6]

CompoundAssayIC50 ValueSource
Myricetin-3-O-rhamnosideDPPH Radical Scavenging1.4 µg/mL[4][5]
Myricetin-3-O-galactosideLipid Peroxidation Inhibition160 µg/mL[4][5]
Myricetin-3-O-rhamnosideLipid Peroxidation Inhibition220 µg/mL[4][5]
MyricetinXanthine Oxidase Inhibition-[7]
Myricetin-3-O-galactosideXanthine Oxidase Inhibition57% inhibition at 100 µg/mL[4][5]
Myricetin-3-O-rhamnosideXanthine Oxidase Inhibition59% inhibition at 100 µg/mL[4][5]
Anti-inflammatory Activity

Myricetin and its glycosides have demonstrated significant anti-inflammatory properties by modulating key inflammatory pathways.[3] The anti-inflammatory effects are often evaluated using models such as carrageenan-induced paw edema in rodents.

Myricetin itself has been shown to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2) by targeting enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[3][8] Glycosylation can influence this activity. For example, myricetin 3-O-β-d-galactopyranoside has been shown to reduce carrageenan-induced paw edema, an effect linked to the nitrergic system.[9]

CompoundAssayEffectSource
MyricetinCarrageenan-induced paw edemaInhibition of edema[10]
MyricetinXylene-induced ear edemaInhibition of edema[3]
Myricetin-3-O-β-d-galactopyranosideCarrageenan-induced paw edemaReduction of edema at 0.26 and 0.78 mg/kg[9]
Anticancer Activity

The anticancer potential of myricetin and its derivatives is a rapidly evolving area of research. These compounds have been shown to inhibit the proliferation of various cancer cell lines and induce apoptosis through the modulation of critical signaling pathways.[11][12]

Myricetin has demonstrated cytotoxic effects against a range of cancer cells, including HeLa (cervical cancer), T47D and MCF-7 (breast cancer).[11] The addition of a rhamnose sugar at the 3-position (myricitrin) has also been shown to possess anticancer properties.[11] The PI3K/Akt/mTOR and MAPK signaling pathways are key targets for the anticancer activity of myricetin and its glycosides.[12]

CompoundCell LineIC50 ValueSource
MyricetinHeLa (Cervical Cancer)-[11]
MyricetinT47D (Breast Cancer)-[11]
MyricetinMCF-7 (Breast Cancer)54 µM[11]
Myricetin-3-O-galactosideK562 (Leukemia)220 µg/mL[9]
The Influence of Galloylation

A particularly interesting structural modification is the addition of a galloyl group to the sugar moiety of myricetin glycosides. This "galloylation" has been shown to dramatically enhance certain biological activities. A study on α-glucosidase inhibition, an important target for managing diabetes, found that myricetin-3-O-(2″-O-galloyl)-α-L-rhamnoside and myricetin-3-O-(4″-O-galloyl)-α-L-rhamnoside exhibited exceptionally potent inhibitory activity, with IC50 values of 1.32 µM and 1.77 µM, respectively.[[“]][14][15] This highlights the significant contribution of the galloyl group to the bioactivity of myricetin glycosides.

Experimental Protocols

To facilitate the replication and extension of the research cited in this guide, detailed methodologies for key experiments are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common and reliable method for determining the antioxidant capacity of natural compounds.

Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the color change is measured spectrophotometrically.

Protocol:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or ethanol).

  • Prepare a fresh solution of DPPH in the same solvent (typically around 0.1 mM).

  • In a 96-well microplate or test tubes, add a specific volume of the DPPH solution to varying concentrations of the test compound.

  • Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Measure the absorbance of the solution at the characteristic wavelength of DPPH (around 517 nm) using a spectrophotometer.

  • A control containing the solvent and DPPH solution is also measured.

  • The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined from a dose-response curve.

Carrageenan-Induced Paw Edema Assay

This in vivo assay is a standard model for evaluating the anti-inflammatory activity of compounds.

Principle: The injection of carrageenan, a phlogistic agent, into the paw of a rodent induces an acute inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.

Protocol:

  • Acclimatize rodents (typically rats or mice) to the experimental conditions.

  • Administer the test compound orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a known anti-inflammatory drug (e.g., indomethacin).

  • After a specific time (e.g., 30-60 minutes) to allow for drug absorption, inject a solution of carrageenan (typically 1% in saline) into the sub-plantar region of one of the hind paws.

  • Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection using a plethysmometer or calipers.

  • The percentage of inhibition of edema is calculated for each group relative to the control group.

MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer agents.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a defined period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add a solution of MTT to each well and incubate for a few hours (e.g., 2-4 hours) to allow for formazan crystal formation.

  • Remove the medium and dissolve the formazan crystals in a suitable solvent (e.g., DMSO or isopropanol).

  • Measure the absorbance of the solution at a wavelength of around 570 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells.

  • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from a dose-response curve.

Note: It is important to be aware that some flavonoids can interfere with the MTT assay by directly reducing MTT in a cell-free system. Therefore, appropriate controls are necessary to ensure the validity of the results.

Xanthine Oxidase Inhibitory Assay

This assay measures the ability of a compound to inhibit the enzyme xanthine oxidase, which is involved in the production of uric acid and reactive oxygen species.

Principle: Xanthine oxidase catalyzes the oxidation of xanthine to uric acid. The formation of uric acid can be monitored spectrophotometrically by measuring the increase in absorbance at 295 nm.

Protocol:

  • Prepare a reaction mixture containing phosphate buffer (pH 7.5), a solution of xanthine (substrate), and the test compound at various concentrations.

  • Initiate the reaction by adding a solution of xanthine oxidase.

  • Monitor the increase in absorbance at 295 nm over a specific period.

  • A control reaction without the inhibitor is also run.

  • The percentage of inhibition is calculated, and the IC50 value is determined.[7]

Nitric Oxide (NO) Scavenging Assay

This assay determines the ability of a compound to scavenge nitric oxide radicals.

Principle: Sodium nitroprusside in an aqueous solution at physiological pH spontaneously generates nitric oxide, which interacts with oxygen to produce nitrite ions. These nitrite ions can be quantified using the Griess reagent. Scavengers of nitric oxide compete with oxygen, leading to a reduced production of nitrite ions.

Protocol:

  • Prepare a solution of sodium nitroprusside in phosphate-buffered saline (pH 7.4).

  • Mix the sodium nitroprusside solution with various concentrations of the test compound.

  • Incubate the mixture at room temperature for a specific time (e.g., 150 minutes).

  • After incubation, add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) to the reaction mixture.

  • Measure the absorbance of the resulting chromophore at around 546 nm.

  • The percentage of NO scavenging activity is calculated by comparing the absorbance of the samples with that of the control.

Signaling Pathways and Logical Relationships

The biological activities of myricetin glycosides are often mediated through their interaction with key cellular signaling pathways. Understanding these pathways is essential for elucidating their mechanism of action.

Anticancer Signaling Pathway of Myricetin

Myricetin and its glycosides exert their anticancer effects by modulating signaling pathways that control cell proliferation, survival, and apoptosis. The PI3K/Akt/mTOR pathway is a critical regulator of cell growth and survival and is often dysregulated in cancer. Myricetin has been shown to inhibit this pathway, leading to decreased cancer cell proliferation and induction of apoptosis.[12] The MAPK pathway, which is also involved in cell growth and differentiation, is another target of myricetin.

anticancer_pathway Myricetin Myricetin Glycosides PI3K PI3K Myricetin->PI3K inhibits MAPK MAPK Myricetin->MAPK inhibits Apoptosis Apoptosis Myricetin->Apoptosis induces Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation mTOR->Proliferation promotes MAPK->Proliferation promotes

Caption: Anticancer signaling pathway of myricetin glycosides.

Anti-inflammatory Signaling Pathway of Myricetin

The anti-inflammatory effects of myricetin are mediated by the inhibition of pro-inflammatory enzymes and cytokines. The NF-κB signaling pathway is a key regulator of inflammation. Myricetin can inhibit the activation of NF-κB, thereby reducing the expression of inflammatory mediators like iNOS and COX-2.

anti_inflammatory_pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) NFkB NF-κB Inflammatory_Stimuli->NFkB activates Myricetin Myricetin Glycosides Myricetin->NFkB inhibits iNOS iNOS NFkB->iNOS upregulates COX2 COX-2 NFkB->COX2 upregulates NO Nitric Oxide (NO) iNOS->NO Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation NO->Inflammation Prostaglandins->Inflammation

Caption: Anti-inflammatory signaling pathway of myricetin glycosides.

Conclusion

The structure-activity relationship of myricetin glycosides is a complex yet promising field of study. The evidence presented in this guide demonstrates that glycosylation is not merely a passive modification but an active determinant of biological activity. The type of sugar, its linkage position, and the presence of additional moieties like galloyl groups can significantly enhance or alter the antioxidant, anti-inflammatory, and anticancer properties of the myricetin scaffold. For researchers and drug developers, a deeper understanding of these relationships will be instrumental in harnessing the full therapeutic potential of these natural compounds. Further comparative studies employing standardized assays are warranted to build a more comprehensive and predictive model of the structure-activity relationship of myricetin glycosides.

References

A Comparative Analysis of Myricetin 3-O-Glucoside from Diverse Plant Origins

Author: BenchChem Technical Support Team. Date: November 2025

Myricetin 3-O-glucoside, a vital flavonoid glycoside, is garnering significant attention within the scientific community for its potential therapeutic applications, including its antioxidant and anti-inflammatory properties. This guide offers a comparative analysis of this compound from various plant sources, presenting quantitative data on its yield, detailed experimental protocols for its isolation and quantification, and an exploration of its biological activities and associated signaling pathways. This objective comparison is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.

Quantitative Yield of this compound and Related Compounds from Various Plant Sources

The concentration of myricetin and its glycosides varies significantly among different plant species and even between different parts of the same plant. The following table summarizes the quantitative yield of this compound and related myricetin compounds from several documented plant sources. For a more direct comparison, yields have been standardized to milligrams per gram (mg/g) of the specified plant material where possible.

Plant SourcePlant PartCompoundYieldOriginal Reported YieldReference
Acacia mearnsiiLeavesThis compound1.8 mg/g crude extract1.8 mg/g crude extract[1]
Limonium sinenseDry Aerial PartsMyricetin 3-O-β-galactopyranoside0.063 mg/g63 mg/kg[2]
Myrica esculentaStem (Methanolic Extract)Myricetin3.139 mg/g0.3139 ± 0.003% w/w[3]
Moringa oleifera (Indian)Leaves (Acid Hydrolysis)Myricetin0.292 mg/g292 mg/kg[4]
Cistus creticusLeavesMyricetin glycosidesVariable (mg/g dry wt)Not specified in abstract[5]
Blackcurrant (Ribes nigrum)FruitThis compound0.0271 mg/g2.71 mg/100 g FW[6]
Tea (Camellia sinensis)White and Green Tea LeavesMyricetin triglycoside0.035 - 0.255 mg/g35-255 mg/kg[7]

Note: The table includes data for myricetin aglycone and other myricetin glycosides as direct comparative data for this compound is limited. The extraction method and solvent used can significantly influence the yield.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols for the extraction, isolation, and quantification of myricetin and its glycosides from plant materials.

Protocol 1: Ultrasound-Assisted Extraction and Purification of this compound from Acacia mearnsii Leaves[1]
  • Extraction:

    • Air-dried and ground leaves are mixed with 80% aqueous methanol.

    • The mixture undergoes ultrasound-assisted extraction at 60 °C for 75 minutes.

    • The resulting solution is filtered and concentrated to obtain a crude extract.

  • Solvent Partitioning:

    • The crude methanolic extract is sequentially fractionated using petroleum ether, dichloromethane, and ethyl acetate to remove pigments and other impurities.

  • Macroporous Adsorbent Resin Column Chromatography:

    • The ethyl acetate fraction is subjected to column chromatography on an AB-8 macroporous adsorbent resin.

    • Elution is performed with a gradient of ethanol in water.

  • Sephadex LH-20 Column Chromatography:

    • Fractions rich in flavonoids are further purified using a Sephadex LH-20 column.

  • Preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):

    • Final purification of this compound is achieved using preparative RP-HPLC.

    • The purity of the isolated compound is confirmed by analytical HPLC, mass spectrometry, and NMR.

Protocol 2: HPTLC Quantification of Myricetin in Myrica esculenta[3]
  • Extraction:

    • Different parts of the plant (root, leaf, bark, stem) are extracted with various solvents (ethanol, methanol, petroleum ether, chloroform, and water) at 60-65°C for 5 hours.

    • The extracts are filtered and dried using a rotary vacuum evaporator.

  • HPTLC Analysis:

    • Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates.

    • Mobile Phase: A suitable solvent system is used for development (e.g., toluene: ethyl acetate: formic acid).

    • Sample Application: Standard myricetin and plant extracts are applied to the plate.

    • Detection: Densitometric scanning is performed at 366 nm.

    • Quantification: The amount of myricetin in the plant extracts is calculated by comparing the peak area with that of the standard.

Protocol 3: HPLC Quantification of Myricetin in Moringa oleifera Leaves[4]
  • Extraction and Hydrolysis:

    • Dried leaf powder is refluxed with 0.10 M hydrochloric acid for 24 hours to hydrolyze the glycosides to their aglycone form (myricetin).

  • HPLC Analysis:

    • Column: Reverse-phase C18 column.

    • Mobile Phase: A gradient of acetonitrile and water.

    • Detection: UV detection at 370 nm.

    • Quantification: The concentration of myricetin is determined by comparing the peak area with that of a standard myricetin solution.

Comparative Biological Activities

This compound and its derivatives exhibit a range of biological activities, with antioxidant and anti-inflammatory effects being the most prominent.

Antioxidant Activity

The antioxidant capacity of myricetin glycosides is well-documented. For instance, myricetin-3-O-galactoside and myricetin-3-O-rhamnoside isolated from Myrtus communis demonstrated potent radical scavenging activity, with IC50 values of 160 µg/ml and 220 µg/ml in a lipid peroxidation assay, respectively[8]. Myricetin-3-O-rhamnoside was a particularly potent radical scavenger with an IC50 value of 1.4 µg/ml[8]. Extracts of Myrcia fallax, containing myricetin derivatives, showed significant DPPH scavenging activity with an EC50 of 8.61 ± 0.22 µg·mL−1[9].

The following table summarizes the antioxidant activity of myricetin and its glycosides from different studies.

CompoundAssayIC50 / EC50 ValueSourceReference
Myricetin-3-O-galactosideLipid Peroxidation160 µg/mlMyrtus communis[8]
Myricetin-3-O-rhamnosideLipid Peroxidation220 µg/mlMyrtus communis[8]
Myricetin-3-O-rhamnosideRadical Scavenging1.4 µg/mlMyrtus communis[8]
Myrcia fallax extractDPPH8.61 ± 0.22 µg·mL−1Myrcia fallax[9]
Myricetin-3-O-galactosideDPPH--[10]
MyricetinDPPH--[10]

Note: A direct comparison is challenging due to the use of different assays and reporting metrics.

Anti-inflammatory Activity

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound and a general workflow for its extraction and analysis.

experimental_workflow plant_material Plant Material (e.g., Leaves) extraction Extraction (e.g., Ultrasound-assisted) plant_material->extraction crude_extract Crude Extract extraction->crude_extract partitioning Solvent Partitioning crude_extract->partitioning fraction Flavonoid-rich Fraction partitioning->fraction column_chrom Column Chromatography (Macroporous Resin, Sephadex) fraction->column_chrom purified_fraction Purified Fraction column_chrom->purified_fraction prep_hplc Preparative RP-HPLC purified_fraction->prep_hplc m3g This compound (>95% purity) prep_hplc->m3g analysis Analysis (HPLC, MS, NMR) m3g->analysis

General workflow for extraction and purification.

anti_inflammatory_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus inflammatory_stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) receptor Receptor inflammatory_stimuli->receptor ikk IKK receptor->ikk mapk_pathway MAPK Pathway (JNK, ERK, p38) receptor->mapk_pathway ikb IκBα ikk->ikb phosphorylates nf_kb NF-κB (p65) ikb->nf_kb releases nf_kb_n NF-κB (p65) nf_kb->nf_kb_n translocates m3g This compound m3g->ikk inhibits m3g->mapk_pathway inhibits gene_transcription Gene Transcription nf_kb_n->gene_transcription activates pro_inflammatory_cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) gene_transcription->pro_inflammatory_cytokines

Anti-inflammatory signaling pathway of this compound.

Conclusion

This comparative guide consolidates current research on this compound from various plant sources. While the quantitative yield of this specific compound can vary, several plants, including Acacia mearnsii, have been identified as promising sources. The provided experimental protocols offer a foundation for researchers to isolate and quantify this valuable flavonoid. The demonstrated antioxidant and anti-inflammatory activities, mediated through the NF-κB and MAPK signaling pathways, underscore the therapeutic potential of this compound. Further research focusing on direct comparative studies of the biological potency of this compound from different natural origins would be invaluable for advancing its application in the pharmaceutical and nutraceutical industries.

References

A Comparative Guide to the Therapeutic Targets of Myricetin 3-O-Glucoside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of the therapeutic targets of Myricetin 3-O-Glucoside, presenting a comparative analysis with alternative compounds. The information is supported by experimental data to aid in research and development initiatives.

Introduction

This compound is a naturally occurring flavonoid glycoside found in various plants. It is the 3-O-glucoside of myricetin, a well-studied flavonol known for its antioxidant, anti-inflammatory, and anti-cancer properties. The addition of a glucose moiety can significantly alter the bioavailability and activity of myricetin, making the specific investigation of this compound's therapeutic targets crucial. This guide focuses on its validated targets in carbohydrate metabolism and inflammation, providing comparative data and detailed experimental protocols.

Validated Therapeutic Targets

The primary validated therapeutic targets for this compound and its aglycone, myricetin, include enzymes involved in carbohydrate digestion and key proteins in inflammatory signaling pathways.

Carbohydrate Digestion: α-Glucosidase

This compound has been identified as a potent inhibitor of α-glucosidase, an enzyme responsible for breaking down complex carbohydrates into absorbable monosaccharides. Inhibition of this enzyme can help manage postprandial hyperglycemia, a key factor in type 2 diabetes.

Comparative Data: α-Glucosidase Inhibition

CompoundIC50 (µM)Source Organism of α-Glucosidase
This compound Potent Inhibition (Specific IC50 not widely reported)-
Myricetin (aglycone)2.09Saccharomyces cerevisiae
Quercetin-3-O-glucosideLess potent than aglycones-
Acarbose (Standard Drug)238.33 µg/mL (equivalent to 369.15 µM)Saccharomyces cerevisiae
Quercetin (aglycone)Weaker than MyricetinSaccharomyces cerevisiae
Kaempferol (aglycone)Weaker than MyricetinSaccharomyces cerevisiae

Experimental Protocol: α-Glucosidase Inhibition Assay

This protocol is adapted from standard in vitro α-glucosidase inhibition assays.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae (e.g., Sigma-Aldrich)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • This compound and other test compounds

  • Acarbose (positive control)

  • Phosphate buffer (100 mM, pH 6.8)

  • Sodium carbonate (Na₂CO₃) solution (0.1 M)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a solution of α-glucosidase (1 U/mL) in phosphate buffer.

  • Prepare various concentrations of this compound, other test compounds, and acarbose in the appropriate solvent (e.g., DMSO, ensuring the final concentration in the assay does not exceed 1%).

  • In a 96-well plate, add 50 µL of the test compound solutions to their respective wells.

  • Add 100 µL of the α-glucosidase solution to each well and incubate at 37°C for 10 minutes.

  • Initiate the reaction by adding 50 µL of pNPG solution (3 mM) to each well.

  • Incubate the plate at 37°C for 20 minutes.

  • Stop the reaction by adding 50 µL of 0.1 M Na₂CO₃ solution.

  • Measure the absorbance at 405 nm using a microplate reader.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 where Abs_control is the absorbance of the enzyme reaction without an inhibitor and Abs_sample is the absorbance with the test compound.

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the inhibitor.

Experimental Workflow for α-Glucosidase Inhibition Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_enzyme Prepare α-glucosidase solution add_enzyme Add α-glucosidase and incubate prep_enzyme->add_enzyme prep_compounds Prepare test compound dilutions add_compounds Add compounds to 96-well plate prep_compounds->add_compounds prep_control Prepare acarbose dilutions prep_control->add_compounds add_compounds->add_enzyme add_substrate Add pNPG to start reaction add_enzyme->add_substrate incubate_reaction Incubate at 37°C add_substrate->incubate_reaction stop_reaction Stop reaction with Na₂CO₃ incubate_reaction->stop_reaction read_absorbance Read absorbance at 405 nm stop_reaction->read_absorbance calculate_inhibition Calculate % inhibition read_absorbance->calculate_inhibition determine_ic50 Determine IC50 values calculate_inhibition->determine_ic50

Caption: Workflow for determining the α-glucosidase inhibitory activity of test compounds.

Inflammatory Pathways

While direct quantitative data for this compound on inflammatory targets is limited, extensive research on its aglycone, myricetin, and similar glycosides provides strong evidence for its potential to modulate key inflammatory pathways.

a) Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX)

Myricetin has been shown to inhibit COX-2 expression, a key enzyme in the production of pro-inflammatory prostaglandins.[1] Furthermore, a structurally similar compound, myricetin-3-O-glucuronide, has demonstrated inhibitory activity against COX-1, COX-2, and 5-LOX, an enzyme involved in the synthesis of leukotrienes.[2]

Comparative Data: COX and 5-LOX Inhibition

CompoundTargetIC50 (µM)
Myricetin-3-O-glucuronide COX-110
Myricetin-3-O-glucuronide COX-28
Myricetin-3-O-glucuronide 5-LOX0.1 - 2.2
Indomethacin (NSAID)COX-19.2 mM
Indomethacin (NSAID)COX-22.4
Ibuprofen (NSAID)COX-1 & COX-2Varies
Zileuton (5-LOX Inhibitor)5-LOXVaries

b) NF-κB and PI3K/Akt Signaling Pathways

Myricetin has been demonstrated to suppress the activation of the NF-κB pathway, a critical regulator of inflammatory gene expression, by inhibiting the degradation of IκBα and the nuclear translocation of the p65 subunit.[3] Additionally, myricetin inhibits the PI3K/Akt signaling pathway, which is involved in cell survival and proliferation and can be activated in inflammatory conditions.[4] It is highly probable that this compound shares these activities.

Experimental Protocol: Validation of PI3K/Akt Pathway Inhibition by Western Blot

This protocol outlines the general steps to assess the effect of this compound on the PI3K/Akt pathway in a macrophage cell line like RAW 264.7.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS)

  • This compound

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-Akt (Ser473), anti-Akt, anti-β-actin

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment:

    • Culture RAW 264.7 cells in DMEM with 10% FBS.

    • Seed cells in 6-well plates and allow them to adhere.

    • Pre-treat cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 30 minutes) to induce inflammation and activate the PI3K/Akt pathway.

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse the cells with RIPA buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine protein concentration using a BCA assay.

  • Western Blotting:

    • Denature protein samples by boiling with Laemmli buffer.

    • Separate proteins by SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (e.g., anti-phospho-Akt, anti-Akt, and anti-β-actin as a loading control) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis:

    • Quantify band intensities using densitometry software.

    • Normalize the levels of phospho-Akt to total Akt to determine the effect of this compound on Akt phosphorylation.

Signaling Pathway: Myricetin's Putative Anti-inflammatory Mechanism

G LPS LPS TLR4 TLR4 LPS->TLR4 PI3K PI3K TLR4->PI3K Myricetin Myricetin 3-O-Glucoside Myricetin->PI3K IKK IKK Myricetin->IKK Akt Akt PI3K->Akt P Akt->IKK P IkB IκB IKK->IkB P NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus Inflammatory_Genes Inflammatory Genes (COX-2, iNOS, TNF-α, IL-6) Nucleus->Inflammatory_Genes transcription

Caption: Putative mechanism of this compound in inhibiting the NF-κB pathway via PI3K/Akt.

Conclusion

This compound is a promising natural compound with validated therapeutic potential, particularly in the management of hyperglycemia through the inhibition of α-glucosidase. Furthermore, based on the strong evidence from its aglycone, myricetin, and structurally related glycosides, this compound is likely a potent anti-inflammatory agent that targets key signaling pathways, including COX, 5-LOX, NF-κB, and PI3K/Akt. Further research is warranted to establish direct quantitative inhibitory data for this compound on these inflammatory targets to fully elucidate its therapeutic potential. The experimental protocols provided in this guide offer a framework for researchers to conduct these crucial validation studies.

References

Head-to-head comparison of different extraction methods for Myricetin 3-O-Glucoside

Author: BenchChem Technical Support Team. Date: November 2025

A Head-to-Head Comparison of Extraction Methods for Myricetin 3-O-Glucoside

This compound, a vital flavonoid glycoside, is recognized for its potential anti-inflammatory, antimicrobial, and anti-Leishmanial properties.[1] The efficient extraction of this compound from plant matrices is a critical step for research and drug development. This guide provides a head-to-head comparison of various extraction techniques, offering quantitative data, detailed experimental protocols, and workflow visualizations to aid researchers in selecting the optimal method for their specific needs.

The primary methods for extracting flavonoids like this compound can be broadly categorized into conventional and modern techniques. Conventional methods include maceration and Soxhlet extraction, while modern techniques encompass Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE), which are generally faster and more environmentally friendly.[2]

Quantitative Comparison of Extraction Methods

The selection of an appropriate extraction method significantly impacts the yield and purity of the extracted this compound. The following table summarizes quantitative data from various studies to provide a clear comparison of the performance of different extraction techniques.

Extraction MethodPlant SourceSolventKey ParametersYield/ConcentrationPurityReference
Cold Maceration Madhuca longifolia leavesEthanol:Water (50:50)24 hours19.4% (extractive yield), 2.524 ng (myricetin concentration)Not specified[3]
Hot Maceration Madhuca longifolia leavesWater2 hours maceration, 24 hours standingNot specified (extractive yield), 2.267 ng (myricetin concentration)Not specified[3]
Soxhlet-Assisted Extraction (SAE) Madhuca longifolia leavesEthanolNot specified10.4% (extractive yield), 2.036 ng (myricetin concentration)Not specified[3]
Ultrasound-Assisted Extraction (UAE) Hovenia acerba seed60% Ethanol180W power, 40°C, 20 mL/g liquid-to-solid ratio0.53 mg/g (myricetin)Not specified[4]
Ultrasound-Assisted DES Extraction Myricetin leavesCholine chloride–oxalic acid (19% water)72°C, 45 min, 37:1 liquid-to-solid ratio22.47 mg/g (myricetin)Not specified[5]
Microwave-Assisted Extraction (MAE) Hovenia dulcis seeds70% Methanol60°C, 30 min, 20:1 solvent-to-material ratioNot specifiedNot specified[6]
Acid-Ethanol Extraction Myrica rubra barkDilute Sulphuric Acid (pH 4), 80% Ethanol70°C for 1 hour, then 2 hours extraction~15% (yield)~85%[7]
Solvent Partition & Chromatography Acacia mearnsii leaves80% Methanol (initial), then partitioningUltrasound-assisted (60°C, 75 min), followed by column chromatography1.8 mg/g of crude extract (Myricetin-3-O-glucoside)>95%[8]

Experimental Protocols and Workflows

Detailed methodologies are crucial for the reproducibility of scientific experiments. This section outlines the protocols for key extraction methods and provides visual workflows generated using the DOT language.

Maceration (Cold)

Maceration is a simple and widely used technique that involves soaking the plant material in a solvent for a specified period.

Experimental Protocol:

  • Grind dried plant leaves into a coarse powder.

  • Weigh 250g of the powdered leaves and place them in a 1000ml beaker.

  • Add 800ml of the chosen solvent (e.g., an ethanol:water mixture) to the beaker.

  • Stir the mixture and cover the beaker with aluminum foil to prevent solvent evaporation.

  • Allow the beaker to stand for 3 days with occasional stirring.

  • After the maceration period, filter the mixture using suction filtration.

  • Collect the solvent and evaporate it using a rotary evaporator to obtain the crude extract.[9]

Workflow for Cold Maceration:

G Workflow for Cold Maceration A Grind Plant Material B Soak in Solvent in a Closed Vessel A->B C Stand for 3-7 Days with Occasional Shaking B->C D Strain the Liquid C->D E Press the Solid Residue (Marc) D->E F Combine Liquid Extracts D->F E->F G Evaporate Solvent F->G H Obtain Crude Extract G->H

Workflow for Cold Maceration
Ultrasound-Assisted Extraction (UAE)

UAE utilizes acoustic cavitation to disrupt plant cell walls, enhancing the release of bioactive compounds. This method generally requires shorter extraction times compared to conventional techniques.

Experimental Protocol:

  • Disperse a known amount of powdered plant material (e.g., 0.333–1 g) in an ethanol solution of a specific concentration and volume.

  • Place the mixture in an ultrasonic bath operating at a set frequency (e.g., 45 kHz), power (e.g., 180 W), and temperature (e.g., 40°C).

  • Perform the ultrasonic extraction for a defined period (e.g., 30 minutes).

  • After extraction, allow the mixture to cool to room temperature.

  • Centrifuge the extract at 5000 rpm for 8 minutes.

  • Collect the supernatant and filter it through a 0.22 μm membrane for analysis.[4]

Workflow for Ultrasound-Assisted Extraction (UAE):

G Workflow for Ultrasound-Assisted Extraction (UAE) A Mix Plant Powder with Solvent B Place in Ultrasonic Bath A->B C Apply Ultrasound (Set Frequency, Power, Temp, Time) B->C D Cool the Mixture C->D E Centrifuge the Extract D->E F Collect and Filter Supernatant E->F G Analyze Extract (e.g., HPLC) F->G

Workflow for Ultrasound-Assisted Extraction (UAE)
Microwave-Assisted Extraction (MAE)

MAE uses microwave energy to heat the solvent and sample, which accelerates the extraction of target compounds.

Experimental Protocol:

  • Mix a dried sample (e.g., 0.5 g) with a specified volume of solvent (e.g., 15 mL of an ionic liquid solution) in a flask.

  • Irradiate the suspension with microwaves at a set power (e.g., 120 W) for a defined time (e.g., 15 minutes).

  • Ensure the solid-to-liquid ratio is optimized (e.g., 1:30 g/mL).

  • After irradiation, rapidly cool the extract in a cold bath to room temperature.

  • Filter the cooled extract through a 0.45-μm microporous membrane for subsequent analysis.[10]

Workflow for Microwave-Assisted Extraction (MAE):

G Workflow for Microwave-Assisted Extraction (MAE) A Mix Plant Powder with Solvent in a Flask B Irradiate with Microwaves (Set Power and Time) A->B C Cool Extract Rapidly B->C D Filter the Extract C->D E Analyze Extract (e.g., HPLC) D->E

Workflow for Microwave-Assisted Extraction (MAE)
Supercritical Fluid Extraction (SFE)

SFE employs a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent.[11] By manipulating temperature and pressure, the solvating power of the fluid can be tuned for selective extraction.

Experimental Protocol:

  • Load the ground plant material into the extraction vessel of an SFE system.

  • Pressurize and heat carbon dioxide to its supercritical state (e.g., 300 bar, 65°C).[12]

  • Introduce the supercritical CO₂, along with any co-solvents (e.g., ethanol), into the extraction vessel at a specific flow rate.[12][13]

  • Allow the supercritical fluid to pass through the plant material, dissolving the target compounds.

  • Depressurize the fluid in a separation vessel, causing the CO₂ to return to a gaseous state and the extracted compounds to precipitate.

  • Collect the precipitated extract for further analysis.

Workflow for Supercritical Fluid Extraction (SFE):

G Workflow for Supercritical Fluid Extraction (SFE) A Load Plant Material into Extractor C Introduce Supercritical CO2 (+ Co-solvent) A->C B Pressurize and Heat CO2 to Supercritical State B->C D Dynamic Extraction C->D E Depressurize in Separator D->E F Precipitate and Collect Extract E->F G Recycle Gaseous CO2 E->G G->B

Workflow for Supercritical Fluid Extraction (SFE)

Conclusion

The choice of extraction method for this compound depends on the specific research goals, available equipment, and desired scale of operation. Conventional methods like maceration are simple and require minimal specialized equipment but are often time-consuming and may yield less pure extracts. Modern techniques such as UAE, MAE, and SFE offer significant advantages in terms of efficiency, reduced extraction time, and lower solvent consumption.[2] For instance, ultrasound-assisted extraction with deep eutectic solvents has shown a remarkably high yield for myricetin.[5] For high purity, a multi-step approach involving initial extraction followed by chromatographic purification is often necessary.[8] This guide provides the foundational data and protocols to assist researchers in making an informed decision for the effective extraction of this compound.

References

Cross-Validation of Analytical Methods for Myricetin 3-O-Glucoside: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of various analytical methods for the quantification of Myricetin 3-O-Glucoside and its aglycone, myricetin. The selection of an appropriate analytical technique is critical for ensuring the accuracy, precision, and reliability of experimental data in research, quality control, and pharmacokinetic studies. This document outlines the performance of High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) methods, supported by experimental data from various studies.

Comparative Analysis of Analytical Methods

The choice of an analytical method is often a trade-off between sensitivity, speed, and operational cost. The following tables summarize the key performance parameters of HPLC, HPTLC, and UPLC-MS/MS for the analysis of myricetin and related flavonoids, providing a basis for selecting the most suitable method for a specific application.

Table 1: Comparison of Chromatographic Methods for Myricetin Quantification

ParameterHPLCHPTLCUPLC-MS/MS
Principle Separation based on polarity using a stationary and mobile phase.Planar chromatography where separation occurs on a thin layer of adsorbent material.Separation based on polarity, with detection and quantification by mass spectrometry.
Sensitivity ModerateLowerHigh
Selectivity GoodModerateExcellent
Analysis Time LongerShorter (for multiple samples)Shortest
Cost ModerateLowerHigh
Typical Use Case Routine quality control, quantification in plant extracts.Rapid screening and quantification of multiple samples.Bioanalysis (e.g., plasma samples), trace level quantification.

Table 2: Validation Parameters for Myricetin Quantification by Various Methods

MethodLinearity RangeR² ValueLODLOQAccuracy (% Recovery)Precision (%RSD)Reference
HPLC 1 - 20 µg/mL0.9995 - 0.9998---< 2%[1]
HPTLC 50 - 300 ng/spot> 0.99----[2]
UPLC-MS/MS (Myricetin) 2 - 4000 ng/mL> 0.99-2 ng/mL95.75 - 109.80%< 13.49%[3]
LC-MS/MS (Myricetin) -0.991 - 0.9980.03 - 0.04 µg/mL0.11 - 0.13 µg/mL> 87%< 10%[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are the experimental protocols for the key techniques discussed.

High-Performance Liquid Chromatography (HPLC)

Objective: To separate, identify, and quantify myricetin in herbal drugs.[5]

Instrumentation:

  • HPLC system with a UV-diode array detector.[5]

  • Reversed-phase C18 column.[5]

Chromatographic Conditions:

  • Mobile Phase: A gradient of 5% acetic acid and acetonitrile.[5]

  • Column Temperature: 30°C.[5]

  • Detection Wavelength: 367 nm.[5]

Sample Preparation:

  • Hydrolysis of glycosides in the plant material to yield the aglycone (myricetin).[5]

  • Extraction of the total aglycones with ethyl acetate.[5]

  • The dried extract is redissolved in a suitable solvent for injection.

High-Performance Thin-Layer Chromatography (HPTLC)

Objective: To quantify myricetin in different plant extracts.[2]

Instrumentation:

  • HPTLC system with a densitometric scanner.[2]

  • Pre-coated silica gel F254 plates.[2]

Chromatographic Conditions:

  • Mobile Phase: Toluene: Ethyl Acetate: Formic acid: Methanol (3:3:0.6:0.4, v/v/v/v).[2]

  • Detection Wavelength: 366 nm for densitometric scanning.[2]

Sample Preparation:

  • Plant material is extracted with an appropriate solvent (e.g., ethanol, methanol).[2]

  • The extract is filtered and dried using a rotary vacuum evaporator.[2]

  • The dried extract is redissolved in a known volume of solvent before application to the HPTLC plate.[2]

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

Objective: To identify and quantify myricetin in rat plasma.[3]

Instrumentation:

  • UPLC-MS/MS system.[3]

  • Acquity UPLC BEH C18 column (2.1×50 mm, 1.7 μm).[3]

Chromatographic and Mass Spectrometric Conditions:

  • Mobile Phase: Gradient elution with acetonitrile and an aqueous phase (e.g., 0.1% formic acid).[6]

  • Ionization Mode: Negative electrospray ionization (ESI-).[3]

  • Detection: Multiple Reaction Monitoring (MRM) mode.[6]

Sample Preparation:

  • Plasma samples are subjected to hydrolysis using β-glucuronidase and sulfatase to release myricetin from its conjugated forms.[3]

  • Liquid-liquid extraction is performed with ethyl acetate.[3]

  • The organic layer is evaporated to dryness and the residue is reconstituted in the mobile phase for injection.[3]

Visualization of Method Validation Workflow

The following diagram illustrates a generalized workflow for the cross-validation of analytical methods, a critical process for ensuring the reliability and interchangeability of different analytical techniques.

CrossValidationWorkflow cluster_0 Method Selection & Development cluster_1 Individual Method Validation cluster_2 Cross-Validation cluster_3 Outcome A Define Analyte (this compound) B Select Candidate Methods (HPLC, HPTLC, UPLC-MS/MS) A->B C Develop & Optimize Individual Methods B->C D Linearity & Range C->D E Accuracy & Precision C->E F Selectivity & Specificity C->F G LOD & LOQ C->G H Robustness C->H I Analyze Identical Samples with Each Validated Method D->I E->I F->I G->I H->I J Statistical Comparison of Results (e.g., t-test, ANOVA) I->J K Determine Method Comparability J->K L Establish Acceptance Criteria for Method Interchangeability K->L

Workflow for Cross-Validation of Analytical Methods.

References

Efficacy of Myricetin 3-O-Glucoside compared to standard anti-inflammatory drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory efficacy of Myricetin 3-O-Glucoside and its derivatives with standard anti-inflammatory drugs. The content is supported by experimental data from in vivo and in vitro studies, detailing the methodologies and underlying signaling pathways.

Executive Summary

Myricetin and its glycosides, including this compound, demonstrate potent anti-inflammatory properties. Experimental evidence suggests that these natural flavonoids can be significantly more potent than conventional non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin in certain models of inflammation. Their mechanism of action involves the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes and the modulation of critical signaling pathways, including NF-κB and MAPK.

In Vivo Anti-Inflammatory Activity

A key model for assessing acute inflammation is the carrageenan-induced paw edema model in rodents. In this assay, an inflammatory agent (carrageenan) is injected into the paw, causing measurable swelling. The reduction in this swelling is a direct indicator of a compound's anti-inflammatory effect.

A study comparing Myricetin-3-O-β-D-glucuronide (MGL), a closely related compound to this compound, with the standard NSAID indomethacin in a rat model of carrageenan-induced paw edema revealed a striking difference in potency. MGL exhibited a median effective dose (ED50) of 15 µg/kg, whereas indomethacin required a much higher dose of 10 mg/kg to achieve the same effect[1]. This indicates that, in this model, the myricetin derivative is several hundred times more potent than indomethacin.

Table 1: Comparison of in vivo anti-inflammatory activity in Carrageenan-Induced Rat Paw Edema

CompoundAnimal ModelRoute of AdministrationED50Reference
Myricetin-3-O-β-D-glucuronide (MGL)RatOral (p.o.)15 µg/kg[1]
IndomethacinRatOral (p.o.)10 mg/kg[1]

In Vitro Anti-Inflammatory Activity: Enzyme Inhibition

The anti-inflammatory action of many standard drugs is mediated by the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins. There are two main isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is induced during inflammation, making it a key target for anti-inflammatory drugs.

The inhibitory potential of Myricetin-3-O-β-D-glucuronide (MGL) and indomethacin on COX-1 and COX-2 has been evaluated in vitro. The half-maximal inhibitory concentration (IC50) is a measure of the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function.

Table 2: Comparison of in vitro COX-1 and COX-2 Inhibition

CompoundEnzymeIC50Reference
Myricetin-3-O-β-D-glucuronide (MGL)COX-110 µM[1]
COX-28 µM[1]
IndomethacinCOX-19.2 mM[1]
COX-22.4 µM[1]

These results indicate that while indomethacin is a more potent inhibitor of COX-2, MGL exhibits a more balanced inhibition of both COX-1 and COX-2 at micromolar concentrations[1]. Myricetin itself has also been shown to inhibit COX-2 expression induced by inflammatory stimuli[2][3][4].

Mechanistic Insights: Modulation of Signaling Pathways

The anti-inflammatory effects of this compound and its parent compound, myricetin, are not solely dependent on COX inhibition. These flavonoids modulate key intracellular signaling pathways that regulate the expression of a wide array of inflammatory genes.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In response to inflammatory stimuli like lipopolysaccharide (LPS), the inhibitor of NF-κB (IκBα) is degraded, allowing the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and IL-1β, as well as the enzyme iNOS which produces nitric oxide.

Myricetin has been shown to suppress the activation of the NF-κB pathway by preventing the degradation of IκBα and inhibiting the nuclear translocation of the p65 subunit[5]. This leads to a downstream reduction in the production of various pro-inflammatory mediators.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which includes cascades involving ERK, JNK, and p38, is another critical regulator of the inflammatory response. Activation of these kinases leads to the expression of inflammatory genes. Myricetin has been demonstrated to inhibit the phosphorylation, and thus the activation, of key proteins in the MAPK pathway in response to inflammatory stimuli[3].

The diagram below illustrates the points of intervention for this compound in these inflammatory signaling cascades.

G cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_pathways Intracellular Signaling Pathways cluster_response Inflammatory Response cluster_intervention Point of Intervention Stimulus Stimulus MAPK MAPK Stimulus->MAPK Activates NF_kB NF_kB Stimulus->NF_kB Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) MAPK->Cytokines COX2 COX-2 Prostaglandins MAPK->COX2 NF_kB->Cytokines NF_kB->COX2 iNOS iNOS Nitric Oxide NF_kB->iNOS Myricetin_Glucoside This compound Myricetin_Glucoside->MAPK Inhibits Myricetin_Glucoside->NF_kB Inhibits NSAIDs Standard NSAIDs (e.g., Indomethacin) NSAIDs->COX2 Inhibits

Caption: Inflammatory signaling pathways and points of intervention.

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

This protocol is a standard in vivo method for evaluating the anti-inflammatory activity of compounds.

  • Animals: Male Wistar rats (150-200g) are typically used.

  • Acclimatization: Animals are acclimatized to laboratory conditions for at least one week before the experiment.

  • Grouping: Animals are randomly divided into groups: a control group, a standard drug group (e.g., indomethacin), and one or more test compound groups (this compound at various doses).

  • Compound Administration: The test compound or standard drug is administered orally (p.o.) or intraperitoneally (i.p.) at a specified time (e.g., 60 minutes) before the induction of inflammation. The control group receives the vehicle.

  • Induction of Edema: A sub-plantar injection of 0.1 mL of a 1% carrageenan suspension in saline is administered into the right hind paw of each rat.

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Calculation of Edema and Inhibition: The increase in paw volume is calculated as the difference between the paw volume at each time point and the baseline paw volume. The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Control Paw Edema - Treated Paw Edema) / Control Paw Edema] x 100

G Animal_Acclimatization Animal Acclimatization (Wistar Rats) Grouping Random Grouping (Control, Standard, Test) Animal_Acclimatization->Grouping Compound_Admin Compound Administration (Oral/IP) Grouping->Compound_Admin Carrageenan_Injection Carrageenan Injection (Sub-plantar) Compound_Admin->Carrageenan_Injection Paw_Measurement Paw Volume Measurement (Plethysmometer) Carrageenan_Injection->Paw_Measurement Data_Analysis Data Analysis (% Inhibition) Paw_Measurement->Data_Analysis

Caption: Workflow for Carrageenan-Induced Paw Edema Assay.

Measurement of Inflammatory Cytokines by ELISA

Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used method for quantifying protein levels, such as cytokines, in biological samples.

  • Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are cultured in appropriate media.

  • Stimulation: Cells are pre-treated with various concentrations of this compound or a standard drug for a specific duration (e.g., 1 hour) before being stimulated with an inflammatory agent like LPS (1 µg/mL) for a set period (e.g., 24 hours).

  • Sample Collection: The cell culture supernatant is collected and centrifuged to remove any cellular debris.

  • ELISA Procedure:

    • A 96-well plate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α).

    • The plate is washed, and non-specific binding sites are blocked.

    • The collected cell culture supernatants and a series of known standards are added to the wells and incubated.

    • After washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) is added.

    • The plate is washed again, and a substrate for the enzyme is added, leading to a color change.

    • The reaction is stopped, and the absorbance is read using a microplate reader.

  • Quantification: The concentration of the cytokine in the samples is determined by comparing their absorbance values to the standard curve.

Western Blot Analysis for Signaling Proteins

Western blotting is used to detect specific proteins in a sample and to assess their expression and activation state (e.g., phosphorylation).

  • Cell Lysis: After treatment and stimulation as described for the ELISA protocol, the cells are washed and lysed to extract total protein.

  • Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking and Antibody Incubation: The membrane is blocked to prevent non-specific antibody binding. It is then incubated with a primary antibody specific for the target protein (e.g., anti-phospho-p65 or anti-p65).

  • Secondary Antibody and Detection: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). A chemiluminescent substrate is added, and the light emitted is captured on X-ray film or with a digital imager.

  • Analysis: The intensity of the bands corresponding to the target protein is quantified and normalized to a loading control (e.g., β-actin or GAPDH) to compare protein levels between different conditions.

Conclusion

The available evidence strongly suggests that this compound and its related compounds are highly effective anti-inflammatory agents. In vivo studies demonstrate a significantly greater potency compared to the standard NSAID indomethacin. The mechanism of action is multifaceted, involving not only the inhibition of COX enzymes but also the modulation of the critical NF-κB and MAPK inflammatory signaling pathways. These findings position this compound as a promising candidate for the development of novel anti-inflammatory therapies. Further research, including direct comparative studies and clinical trials, is warranted to fully elucidate its therapeutic potential.

References

Safety Operating Guide

Proper Disposal of Myricetin 3-O-Glucoside: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. This guide provides detailed procedures for the proper disposal of Myricetin 3-O-Glucoside, ensuring the safety of laboratory personnel and adherence to environmental regulations.

Hazard Profile and Precautionary Measures

This compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation).[1] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound.

Disposal Procedures

The primary precautionary statement regarding the disposal of this compound is P501, which mandates disposal in accordance with local, regional, national, and international regulations.[1] It is imperative to consult your institution's Environmental Health and Safety (EHS) office for specific guidelines.

General Disposal Steps:

  • Segregation: Chemical wastes should be segregated based on their compatibility.[2][3][4] Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Waste Container: Use a designated, leak-proof, and clearly labeled hazardous waste container.[3][4] The container must be compatible with the chemical. The original product container can often be used for this purpose.[3]

  • Labeling: The waste container must be accurately labeled with its contents, including the full chemical name ("this compound") and any associated hazards. Your institution may have specific labeling requirements.

  • Collection: Arrange for the collection of the hazardous waste through your institution's designated hazardous waste collection program.[5] Do not dispose of this compound in the regular trash or pour it down the drain.[3][5]

  • Empty Containers: Empty containers that previously held this compound should be thoroughly rinsed with a suitable solvent (e.g., water or ethanol) before disposal.[2] The rinsate should be collected and disposed of as hazardous waste. Once cleaned, the container can be disposed of as regular laboratory glass or plastic waste, in accordance with your facility's procedures.

Decontamination and Spill Management

In the event of a spill, it should be treated as a hazardous waste incident. The spilled material and any cleanup materials (e.g., absorbent pads) must be collected and disposed of as hazardous waste.[5]

Decision Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start This compound Waste Generated consult_ehs Consult Institutional EHS Guidelines start->consult_ehs is_hazardous Is it classified as hazardous waste by EHS? consult_ehs->is_hazardous hazardous_waste Segregate and collect in a labeled hazardous waste container is_hazardous->hazardous_waste Yes non_hazardous_waste Follow specific EHS instructions for non-hazardous chemical waste is_hazardous->non_hazardous_waste No arrange_pickup Arrange for hazardous waste pickup hazardous_waste->arrange_pickup end Disposal Complete non_hazardous_waste->end arrange_pickup->end

Caption: Disposal decision workflow for this compound.

References

Essential Safety and Operational Guidance for Handling Myricetin 3-O-Glucoside

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient laboratory practices is paramount. This document provides crucial safety and logistical information for the handling of Myricetin 3-O-Glucoside, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans.

Hazard Identification and Personal Protective Equipment

This compound is a flavonoid glycoside that requires careful handling in a laboratory setting. According to safety data, the compound is classified with the signal word "Warning" and is associated with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.[1][2]

To mitigate these risks, the following personal protective equipment is essential.

Table 1: Recommended Personal Protective Equipment for Handling this compound

PPE CategoryItemSpecification
Hand Protection Chemical-resistant glovesNitrile, latex, or neoprene gloves are suitable.[3][4] Inspect gloves for integrity before use.
Eye Protection Safety glassesMust have side shields to protect against splashes.
GogglesRequired when there is a significant risk of splashing.
Body Protection Laboratory coatShould be fully buttoned to provide maximum coverage.
Respiratory Protection Not generally requiredUse in a well-ventilated area. If dust is generated, a dust mask or respirator may be necessary.
Foot Protection Closed-toe shoesStandard laboratory practice to protect against spills and falling objects.[3]
Operational and Handling Procedures

Adherence to standard laboratory operating procedures is critical to ensure safety and prevent contamination.

Step-by-Step Handling Protocol:

  • Preparation: Before handling this compound, ensure that the work area is clean and uncluttered. A dedicated space, such as a chemical fume hood, is recommended, especially when working with powders to minimize inhalation risks.[5]

  • Donning PPE: Put on all required personal protective equipment as outlined in Table 1.

  • Weighing and Transfer: When weighing the powdered compound, use a chemical fume hood or a powder handling enclosure to control dust.[5] Use appropriate tools, such as a spatula, to transfer the material. Avoid creating dust clouds.

  • Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.

  • Post-Handling: After handling, thoroughly clean the work area. Decontaminate any surfaces that may have come into contact with the chemical.

  • Doffing PPE: Remove gloves using the proper technique to avoid skin contact with any residual chemical.[6] Wash hands thoroughly with soap and water after removing gloves. Laboratory coats should not be worn outside of the laboratory to prevent the spread of contamination.[7]

Disposal Plan

Proper disposal of chemical waste is crucial for environmental and personal safety.

  • Solid Waste: Dispose of unused this compound and any contaminated materials (e.g., weigh boats, paper towels, gloves) in a designated hazardous waste container.[8] All waste containers must be clearly labeled.

  • Liquid Waste: Solutions containing this compound should be collected in a designated hazardous waste container. Do not pour chemical waste down the drain.

  • Consult Local Regulations: Always consult and adhere to your institution's and local environmental regulations for chemical waste disposal.

Visual Guidance

The following diagrams illustrate key procedural workflows for ensuring safety when handling this compound.

PPE_Selection_Workflow cluster_0 Hazard Assessment cluster_1 PPE Selection cluster_2 Safe Handling A Identify Chemical: This compound B Review Safety Data Sheet (SDS) A->B Consult C Identify Hazards: H302, H315, H319 B->C Leads to D Hand Protection: Chemical-resistant gloves C->D Requires E Eye Protection: Safety glasses with side shields C->E Requires F Body Protection: Laboratory coat C->F Requires G Respiratory Protection: Assess need based on dust generation C->G Requires H Proceed with Experiment D->H E->H F->H G->H

Caption: PPE Selection Workflow for this compound.

Disposal_Workflow cluster_0 Waste Generation cluster_1 Segregation and Collection cluster_2 Final Disposal A Unused this compound D Designated Solid Hazardous Waste Container A->D B Contaminated Labware (gloves, weigh boats, etc.) B->D C Liquid Waste Solutions E Designated Liquid Hazardous Waste Container C->E F Dispose According to Institutional & Local Regulations D->F E->F

Caption: Disposal Workflow for this compound Waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.